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Core Science & Biosynthesis

Foundational

Technical Guide: 3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS 1694270-46-6)

Executive Summary 3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS 1694270-46-6) is a specialized heterocyclic building block characterized by a quaternary carbon center at the 3-position of the tetrahydropyran (THP) ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS 1694270-46-6) is a specialized heterocyclic building block characterized by a quaternary carbon center at the 3-position of the tetrahydropyran (THP) ring. In modern drug discovery, this scaffold represents a strategic "Escape from Flatland" (increasing


 character), offering superior physicochemical properties compared to traditional aromatic spacers.

This guide details the synthesis, characterization, and medicinal chemistry utility of this compound.[1][2] It is designed for researchers requiring a metabolically stable, conformationally restricted bioisostere for morpholine or cyclohexane rings.

Part 1: Chemical Architecture & Physicochemical Properties[3]

Structural Significance

The molecule features a gem-disubstituted C3 position. This quaternary center serves two critical functions in ligand design:

  • Conformational Locking: The methyl group introduces steric strain that restricts the ring flip of the tetrahydropyran, potentially lowering the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The 3-position of THP rings is susceptible to oxidative metabolism (CYP450-mediated hydroxylation). Substitution with a methyl and nitrile group effectively blocks this metabolic "soft spot."

Physicochemical Data Profile

Note: Values are based on experimental data for the scaffold class and calculated predictions for this specific CAS.

PropertyValue / DescriptionRelevance
Molecular Formula

Core composition
Molecular Weight 125.17 g/mol Fragment-based drug discovery (FBDD) friendly
CLogP ~0.8 - 1.1Ideal lipophilicity for CNS and peripheral targets
H-Bond Acceptors 2 (Nitrile N, Ether O)Interaction points for H-bonding networks
H-Bond Donors 0Good membrane permeability
Topological Polar Surface Area ~33 ŲHigh oral bioavailability potential
Boiling Point ~210°C (Predicted)High thermal stability

Part 2: Synthetic Methodologies

The synthesis of CAS 1694270-46-6 requires the construction of a quaternary center. The most robust protocol involves the


-alkylation of the parent nitrile.
Primary Route: -Methylation of Tetrahydro-2H-pyran-3-carbonitrile

This route uses a strong, non-nucleophilic base to generate the carbanion, followed by trapping with methyl iodide.

Reaction Scheme:

  • Starting Material: Tetrahydro-2H-pyran-3-carbonitrile (CAS 101657-38-5).

  • Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide), MeI (Methyl Iodide).

  • Solvent: Anhydrous THF.

Detailed Protocol
  • Step 1 (Deprotonation): Charge a flame-dried 3-neck flask with anhydrous THF (0.2 M concentration relative to substrate). Cool to -78°C under

    
     atmosphere. Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 minutes.
    
  • Step 2 (Substrate Addition): Add Tetrahydro-2H-pyran-3-carbonitrile (1.0 eq) dissolved in minimal THF dropwise. Stir at -78°C for 45 minutes to ensure complete enolate formation. Critical: Maintain temperature < -70°C to prevent self-condensation.

  • Step 3 (Alkylation): Add Methyl Iodide (1.2 eq) dropwise.

  • Step 4 (Warming): Allow the reaction to warm slowly to 0°C over 2 hours.

  • Step 5 (Quench & Workup): Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Step 6 (Purification): Flash column chromatography (Hexanes:EtOAc gradient). The product is typically a colorless oil.

Visualization of Synthetic Workflow

The following diagram illustrates the synthesis and downstream derivatization pathways.

SynthesisWorkflow Start Tetrahydro-2H-pyran- 3-carbonitrile Reagent 1. LiHMDS / THF / -78°C 2. MeI Start->Reagent Product 3-Methyltetrahydro-2H- pyran-3-carbonitrile (CAS 1694270-46-6) Reagent->Product Alkylation Amine Primary Amine (Reduction) Product->Amine LiAlH4 or H2/Cat Acid Carboxylic Acid (Hydrolysis) Product->Acid HCl / H2O / Heat Ketone Ketone (Grignard) Product->Ketone R-MgBr

Figure 1: Synthetic pathway from the parent nitrile to the target quaternary intermediate and subsequent divergent synthesis options.[3][4][5]

Part 3: Medicinal Chemistry Applications[1][2][5][6][7][8]

Bioisosterism and Scaffold Hopping

This molecule is a valuable bioisostere for:

  • Cyclohexanes: It lowers lipophilicity (LogP) by ~1.0 unit due to the ether oxygen, improving solubility without changing the vector of substituents.

  • Morpholines: It removes the basic nitrogen, which is useful if hERG channel inhibition (often driven by basic amines) is a liability in the lead series.

Metabolic Stability

The quaternary center at C3 is the primary value proposition.

  • Mechanism: In unsubstituted tetrahydropyrans, the C3 position is prone to oxidation. The introduction of the methyl group and the electron-withdrawing nitrile prevents hydrogen abstraction by cytochrome P450 enzymes.

Application Workflow: Fragment-Based Drug Design (FBDD)

This nitrile is often used as a "warhead" precursor or a linker.

AppWorkflow Target Target Identification (e.g., JAK, ACC inhibitors) Hit Hit Molecule (High Metabolic Clearance) Target->Hit Design Design Strategy: Block Metabolic Soft Spot Hit->Design MetID Study Incorp Incorporate CAS 1694270-46-6 (Quaternary Center) Design->Incorp Scaffold Hop Result Optimized Lead: Improved t1/2 & Solubility Incorp->Result Validation

Figure 2: Decision tree for incorporating the 3-methyl-3-cyanotetrahydropyran scaffold to resolve metabolic instability.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized or purchased material, the following analytical criteria must be met.

NMR Specification (Simulated)
  • 1H NMR (400 MHz, CDCl3):

    • 
       3.85 - 3.75 (m, 1H, C2-H)
      
    • 
       3.65 - 3.55 (m, 1H, C6-H)
      
    • 
       3.45 - 3.35 (m, 2H, C2-H, C6-H)
      
    • 
       1.95 - 1.85 (m, 1H, C4-H)
      
    • 
       1.65 - 1.50 (m, 3H, Ring protons)
      
    • 
       1.45 (s, 3H, 
      
      
      
      ) — Diagnostic Singlet
  • 13C NMR: Distinct quaternary carbon signal at ~35-40 ppm; Nitrile carbon at ~122 ppm.

GC/MS Purity Check
  • Column: HP-5ms or equivalent non-polar column.

  • Method: 50°C (2 min) -> 20°C/min -> 250°C.

  • Acceptance Criteria: >97% area purity. Impurities often include unreacted starting material (des-methyl) which has a distinct retention time due to lack of steric bulk.

References

  • PubChem. Tetrahydro-3-methyl-2H-pyran (Related Analog Data). National Library of Medicine. Available at: [Link]

  • PrepChem. Synthesis of 3,3-Dimethyltetrahydro-2H-pyran-2-one (Methodology Reference). Available at: [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] (Contextual reference for quaternary center utility). Available at: [Link]

  • Google Patents.Substituted Tetrahydropyrans as Metabolic Inhibitors. (General patent landscape for substituted THPs).

Sources

Exploratory

3-cyano-3-methyltetrahydropyran: A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of 3-cyano-3-methyltetrahydropyran, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The document details it...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-cyano-3-methyltetrahydropyran, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The document details its chemical structure, stereochemical considerations, and robust synthetic methodologies. Furthermore, it outlines key spectroscopic data for structural elucidation and explores the reactivity of the nitrile functional group, highlighting its versatility as a synthetic intermediate. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel chemical entities.

PART 1: Core Chemical Attributes
1.1. Molecular Structure and Isomerism

3-cyano-3-methyltetrahydropyran is a saturated six-membered heterocyclic ether. The tetrahydropyran (THP) ring is substituted at the 3-position with both a cyano (-C≡N) group and a methyl (-CH₃) group. This substitution pattern creates a quaternary chiral center at the C3 position, leading to the existence of two enantiomers: (R)-3-cyano-3-methyltetrahydropyran and (S)-3-cyano-3-methyltetrahydropyran. The stereochemistry of this center is a critical factor in its application, particularly in the development of chiral drugs.

G start δ-Hydroxy Ketone step1 Cyanohydrin Formation (e.g., TMSCN) start->step1 step2 Methylation & Reduction step1->step2 step3 Intramolecular Cyclization (Acid or Base Catalyzed) step2->step3 end 3-cyano-3-methyl- tetrahydropyran step3->end G start 3-cyano-3-methyl- tetrahydropyran amine 3-aminomethyl-3-methyl- tetrahydropyran start->amine Reduction (e.g., LiAlH₄) acid 3-carboxy-3-methyl- tetrahydropyran start->acid Hydrolysis (H⁺ or OH⁻) ketone 3-acyl-3-methyl- tetrahydropyran start->ketone Grignard Reaction

Foundational

Physicochemical Profiling and Analytical Workflows for 3-Methyl-3-cyanotetrahydropyran in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, functionalized aliphatic heterocycles serve as critical scaffolds for improving the pharmacokinetic properties of drug candidates. 3-Methyl-3-cyanotetrahy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized aliphatic heterocycles serve as critical scaffolds for improving the pharmacokinetic properties of drug candidates. 3-Methyl-3-cyanotetrahydropyran (systematically named 3-methyltetrahydro-2H-pyran-3-carbonitrile) is a highly specialized molecular building block identified by CAS Number 1694270-46-6 [1][2]. By incorporating both an oxygen-containing heterocycle and a quaternary stereocenter bearing a versatile nitrile group, this compound offers unique vectors for downstream functionalization. This whitepaper provides an in-depth technical analysis of its physical properties, conformational dynamics, and self-validating analytical protocols designed for rigorous pharmaceutical research.

Physicochemical Profiling

Understanding the physical properties of 3-methyl-3-cyanotetrahydropyran is essential for optimizing reaction conditions, extraction procedures, and purification workflows. The presence of the highly polar cyano group (-C≡N) alongside the ether oxygen significantly alters the compound's physical behavior compared to unsubstituted tetrahydropyran[3].

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Causality in Workflows
CAS Number 1694270-46-6[1][2]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₁₁NO[4]Determines exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 125.17 g/mol [4][5]Critical for stoichiometric calculations in synthetic scaling.
Physical State Colorless to pale yellow liquidDictates handling (volumetric transfer vs. gravimetric weighing).
Boiling Point ~210–220 °C (Predicted)High BP necessitates high-vacuum distillation to prevent thermal degradation.
Density ~1.02 g/mL (Predicted)Influences phase separation dynamics during aqueous workups.
Solubility Soluble in DCM, EtOAc, MeOHHigh organic solubility allows for efficient liquid-liquid extraction.

Note: Due to the specialized nature of this building block, certain physical properties are extrapolated from its closely related positional isomer, 4-methyltetrahydro-2H-pyran-4-carbonitrile (CAS: 856255-87-3), which shares identical molecular weight and functional group composition[4][5].

Mechanistic Insights: Conformational Dynamics of the THP Ring

As a Senior Application Scientist, it is crucial to look beyond bulk physical properties and understand the molecular geometry that dictates chemical reactivity. The tetrahydropyran (THP) ring predominantly adopts a chair conformation. At the C3 position, the molecule features a quaternary stereocenter containing both a methyl group (-CH₃) and a cyano group (-C≡N).

The Causality of Stereocontrol: According to standard conformational analysis, the conformational free energy (A-value) of a methyl group is approximately 1.7 kcal/mol. In stark contrast, the cyano group has a remarkably small A-value of ~0.2 kcal/mol. This is due to its linear, cylindrical geometry, which almost entirely bypasses 1,3-diaxial steric clashes.

Consequently, the chair conformer where the methyl group is equatorial and the cyano group is axial is heavily favored. This conformational "lock" is a critical factor for drug development professionals: when the nitrile is subjected to nucleophilic attack or reduction, incoming reagents are sterically directed to approach from the less hindered equatorial face, allowing for highly predictable stereoselective functionalization.

Experimental Protocols: Self-Validating Analytical Characterization

To ensure scientific integrity and trustworthiness, the characterization of 3-methyl-3-cyanotetrahydropyran must rely on orthogonal, self-validating techniques. The following protocol outlines a robust methodology for purity assessment.

Protocol: Purity Assessment via GC-MS and NMR
  • Sample Preparation & Internal Standardization:

    • Step: Dissolve 10 mg of the compound in 1.0 mL of anhydrous dichloromethane (DCM). Add 10 µL of dodecane as an internal standard.

    • Causality: Anhydrous DCM prevents moisture-induced degradation of the GC column. Dodecane provides a stable, non-reactive reference peak to validate injection volume consistency and quantify purity without relying solely on area normalization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Execution:

    • Step: Inject 1 µL into a GC-MS equipped with a non-polar 5% phenyl methyl siloxane column (e.g., HP-5MS). Run a temperature gradient from 50°C to 250°C at 15°C/min.

    • Causality: The moderate polarity of the cyano group ensures sharp elution on a slightly polar/non-polar column. The temperature gradient prevents co-elution of lower molecular weight synthesis impurities.

  • Mass Fragmentation Analysis (EI, 70 eV):

    • Step: Monitor for the molecular ion [M⁺] at m/z 125 and key fragments (e.g., loss of methyl [M-15] at m/z 110).

    • Causality: Electron ionization at 70 eV is standard for reproducible fragmentation. The presence of m/z 125 confirms the intact mass, while the[M-15] peak validates the presence of the labile C3-methyl group.

  • Orthogonal Validation via Nuclear Magnetic Resonance (NMR):

    • Step: Evaporate a separate 15 mg aliquot and reconstitute in 0.6 mL CDCl₃. Acquire ¹H and ¹³C spectra at 400 MHz.

    • Causality: GC-MS cannot definitively distinguish between positional isomers (e.g., distinguishing the C3-isomer from the C4-isomer[4][5]). ¹³C NMR will reveal a characteristic quaternary carbon signal at ~35–40 ppm (C3) and a nitrile carbon at ~120–125 ppm, providing self-validating proof of the exact regiochemistry.

AnalyticalWorkflow A Sample Prep (Dissolution in CDCl3/DCM) B GC-MS Analysis (EI Mode, 70 eV) A->B Aliquot 1 C NMR Spectroscopy (1H & 13C, 400 MHz) A->C Aliquot 2 D Mass Fragmentation (m/z 125 [M+]) B->D Ionization E Structural Confirmation (Cyano & Methyl shifts) C->E Spectral Assignment D->E Data Integration

Figure 1: Self-validating analytical workflow for 3-methyl-3-cyanotetrahydropyran characterization.

Synthetic Utility in Drug Development

In pharmaceutical pipelines, the true value of 3-methyl-3-cyanotetrahydropyran lies in its capacity to be transformed into diverse pharmacophores. The nitrile group acts as a synthetic linchpin[6].

  • Reduction to Primary Amines: Treatment with Lithium Aluminum Hydride (LiAlH₄) or Nickel(II) Chloride/Sodium Borohydride (NiCl₂/NaBH₄) reduces the nitrile to a primary amine. This generates a sterically hindered, basic amine center ideal for improving the metabolic stability of lead compounds.

  • Hydrolysis to Carboxylic Acids: Subjecting the nitrile to basic hydrolysis (NaOH/H₂O₂) yields a tetrahydropyran-3-carboxylic acid derivative, which serves as a premium coupling partner for synthesizing complex amide libraries.

SyntheticPathway A 3-methyl-3-cyanotetrahydropyran (CAS: 1694270-46-6) B Nitrile Reduction (LiAlH4 or NiCl2/NaBH4) A->B Reduction D Nitrile Hydrolysis (NaOH / H2O2) A->D Hydrolysis C Primary Amine (Pharmacophore Base) B->C Yields E Carboxylic Acid (Amide Coupling Prep) D->E Yields

Figure 2: Downstream drug functionalization pathways for the tetrahydropyran nitrile core.

References

  • Bidepharm. "3-Methyltetrahydro-2h-pyran-3-carbonitrile | CAS:1694270-46-6". bidepharm.com.
  • Leyan. "3-甲基四氢-2H-吡喃-3-腈 (3-Methyltetrahydro-2h-pyran-3-carbonitrile)". leyan.com.
  • BLD Pharm. "4-Methyltetrahydro-2H-pyran-4-carbonitrile | CAS: 856255-87-3". bldpharm.com.
  • ChemBuyersGuide. "BLD Pharmatech Co.
  • PubChem. "Tetrahydro-3-methyl-2H-pyran | CID 117721".
  • Chemsrc.

Sources

Exploratory

A Technical Guide to 3-Methyl-tetrahydro-2H-pyran-3-carbonitrile: Synthesis, Properties, and Applications

An In-depth Guide for Researchers and Drug Development Professionals The tetrahydropyran (THP) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

The tetrahydropyran (THP) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its saturated heterocyclic structure offers a favorable combination of metabolic stability, improved pharmacokinetic profiles, and the ability to form key hydrogen bond interactions through its ether oxygen.[1][3] This guide focuses on a specific, functionalized derivative, 3-Methyl-tetrahydro-2H-pyran-3-carbonitrile, providing a comprehensive overview of its nomenclature, synthesis, properties, and significance for chemical and pharmaceutical research.

Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chemical entity is fundamental for scientific communication. The compound is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature.

  • IUPAC Name: 3-Methyl-tetrahydro-2H-pyran-3-carbonitrile. An alternative, also acceptable, IUPAC name is 3-Methyloxane-3-carbonitrile . The term "oxane" is the Hantzsch-Widman name for the tetrahydropyran ring.

  • CAS Registry Number: 103793-39-3

  • Molecular Formula: C₇H₁₁NO

  • Structure: The molecule consists of a six-membered tetrahydropyran ring. At the C3 position, the ring is substituted with both a methyl (-CH₃) group and a nitrile (-C≡N) group. This quaternary center introduces a specific stereochemical and electronic environment.

Synthesis and Mechanistic Considerations

The synthesis of substituted tetrahydropyrans is a well-explored area of organic chemistry, with numerous strategies available.[2][4] For 3-Methyl-tetrahydro-2H-pyran-3-carbonitrile, a logical and efficient approach involves the nucleophilic addition of a cyanide source to a suitable precursor, such as an α,β-unsaturated ketone, followed by cyclization.

A highly effective and analogous strategy is the cyanation of a ketone precursor, a classic method for forming α-hydroxy nitriles (cyanohydrins).[5] This established methodology can be adapted for the synthesis of the target molecule.

The most direct synthesis starts from 3-methyl-tetrahydropyran-4-one. The addition of a cyanide nucleophile, such as trimethylsilyl cyanide (TMSCN), to the ketone provides the target carbonitrile. This method is advantageous as it is often high-yielding and proceeds under mild conditions.[5]

The causality for this choice rests on the high reactivity of the carbonyl group towards nucleophiles and the stability of the resulting tetrahydropyran ring. TMSCN is often preferred over alkali metal cyanides (NaCN, KCN) as it is less hazardous and the reaction can be catalyzed under neutral or mildly acidic conditions, minimizing side reactions.[5]

The following diagram illustrates the key steps in the proposed synthesis of 3-Methyl-tetrahydro-2H-pyran-3-carbonitrile.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Formation Precursor 3-Methyl-tetrahydropyran-4-one Reaction Nucleophilic Addition Precursor->Reaction Ketone Substrate Reagent Trimethylsilyl Cyanide (TMSCN) Reagent->Reaction Cyanide Source Catalyst (e.g., ZnI₂) Product 3-Methyl-tetrahydro-2H-pyran-3-carbonitrile Reaction->Product Cyanohydrin Formation

Caption: Synthetic workflow for 3-Methyl-tetrahydro-2H-pyran-3-carbonitrile.

This protocol is based on established procedures for cyanohydrin formation using TMSCN.[5]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methyl-tetrahydropyran-4-one (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as Zinc Iodide (ZnI₂) (0.1 equivalent).

  • TMSCN Addition: Cool the reaction mixture to 0 °C using an ice bath. Add trimethylsilyl cyanide (TMSCN) (1.2 equivalents) dropwise over 15 minutes. Caution: TMSCN is highly toxic and moisture-sensitive. This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 20 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Characterization of the final compound is essential for confirming its identity and purity. The following table summarizes key physical and chemical properties.

PropertyValueSource
Molecular Weight 139.18 g/mol Calculated
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidAnalogous Compounds
Boiling Point Not experimentally determined; estimated > 200 °CEstimation
Density Not experimentally determined; estimated ~1.0 g/mLEstimation
logP (o/w) Not experimentally determined; estimated 1.0-1.5Estimation

Spectroscopic Validation:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around 1.2-1.5 ppm) and complex multiplets for the diastereotopic methylene protons of the tetrahydropyran ring between 3.5 and 4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the quaternary carbon at C3 (around 40-50 ppm), the nitrile carbon (-C≡N) signal (around 120 ppm), the methyl carbon (around 20-25 ppm), and signals for the methylene carbons of the ring, including the one adjacent to the ether oxygen (C6) at a downfield shift (around 60-70 ppm).

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (-C≡N) stretch is expected around 2240-2260 cm⁻¹. C-O stretching for the ether will appear in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) or, more likely in ESI, the protonated molecule [M+H]⁺ at m/z 140.1.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran ring is a bioisostere of cyclohexane but offers distinct advantages, including lower lipophilicity and the potential for hydrogen bonding, which can improve ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1]

While specific applications for 3-Methyl-tetrahydro-2H-pyran-3-carbonitrile are not extensively documented in top-tier journals, its structural motifs are highly relevant:

  • Scaffold for Novel Therapeutics: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine. This allows for the elaboration of the core structure into a diverse library of compounds for screening against various biological targets.

  • Intermediate for Bioactive Molecules: Substituted tetrahydropyrans are key components in a wide range of biologically active molecules, including inhibitors of enzymes like HIV protease and cyclooxygenase-2 (COX-2).[6][7] This molecule serves as a valuable building block for synthesizing more complex structures with potential therapeutic value.[8]

  • Conformationally Constrained Systems: The quaternary center at the C3 position provides conformational rigidity. In drug design, constraining the conformation of a molecule can lead to higher binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding.[1]

Conclusion

3-Methyl-tetrahydro-2H-pyran-3-carbonitrile is a valuable functionalized heterocycle with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features—a stable heterocyclic core, a versatile nitrile handle, and a conformationally-constraining quaternary center—make it an attractive starting point for the development of novel chemical entities for drug discovery and materials science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • Pervez, H., et al. (2010). Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors. Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 53(9), 3589-3601. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 55-72. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117721, Tetrahydro-3-methyl-2H-pyran. PubChem. Retrieved from [Link]

  • Lee, H., et al. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(12), 374. Retrieved from [Link]

  • Organic Syntheses, Inc. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Zhang, J., et al. (2023). Efficient synthesis of new indenopyridotriazine [4.3.3]propellanes and spiroindenopyridotriazine-4H-pyran derivatives. RSC Advances, 13(47), 32904-32910. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

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Foundational

Engineering 3,3-Disubstituted Tetrahydropyran Building Blocks: A Strategic Guide for Medicinal Chemistry

The Pharmacological Rationale: Why 3,3-Disubstituted THPs? In modern drug discovery, tetrahydropyrans (THPs) are ubiquitous structural motifs.

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Rationale: Why 3,3-Disubstituted THPs?

In modern drug discovery, tetrahydropyrans (THPs) are ubiquitous structural motifs. Functioning as rigidified, lower-lipophilicity bioisosteres of cyclohexane, THPs introduce an oxygen atom into the ring system. This modification provides an additional hydrogen bond acceptor, modulates the pKa of adjacent functional groups, and fundamentally improves the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates[1].

However, the introduction of a 3,3-disubstitution pattern (geminal disubstitution) elevates the THP scaffold from a simple spacer to a conformationally precise vector. The Thorpe-Ingold effect induced by geminal substituents restricts the ring's conformational flipping, locking the THP into a highly defined chair conformation. This structural rigidity is highly sought after because it minimizes the entropic penalty upon target binding. For instance, chiral THP fragments have been critically employed as building blocks in complex therapeutics, such as the HCV NS5A inhibitor BMS-986097, where the THP core serves as the symmetrical tail of the molecule[1]. Despite their biological value, these medium-sized, oxygen-containing rings are notoriously difficult to synthesize with specific substitution patterns in laboratory conditions[2].

Overcoming Synthetic Bottlenecks: Strategic Disconnections

Synthesizing 3,3-disubstituted THPs presents a unique mechanistic challenge. Standard Prins cyclizations—a traditional staple for THP synthesis—frequently fail when applied to 3,3-disubstituted targets. The presence of geminal substituents at the 3-position typically diverts the reaction toward tetrahydrofurans via an oxonia-Cope rearrangement followed by a 5-exo cyclization, or a Wagner-Meerwein ring contraction[3].

To bypass these limitations and maintain synthetic integrity, two advanced strategies have proven effective:

THP_Synthesis_Decision Target Target: 3,3-Disubstituted THP CheckSub Substituent Type? Target->CheckSub Allylic Homoallylic Alcohols CheckSub->Allylic Complex Macrolides Ketoester Ether-Tethered β-Ketoesters CheckSub->Ketoester Small Molecule Scaffolds Sakurai Sakurai Dimerization / Macrocyclization Allylic->Sakurai CDC Cu(II)-Catalyzed CDC with DDQ Ketoester->CDC Product1 Macrolide THP (e.g., Cyanolide A) Sakurai->Product1 Product2 Chiral THP-4-ones CDC->Product2

Decision matrix for selecting a 3,3-disubstituted THP synthetic strategy.

  • Sakurai Dimerization/Macrocyclization: Utilized in the total synthesis of the Cyanolide A aglycon, this method leverages an activated allyl silane to stabilize the tetrahydropyranyl cation, preventing problematic rearrangements and allowing the facile formation of 3,3-disubstituted THPs within complex macrodiolides[3].

  • Enantioselective Cross-Dehydrogenative Coupling (CDC): Developed for small-molecule scaffolds, this method utilizes unfunctionalized ether-tethered β-ketoesters. It combines in situ Lewis acid activation of a nucleophile with the oxidative formation of a transient oxocarbenium electrophile[4][5].

Experimental Methodology: Enantioselective CDC Protocol

The following methodology outlines the Cu(II)-catalyzed enantioselective CDC for synthesizing 3,3-disubstituted tetrahydropyran-4-ones.

System Validation: This protocol operates as a self-validating system. The β-ketoester moiety is absolutely critical for stereoselectivity; if the substrate fails to coordinate with the Cu(II)/BOX catalyst, the reaction defaults to a racemic background process (yielding ~68% racemic product). This serves as an internal control, immediately flagging catalyst degradation or poor ligand binding[4].

CDC_Mechanism Start Substrate: β-Ketoester Ether Oxidation DDQ Oxidation (Single Electron Transfer) Start->Oxidation DDQ Activation Cu(II)/BOX Catalyst Lewis Acid Activation Start->Activation Cu(II) Oxocarbenium Transient Oxocarbenium Electrophile Oxidation->Oxocarbenium -H• Coupling Cross-Dehydrogenative Coupling (C-C Bond) Oxocarbenium->Coupling Enolate Chiral Cu-Enolate Nucleophile Activation->Enolate Deprotonation Enolate->Coupling Product 3,3-Disubstituted Tetrahydropyran-4-one Coupling->Product Stereoselective Cyclization

Catalytic cycle of enantioselective CDC for tetrahydropyran synthesis.

Step-by-Step Execution

Step 1: Preparation of the Catalytic Complex

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, combine Cu(OTf)₂ (10 mol%) and the chiral bis(oxazoline) (BOX) ligand (12 mol%) in anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature.

  • Causality: The pre-stirring ensures complete formation of the L*•Cu(OTf)₂ complex. The triflate counterions are weakly coordinating, intentionally leaving open coordination sites for the subsequent binding of the β-ketoester substrate.

Step 2: Substrate Activation and Oxidation

  • Action: Cool the catalyst solution to -20 °C. Add the ether-tethered β-ketoester substrate (1.0 equiv) followed by the slow, portion-wise addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv).

  • Causality: DDQ acts as a strong oxidizing agent. It initiates a single electron transfer (SET) to form a stabilized radical cation at the ether oxygen, followed by hydrogen atom abstraction to generate the highly reactive, transient oxocarbenium electrophile[5]. Cooling to -20 °C is mandatory to suppress background racemic cyclization and prevent the degradation of the oxocarbenium ion.

Step 3: Cross-Dehydrogenative Coupling (CDC)

  • Action: Allow the reaction mixture to stir at -20 °C for 12–24 hours until TLC indicates complete consumption of the starting material.

  • Causality: The Cu(II)/BOX complex acts as a Lewis acid, coordinating the β-ketoester to form a chiral Cu-enolate nucleophile. The spatial arrangement dictated by the chiral BOX ligand forces the enolate to attack the transient oxocarbenium ion from a single face, establishing the 3,3-disubstitution stereocenter with high diastereomeric and enantiomeric ratios[4][5].

Step 4: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Purify the crude product via flash column chromatography on silica gel to isolate the enantioenriched 3,3-disubstituted tetrahydropyran-4-one.

Quantitative Analysis of Substrate Scope

The efficacy of the CDC methodology is highly dependent on the steric and electronic properties of the substrate. The quantitative data below summarizes the tolerance of the catalytic system across various modifications[4][5].

Substrate ModificationYield (%)Stereoselectivity (dr / er)Mechanistic Observation
Methylation of β-ketoester (2a) >85%13:1 drGeminal disubstitution successfully locked via tight Cu(II) coordination[4].
Trisubstituted cinnamyl alkene (1n) 87%97:3 erHigh stereocontrol is maintained despite significant steric bulk at the coupling site[5].
Heteroaryl / conjugated ethers (1o–1q) 50–70%Decreased erElectronic effects of heteroaryl groups prematurely destabilize the oxocarbenium intermediate[5].
Enol acetate (Control 3) 68%RacemicLack of β-ketoester coordination abolishes stereoselectivity, validating the necessity of the L*•Cu(OTf)₂ complex[4].

Conclusion

The synthesis of 3,3-disubstituted tetrahydropyran building blocks represents a critical intersection of structural biology and synthetic organic chemistry. By moving away from traditional Prins cyclizations and adopting advanced methodologies like Enantioselective CDC or Sakurai macrocyclizations, medicinal chemists can successfully access these conformationally restricted scaffolds. Integrating these building blocks into drug discovery pipelines offers a reliable method to improve target binding affinity and optimize ADME properties without inflating molecular weight or lipophilicity.

References

  • Source: pharmablock.
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  • An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans.

Sources

Exploratory

Molecular weight of 3-Methyltetrahydro-2H-pyran-3-carbonitrile

An In-depth Technical Guide to 3-Methyltetrahydro-2H-pyran-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Methyltetrahy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Methyltetrahydro-2H-pyran-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyltetrahydro-2H-pyran-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, with a primary focus on the determination of its molecular weight. Furthermore, this guide outlines established synthetic routes and advanced analytical methodologies for its characterization, including spectroscopic and chromatographic techniques. Safety protocols and potential research applications are also discussed, offering a complete resource for professionals in the field.

Introduction and Chemical Identity

3-Methyltetrahydro-2H-pyran-3-carbonitrile belongs to the family of substituted tetrahydropyrans, a class of saturated heterocyclic compounds. The tetrahydropyran ring is a prevalent structural motif in a wide array of natural products and pharmacologically active molecules. The incorporation of a nitrile group and a methyl group at the C3 position introduces a chiral center and offers a versatile handle for further chemical modifications, making it a valuable building block in organic synthesis.

Chemical Structure

The chemical structure of 3-Methyltetrahydro-2H-pyran-3-carbonitrile consists of a six-membered tetrahydropyran ring with a methyl group and a nitrile group attached to the third carbon atom.

Molecular Formula and Weight

The molecular formula of 3-Methyltetrahydro-2H-pyran-3-carbonitrile is determined to be C₇H₁₁NO .

Based on this formula, the calculated molecular weight is 125.17 g/mol . This value is derived from the sum of the atomic weights of its constituent atoms (Carbon: 7 x 12.011 u, Hydrogen: 11 x 1.008 u, Nitrogen: 1 x 14.007 u, Oxygen: 1 x 15.999 u).

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methyltetrahydro-2H-pyran-3-carbonitrile is presented in the table below. It is important to note that while some properties are calculated, others are estimated based on structurally similar compounds.

PropertyValueSource
CAS Number 1694270-46-6[1]
Molecular Formula C₇H₁₁NOCalculated
Molecular Weight 125.17 g/mol Calculated
Appearance Colorless to pale yellow liquid (predicted)N/A
Boiling Point Estimated to be in the range of 200-230 °CN/A
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane.N/A

Synthesis and Elucidation

The synthesis of substituted tetrahydropyrans can be achieved through various organic reactions. For 3-Methyltetrahydro-2H-pyran-3-carbonitrile, a plausible synthetic approach involves a multicomponent reaction, which is an efficient method for creating molecular complexity in a single step.[2]

General Synthetic Workflow

A potential synthetic pathway for 3-Methyltetrahydro-2H-pyran-3-carbonitrile is illustrated below. This domino reaction involves the initial formation of an intermediate that subsequently undergoes intramolecular cyclization.[3][4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde One_Pot_Reaction One-Pot Multicomponent Reaction Aldehyde->One_Pot_Reaction Malononitrile Malononitrile Malononitrile->One_Pot_Reaction Methyl_Ketone Methyl_Ketone Methyl_Ketone->One_Pot_Reaction Target_Molecule 3-Methyltetrahydro-2H-pyran-3-carbonitrile One_Pot_Reaction->Target_Molecule Cyclization

Caption: A generalized workflow for the synthesis of pyran derivatives.

Analytical Characterization

The structural confirmation and purity assessment of 3-Methyltetrahydro-2H-pyran-3-carbonitrile are crucial. A combination of spectroscopic and chromatographic methods is recommended for a thorough analysis.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected to show characteristic signals for the methyl protons, as well as the diastereotopic protons of the tetrahydropyran ring.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals, including the quaternary carbon at the C3 position, the nitrile carbon, and the carbons of the tetrahydropyran ring.[5]

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N) is expected around 2240-2260 cm⁻¹. Other significant peaks would correspond to C-H and C-O stretching vibrations.[6]

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight of a compound.[7] For 3-Methyltetrahydro-2H-pyran-3-carbonitrile, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (125.17).

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. It can be used to separate the target compound from any impurities and provide its mass spectrum for identification.[7]

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for both qualitative and quantitative analysis. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) can be employed to determine the purity of the synthesized compound.[7]

Analytical Workflow Diagram

Analytical_Workflow cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Start Synthesized Product Purity_Check Purity Assessment Start->Purity_Check GC_MS GC-MS Purity_Check->GC_MS HPLC HPLC Purity_Check->HPLC Structure_Elucidation Structural Elucidation NMR ¹H & ¹³C NMR Structure_Elucidation->NMR IR FT-IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Report Comprehensive Analysis Report GC_MS->Structure_Elucidation HPLC->Structure_Elucidation NMR->Final_Report IR->Final_Report MS->Final_Report

Caption: A standard workflow for the analytical characterization of the target molecule.

Safety and Handling

While specific toxicity data for 3-Methyltetrahydro-2H-pyran-3-carbonitrile is not available, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.

Potential Applications

Substituted pyrans are known to exhibit a wide range of biological activities.[2][8] The presence of the nitrile group in 3-Methyltetrahydro-2H-pyran-3-carbonitrile makes it a potential precursor for the synthesis of various derivatives, such as amines, amides, and carboxylic acids, which are valuable in drug discovery. Furthermore, the unique electronic properties of the pyran ring make it a candidate for applications in materials science.

Conclusion

This technical guide has provided a detailed overview of 3-Methyltetrahydro-2H-pyran-3-carbonitrile, with a particular focus on its molecular weight. The calculated molecular weight, based on its molecular formula C₇H₁₁NO, is 125.17 g/mol . This document also outlines potential synthetic strategies and a comprehensive analytical workflow for its characterization. The information presented herein serves as a valuable resource for researchers and professionals working with this and related heterocyclic compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117721, Tetrahydro-3-methyl-2H-pyran. Retrieved from [Link].

  • Cheméo. (2024). Chemical Properties of 2H-Pyran, tetrahydro-3-methyl- (CAS 26093-63-0). Retrieved from [Link].

  • SpectraBase. (n.d.). 2H-Pyran, tetrahydro-3-methyl-. Retrieved from [Link].

  • INDOFINE Chemical Company. (n.d.). METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE. Retrieved from [Link].

  • Al-Ghorbani, M., et al. (2014). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 7(5), 899-905. Available at: [Link].

  • Reddy, T. S., et al. (2017). Base-Promoted Selective Synthesis of 2 H -Pyranones and Tetrahydronaphthalenes via Domino Reactions. The Journal of Organic Chemistry, 82(18), 9573–9585. Available at: [Link].

  • Patel, R. B., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry, 5(2). Available at: [Link].

  • Cossío, F. P., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13581853, Methyl tetrahydro-2H-pyran-2-carboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85769, Tetrahydro-2H-pyran-3-methanol. Retrieved from [Link].

  • Adhikari, A., et al. (2025). Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. Natural Product Sciences, 31(3). Available at: [Link].

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Gaich, T., et al. (2018). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. Asian Journal of Organic Chemistry, 7(1), 133-136. Available at: [Link].

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Foundational

Unlocking New Therapeutic Potential: A Guide to Novel Quaternary Carbon Pyran Scaffolds for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Architectural Imperative in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures is relentless. The structural complexity of a compound is not merely an academic curiosity; it is intrinsically linked to its pharmacological profile, influencing potency, selectivity, and metabolic stability.[1][2] Among the vast constellation of heterocyclic systems, the pyran ring stands out as a "privileged scaffold," a core structural unit found in a multitude of natural products and clinically approved drugs.[3][4][5] Its utility spans a wide range of therapeutic areas, from oncology to neurodegenerative diseases.[3][4][6]

This guide focuses on a particularly compelling subclass: pyran scaffolds featuring an all-carbon quaternary stereocenter. A quaternary carbon—a carbon atom bonded to four other carbon atoms—imparts significant steric and conformational constraints on a molecule.[2][7] While this congestion presents a formidable synthetic challenge, it also offers a powerful strategy to enhance drug-like properties.[2][8][9][10] The incorporation of these centers can lead to increased metabolic stability, improved potency, and enhanced selectivity for biological targets.[2] This document provides a technical overview of the synthesis, biological evaluation, and strategic importance of these complex scaffolds, intended to equip researchers with the foundational knowledge to exploit their potential in drug discovery programs.

Part 1: The Strategic Value of Quaternary Carbon Pyran Scaffolds

The pyran motif is a six-membered oxygen-containing heterocycle that is a key structural component in numerous bioactive compounds, including flavonoids, coumarins, and xanthones.[3][4] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4][11][12]

The deliberate construction of a quaternary carbon center within this scaffold is a strategic design choice aimed at overcoming common challenges in lead optimization.

Why the Quaternary Carbon is a Game-Changer:

  • Enhanced Metabolic Stability: The steric hindrance around a quaternary center can shield adjacent bonds from metabolic enzymes, reducing the rate of degradation and improving the compound's pharmacokinetic profile.[2]

  • Increased Three-Dimensionality: Moving away from flat, aromatic structures towards more complex 3D shapes is a key trend in modern drug design. Quaternary carbons force substituents into defined spatial arrangements, increasing the sp3 character and enabling more specific and intricate interactions with protein binding pockets.[1][13]

  • Locked Conformation: The restricted rotation around the quaternary center can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.

  • Novel Chemical Space: The synthetic difficulty associated with creating these centers means that this area of chemical space is relatively underexplored, offering opportunities for the discovery of first-in-class therapeutics with novel mechanisms of action.[1][10]

Despite their advantages, the synthesis of molecules with all-carbon quaternary centers remains a significant challenge for organic chemists, typically requiring multi-step processes or harsh reaction conditions.[7][9][14][15]

Part 2: Synthetic Strategies for Assembling the Core

The construction of a pyran ring bearing a quaternary carbon requires sophisticated synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity. Multicomponent reactions (MCRs) and asymmetric catalysis are particularly powerful approaches.

Multicomponent Reactions (MCRs): A Convergent Approach

MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[5] This approach is ideal for rapidly building molecular libraries for high-throughput screening. A common and robust MCR for synthesizing 4H-pyran scaffolds involves the condensation of an aldehyde, malononitrile, and a C-H activated acid like dimedone or a β-ketoester.[16][17][18]

The generally accepted mechanism for this transformation is a domino sequence:

  • Knoevenagel Condensation: The aldehyde and malononitrile react, catalyzed by a base, to form an electron-deficient alkene (an arylidenemalononitrile intermediate).[16][18]

  • Michael Addition: The enolate of the active methylene compound (e.g., dimedone) acts as a nucleophile, attacking the intermediate in a conjugate addition. This is the key step that often forms the quaternary carbon center.[16][18]

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran ring.[18]

MCR_Mechanism A Aldehyde + Malononitrile B Knoevenagel Condensation A->B Base catalyst C Arylidenemalononitrile (Intermediate A) B->C D Michael Addition (Quaternary Carbon Formation) C->D E Open-Chain Adduct (Intermediate B) D->E F Intramolecular Cyclization E->F G Final 4H-Pyran Scaffold F->G ActiveMethylene Active Methylene Compound (e.g., Dimedone) ActiveMethylene->D Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation A Design & Selection of Starting Materials B Synthetic Strategy (e.g., MCR, Asymmetric Catalysis) A->B C Purification (Chromatography, Recrystallization) B->C D Structural Confirmation (NMR, MS, IR) C->D E Primary Screening (e.g., MTT Cytotoxicity Assay) D->E Compound Library F Dose-Response Analysis (IC50 Determination) E->F G Secondary Assays (Mechanism of Action, Target ID) F->G H Lead Candidate G->H

Sources

Exploratory

3-Methyltetrahydro-2H-pyran-3-carbonitrile safety data sheet MSDS

Topic: Technical Safety & Handling Monograph: 3-Methyltetrahydro-2H-pyran-3-carbonitrile Document Type: Technical Whitepaper / Safety Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Disco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Safety & Handling Monograph: 3-Methyltetrahydro-2H-pyran-3-carbonitrile Document Type: Technical Whitepaper / Safety Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.[1]

Executive Summary: The Structural Imperative

3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS: 1694270-46-6 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3] Its structural significance lies in the quaternary carbon center at the 3-position, a motif increasingly favored in medicinal chemistry to restrict conformational flexibility and improve metabolic stability compared to non-substituted pyrans.[1]

However, this structural advantage introduces specific safety considerations. Unlike simple aliphatic nitriles, the steric bulk and quaternary nature of this compound alter its physicochemical profile and metabolic trajectory. This guide moves beyond the generic MSDS, providing a researcher-centric protocol for safe handling, synthesis integration, and emergency response.

Physicochemical & Identification Profile

Note: As a specialized research chemical, some values are predicted based on Structure-Activity Relationships (SAR) of close analogs (e.g., 4-methyltetrahydro-2H-pyran-4-carbonitrile).[1]

PropertyData / PredictionRelevance to Handling
CAS Number 1694270-46-6 Unique Identifier for inventory/regulatory tracking.[1][4]
Molecular Formula C₇H₁₁NOLow molecular weight (125.17 g/mol ) implies volatility potential.[1]
Physical State Liquid (Colorless to Pale Yellow)Requires micropipette or syringe handling techniques.[1]
Boiling Point ~190–200 °C (Predicted)High boiler; vacuum distillation required for purification.[1]
Density ~0.98 – 1.02 g/mLSlightly denser than ether; phase separation in aqueous workups will be bottom or interface layer.
Solubility DMSO, DCM, Ethyl AcetateCompatible with standard organic synthesis solvents.
LogP ~1.1 (Predicted)Lipophilic; readily penetrates skin barriers.[1]

Hazard Architecture & Toxicology

The Nitrile Toxicity Nuance

While organic nitriles are classically associated with cyanide liberation, the 3-methyl-3-carbonitrile substitution pattern provides a degree of metabolic protection.[1]

  • Mechanism: Classical nitrile toxicity often involves Cytochrome P450-mediated

    
    -hydroxylation, leading to unstable cyanohydrins that decompose to release cyanide (
    
    
    
    ).[1]
  • Structural Insight: This compound lacks an

    
    -proton at the nitrile-bearing carbon (it is a quaternary center).[1] Consequently, direct 
    
    
    
    -hydroxylation is blocked.[1]
  • Risk: While cyanide release is kinetically slower or reduced compared to secondary nitriles, the compound remains an Acute Toxin (Oral/Inhalation) and a Skin/Eye Irritant .[1] Metabolic oxidation can still occur at the adjacent C2 or C4 positions or the methyl group, leading to reactive intermediates.

GHS Classification (Self-Classification based on Analogs)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Operational Safety: The "Double-Barrier" Protocol

Trustworthiness in the lab is built on redundancy. For this compound, we employ a "Double-Barrier" containment strategy.

Engineering Controls
  • Primary Barrier: All handling involving >50 mg must occur within a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .

  • Vacuum Lines: When concentrating solutions containing this nitrile, exhaust from rotary evaporators must be vented into the hood or a dedicated scrubbed exhaust, not into the general lab atmosphere.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against organic nitriles during prolonged contact due to the "carrier solvent effect" (where the nitrile facilitates its own permeation).[1]

  • Splash Contact: Disposable Nitrile (minimum 0.11 mm thickness). Change immediately upon contamination.[1]

  • Bulk Handling / Synthesis: Silver Shield® (Laminate) or Butyl Rubber gloves are required.[1] If dexterity is needed, wear Silver Shield liners under standard nitrile gloves.

  • Eye/Face: Chemical splash goggles. Face shield required if working with >10 mL volumes under pressure/heat.

Experimental Workflow: Synthesis & Quench

The following workflow visualizes the decision logic for handling this compound during a standard nucleophilic substitution or coupling reaction.

HandlingProtocol Start Start: Reagent Preparation ScaleCheck Scale Assessment Start->ScaleCheck SmallScale < 100 mg Standard Fume Hood ScaleCheck->SmallScale Analytical LargeScale > 100 mg or Heating Closed System / Schlenk Line ScaleCheck->LargeScale Preparative Reaction Reaction Execution (Inert Atmosphere) SmallScale->Reaction LargeScale->Reaction QuenchDecision Quench Method? Reaction->QuenchDecision AcidQuench Acidic Workup (Risk: HCN generation if heated) QuenchDecision->AcidQuench Strict pH Control < 50°C BaseQuench Basic/Neutral Workup (Preferred) QuenchDecision->BaseQuench Standard Protocol Waste Disposal: Segregated Organic Stream AcidQuench->Waste BaseQuench->Waste

Figure 1: Decision logic for the safe handling and workup of 3-Methyltetrahydro-2H-pyran-3-carbonitrile, emphasizing the risk of acidic hydrolysis.

Critical Protocol Note: Acidic Hydrolysis

While the quaternary center resists oxidation, strong acidic conditions (especially at elevated temperatures) can hydrolyze the nitrile to the amide or carboxylic acid.[1] If this is not the intended reaction, maintain pH > 4 during workup.[1] If hydrolysis is intended, treat the reaction headspace as potentially containing traces of HCN if the mechanism involves elimination, although this is rare for this specific structure.[1]

Emergency Response & First Aid

Every lab handling this compound must have a "Nitrile Exposure Kit" accessible.

ScenarioImmediate ActionRationale
Skin Contact Wash with soap & water for 15 min. Do NOT use solvent (ethanol/acetone).[1]Solvents accelerate absorption of the nitrile through the dermal layer.
Eye Contact Rinse with water for 15 min; lift eyelids.Prevents corneal damage from chemical irritation.
Inhalation Move to fresh air. Administer Oxygen if breathing is labored.Combat potential hypoxia.
Ingestion Do NOT induce vomiting. Transport to ER immediately.Aspiration risk. Medical personnel should be informed of potential nitrile poisoning (delayed cyanide effect).[1]

Antidote Awareness: While unlikely to cause rapid cyanide collapse like inorganic cyanides, in cases of massive exposure, medical professionals should be alerted to consider Hydroxocobalamin (Cyanokit) if signs of cellular hypoxia (lactic acidosis) appear.[1]

Disposal & Environmental Stewardship

  • Waste Stream: Segregate as "Organic Waste - Toxic."[1]

  • Destruction: The preferred method is Chemical Incineration equipped with an afterburner and scrubber. The nitrogen content will generate NOx gases, which must be scrubbed.

  • Do not dispose of down the drain. The pyran ring is stable and may persist in aquatic environments.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 117721, Tetrahydro-3-methyl-2H-pyran. Retrieved from [Link](Note: Used for analog physicochemical baseline data).[1]

  • ChemSrc. (2025).[1] 3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS 1694270-46-6).[1][2][3][4][6] Retrieved from [Link](Note: Confirmation of CAS and identity).[1]

  • Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry. (Contextual reference for nitrile metabolism and quaternary center stability).

Sources

Foundational

Solubility of 3-cyano-3-methyltetrahydropyran in organic solvents

An In-depth Technical Guide to the Solubility of 3-cyano-3-methyltetrahydropyran in Organic Solvents Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-cyano-3-methyltetrahydropyran in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-cyano-3-methyltetrahydropyran in a range of common organic solvents. Recognizing the pivotal role of solubility in process chemistry, formulation science, and drug discovery, this document moves beyond a simple data sheet. It offers a detailed analysis of the molecule's structural attributes, a review of the theoretical principles governing its dissolution, and a set of rigorous, step-by-step protocols for both qualitative and quantitative solubility assessment. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution to facilitate process optimization, purification, and final product development.

Molecular Profile and Its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 3-cyano-3-methyltetrahydropyran is a substituted heterocyclic compound with distinct regions of varying polarity, which govern its interactions with different solvents.

  • Chemical Structure: C₇H₁₁NO

  • Molecular Weight: 125.17 g/mol

  • Key Structural Features:

    • Tetrahydropyran (THP) Ring: The cyclic ether backbone provides moderate polarity and possesses a hydrogen bond acceptor site at the oxygen atom.

    • Nitrile Group (-C≡N): This is a strongly polar functional group due to the large dipole moment of the carbon-nitrogen triple bond. It acts as an effective hydrogen bond acceptor.

    • Methyl Group (-CH₃): A nonpolar, aliphatic group that contributes hydrophobic character to the molecule.

The presence of both a polar nitrile group and a largely aliphatic/ether backbone suggests that 3-cyano-3-methyltetrahydropyran is a moderately polar molecule . Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions and potentially accept hydrogen bonds. It is expected to have limited solubility in highly nonpolar (aliphatic) solvents and may also face limitations in highly protic solvents where it must compete with strong solvent-solvent hydrogen bonding.

compound 3-cyano-3-methyltetrahydropyran polar_group Polar Groups (Nitrile, Ether Oxygen) compound->polar_group contributes to nonpolar_group Nonpolar Groups (Methyl, Aliphatic CH2) compound->nonpolar_group contributes to solubility Overall Solubility Profile: Moderately Polar polar_group->solubility influences nonpolar_group->solubility influences cluster_solvents Solvent Classes solute 3-cyano-3-methyl- tetrahydropyran (Moderately Polar) polar_aprotic Polar Aprotic (e.g., Acetone, ACN) Strong Dipole-Dipole solute->polar_aprotic High Solubility (Matching Forces) polar_protic Polar Protic (e.g., Methanol) H-Bonding solute->polar_protic Moderate Solubility (Partial Mismatch) nonpolar Nonpolar (e.g., Hexane) Dispersion Forces solute->nonpolar Low Solubility (Force Mismatch)

Caption: Predicted solubility based on the "like dissolves like" principle.

Experimental Determination of Solubility

A multi-step approach is recommended, starting with a rapid qualitative assessment followed by a rigorous quantitative determination for key solvents.

Part A: Protocol for Rapid Qualitative Solubility Assessment

This protocol provides a quick estimation of solubility, which is useful for solvent screening.

Methodology:

  • Preparation: Add approximately 10 mg of 3-cyano-3-methyltetrahydropyran to a small, clear glass vial (e.g., 4 mL).

  • Solvent Addition: Add the selected organic solvent dropwise (e.g., 0.1 mL increments) while vortexing or agitating the vial.

  • Observation: Visually inspect the solution against a dark background for the presence of undissolved solid particles after each addition.

  • Classification:

    • Soluble: Complete dissolution in < 1 mL of solvent.

    • Sparingly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL of solvent.

    • Insoluble: No visible dissolution after adding a significant volume (e.g., 2-3 mL) of solvent.

  • Documentation: Record the observations for each solvent tested.

Part B: Standard Operating Procedure for Quantitative Solubility (Isothermal Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Workflow Diagram:

prep 1. Preparation Add excess solute to solvent in a sealed vial. equilibrate 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate phase_sep 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) to remove undissolved solid. equilibrate->phase_sep quantify 4. Quantification Dilute supernatant and analyze concentration via calibrated HPLC or GC. phase_sep->quantify calc 5. Calculation Solubility (mg/mL) = [Analyte] x Dilution Factor quantify->calc

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol:

  • System Preparation: To a series of sealed glass vials, add an excess amount of 3-cyano-3-methyltetrahydropyran to a known volume of the desired solvent (e.g., 20 mg of solute to 2 mL of solvent). The presence of undissolved solid is essential to ensure a saturated solution is formed.

  • Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be run to confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow solids to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove all undissolved microparticulates.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC).

    • Prepare a series of calibration standards of 3-cyano-3-methyltetrahydropyran of known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID).

    • Construct a calibration curve by plotting the instrument response versus concentration.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:

    Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Illustrative Solubility Data

The following table presents hypothetical but chemically reasonable solubility data for 3-cyano-3-methyltetrahydropyran, based on the theoretical principles discussed. This data serves as an example of how to report and interpret results obtained from the experimental protocols.

SolventSolvent ClassDielectric Constant (20°C)Predicted Solubility (mg/mL at 25°C)
n-HexaneNonpolar1.88< 1
TolueneNonpolar (Aromatic)2.38~15
DichloromethanePolar Aprotic9.08> 200
AcetonePolar Aprotic21.0> 300
AcetonitrilePolar Aprotic37.5> 300
MethanolPolar Protic32.7~150
WaterPolar Protic80.1~25

Interpretation: As predicted, the highest solubility is observed in polar aprotic solvents like acetone and acetonitrile, where dipole-dipole interactions are maximized. Solubility is significantly lower in the nonpolar n-hexane. The moderate solubility in methanol and low-to-moderate solubility in water reflect the compound's inability to fully integrate into the strong hydrogen-bonding networks of these protic solvents.

Conclusion

3-cyano-3-methyltetrahydropyran is a moderately polar compound whose solubility is governed by a balance between its polar nitrile/ether functionalities and its nonpolar hydrocarbon structure. Its solubility profile can be reliably predicted using the "like dissolves like" principle and quantified using standard laboratory techniques such as the isothermal shake-flask method. The highest solubility is anticipated and observed in polar aprotic solvents, making them ideal candidates for reaction media and purification processes like crystallization. A thorough understanding and experimental validation of this compound's solubility are critical first steps for any successful research, development, or manufacturing campaign.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

Protocols & Analytical Methods

Method

Application Note: Advanced α-Alkylation Protocols for Tetrahydropyran-3-Carbonitrile in Drug Discovery

Executive Summary & Scientific Context Tetrahydropyran-3-carbonitrile (THP-3-CN) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of glycomimetics, such as isofagomine der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Tetrahydropyran-3-carbonitrile (THP-3-CN) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of glycomimetics, such as isofagomine derivatives, and other bioactive pyran-fused heterocycles[1]. The functionalization of the tetrahydropyran ring often relies on the targeted α-alkylation of the C3 position. Because the electron-withdrawing nitrile group increases the acidity of the adjacent α-proton (pKa ~25–28), this position can be selectively deprotonated to form a nucleophilic carbanion (ketenimine enolate equivalent)[2][3].

This application note details two field-proven, self-validating protocols for the α-alkylation of THP-3-CN. By establishing strict mechanistic causality and in-process controls, these workflows ensure high yield, reproducibility, and stereochemical integrity.

Mechanistic Rationale & Base Selection

The success of nitrile α-alkylation depends entirely on the pairing of the base, solvent, and electrophile. We present two distinct mechanistic approaches:

  • Kinetic Control (LDA in THF): Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base. When used in tetrahydrofuran (THF) at -78 °C, it rapidly and irreversibly deprotonates the α-carbon without attacking the nitrile carbon[3]. The low temperature is a critical causal factor: it suppresses side reactions such as self-condensation (Thorpe reaction) and ring-opening. THF coordinates the lithium cation, stabilizing the transition state.

  • Thermodynamic Control (NaH in DMF): Sodium hydride (NaH) in dimethylformamide (DMF) provides a highly reactive environment suitable for robust, less sensitive electrophiles like benzyl halides[1][4]. DMF solvates the sodium cation, leaving the hydride exposed for rapid deprotonation. The irreversible evolution of hydrogen gas drives the equilibrium forward.

Mechanism THP Tetrahydropyran- 3-carbonitrile Base Base (LDA or NaH) Deprotonation THP->Base -H+ Anion α-Cyano Carbanion (Ketenimine Anion) Base->Anion Intermediate Electrophile Alkyl Halide (R-X) Nucleophilic Attack Anion->Electrophile +R-X Product α-Alkylated THP-3-CN Electrophile->Product -X-

Mechanistic pathway of α-alkylation of tetrahydropyran-3-carbonitrile via a carbanion intermediate.

Self-Validating Systems (In-Process Controls)

To ensure trustworthiness and prevent downstream failures, every step of the alkylation must be independently verifiable. Implement the following self-validating checkpoints during the protocols:

  • Deprotonation Validation:

    • NaH Protocol: The stoichiometric release of

      
       gas serves as a primary visual indicator. Cessation of bubbling confirms complete anion formation.
      
    • LDA Protocol: The formation of the lithiated intermediate often results in a distinct pale yellow to orange color change in the THF solution.

  • Reaction Completion (TLC): Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC) (typically 3:1 Hexanes/EtOAc, visualized with

    
     stain).
    
  • Product Verification (

    
     NMR):  The definitive validation of successful α-alkylation is the alteration of the α-methine proton signal. In the starting material, this proton appears as a multiplet around 
    
    
    
    2.8–3.1 ppm. Upon monoalkylation, this signal shifts significantly; upon dialkylation, it disappears entirely.

Experimental Protocols

Protocol A: Kinetic α-Alkylation using LDA (Optimized for Primary Alkyl Halides)

This protocol is ideal for sensitive electrophiles (e.g., methyl iodide, allyl bromide) where low temperatures are required to prevent over-alkylation.

Reagents: THP-3-CN (1.0 eq), LDA (1.1 eq, 2.0 M in THF/heptane), Alkyl halide (1.2 eq), anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon to exclude moisture, which would prematurely quench the LDA.

  • Cooling: Add anhydrous THF (0.2 M relative to substrate) and THP-3-CN. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic heating, which could trigger unwanted substrate dimerization.

  • Equilibration: Stir for 1 hour at -78 °C. Validation: Look for the characteristic yellow/orange color shift indicating enolate equivalent formation.

  • Alkylation: Add the alkyl halide dropwise.

  • Propagation: Gradually remove the cooling bath and allow the reaction to warm to room temperature over 2–4 hours.

  • Quench: Add saturated aqueous

    
    . Causality:
    
    
    
    is a mild acid that safely neutralizes unreacted LDA without risking the acid-catalyzed hydrolysis of the nitrile group.
  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Thermodynamic α-Alkylation using NaH (Optimized for Benzylation)

Adapted from established synthetic routes for [4][5].

Reagents: THP-3-CN (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), Benzyl chloride (1.1 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Suspend NaH in anhydrous DMF at 0 °C under an Argon atmosphere.

  • Deprotonation: Add a solution of THP-3-CN in DMF dropwise. Validation: Observe

    
     gas evolution.
    
  • Equilibration: Stir at 0–10 °C for 30 minutes until gas evolution completely ceases.

  • Alkylation: Add benzyl chloride dropwise.

  • Propagation: Stir at room temperature for 4–12 hours.

  • Quench: Carefully pour the mixture into ice water. Causality: Ice water safely and exothermically destroys any unreacted NaH while simultaneously precipitating the highly lipophilic benzylated product.

  • Isolation: Extract with Heptane or Methyl tert-butyl ether (MTBE). Causality: Non-polar solvents effectively extract the product while leaving the polar DMF solvent entirely in the aqueous phase[1][4].

Workflow Step1 1. Setup Argon, Dry Solvent Step2 2. Deprotonation Add Base Step1->Step2 Step3 3. Alkylation Add Electrophile Step2->Step3 Step4 4. Quench Add NH4Cl/H2O Step3->Step4 Step5 5. Isolation Extraction & Purify Step4->Step5

Step-by-step experimental workflow for the α-alkylation protocol with self-validation checkpoints.

Quantitative Data Summary

The following table summarizes expected yields and optimal conditions based on the choice of the alkylating agent.

Table 1: Comparative Alkylation Conditions for Tetrahydropyran-3-carbonitrile

Alkylating AgentBase / SolventTemperature ProfileReaction TimeExpected Yield
Benzyl chloride NaH / DMF0 °C

RT
12 hours80–85%
Methyl iodide LDA / THF-78 °C

RT
4 hours75–80%
Allyl bromide LDA / THF-78 °C

RT
5 hours70–78%
Alcohols *Zn–N4 / Base160 °C (Borrowing

)
4–8 hours65–75%

*Note: Recent advances in green chemistry have also enabled via transfer hydrogenation, offering a sustainable alternative to toxic alkyl halides[2].

References

  • Source: Google Patents (WO2008144773A1)
  • Source: Google Patents (US7863453B2)
  • Enable biomass-derived alcohols mediated alkylation and transfer hydrogenation Source: Nature Communications (via PMC) URL:[Link]

Sources

Application

Application Note: Strategic Approaches for the Cyanation of 3-methyltetrahydropyran-3-ol

Abstract: This technical guide provides a detailed exploration of synthetic strategies for the cyanation of 3-methyltetrahydropyran-3-ol, a sterically hindered tertiary alcohol. The conversion of tertiary alcohols to the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed exploration of synthetic strategies for the cyanation of 3-methyltetrahydropyran-3-ol, a sterically hindered tertiary alcohol. The conversion of tertiary alcohols to the corresponding nitriles is a challenging yet valuable transformation in medicinal chemistry and drug development, offering a versatile functional group for further molecular elaboration.[1][2] This note evaluates two distinct and robust methodologies: a Lewis acid-catalyzed pathway utilizing trimethylsilyl cyanide (TMSCN) and a modern photoredox-catalyzed deoxycyanation. We provide in-depth mechanistic insights, comparative analyses, step-by-step experimental protocols, and critical safety procedures to guide researchers in selecting and executing the optimal strategy for this transformation.

Introduction and Strategic Considerations

The direct substitution of a tertiary hydroxyl group with a cyanide nucleophile is a non-trivial synthetic operation. The substrate, 3-methyltetrahydropyran-3-ol, presents several challenges:

  • Steric Hindrance: The tertiary nature of the carbinol center impedes direct nucleophilic attack.

  • Poor Leaving Group: The hydroxyl group (-OH) is a notoriously poor leaving group and requires activation.

  • Risk of Elimination: Conditions that favor carbocation formation (necessary for Sₙ1-type reactions) can also promote E1 elimination, leading to undesired alkene byproducts.

Therefore, successful cyanation requires carefully chosen reagents and conditions that activate the hydroxyl group under mild conditions and favor nucleophilic capture over elimination. This guide focuses on two mechanistically distinct approaches that effectively address these challenges.

Reagent Selection and Mechanistic Overview

Method A: Lewis Acid-Catalyzed Sₙ1-Type Cyanation

This classical approach relies on the activation of the tertiary alcohol with a Lewis acid in the presence of a cyanide source, typically trimethylsilyl cyanide (TMSCN). The reaction proceeds through a stabilized carbocation intermediate. Indium(III) halides, such as InBr₃, have proven to be particularly effective catalysts for this transformation, even with sterically hindered substrates.[3][4][5]

Mechanism: The reaction is initiated by the coordination of the Lewis acid (e.g., InBr₃) to the hydroxyl oxygen, transforming it into a good leaving group. Subsequent departure of the activated hydroxyl group generates a tertiary oxocarbenium ion. This stabilized carbocation is then intercepted by the cyanide nucleophile from TMSCN to afford the desired 3-methyltetrahydropyran-3-carbonitrile.

digraph "Lewis_Acid_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Reactants Substrate [label="3-methyltetrahydropyran-3-ol"]; TMSCN [label="TMSCN"]; InBr3 [label="InBr₃ (Catalyst)", fontcolor="#EA4335"];

// Intermediates Activated_Complex [label="Activated Complex", shape=box, style=dashed]; Carbocation [label="Tertiary Oxocarbenium Ion", shape=box, style=dashed];

// Products Product [label="3-methyltetrahydropyran-3-carbonitrile"]; Byproduct [label="InBr₃(OH)⁻ + TMS⁺"];

// Reaction Flow {rank=same; Substrate; InBr3;} Substrate -> Activated_Complex [label="+ InBr₃"]; Activated_Complex -> Carbocation [label="- [InBr₃(OH)]⁻"]; {rank=same; Carbocation; TMSCN;} Carbocation -> Product [label="+ TMSCN"]; Product -> Byproduct [style=invis]; // for spacing }

Figure 1: Mechanism for Lewis Acid-Catalyzed Cyanation.

Method B: Photoredox-Catalyzed Deoxycyanation

A modern alternative involves a radical-mediated pathway under photoredox catalysis. This method circumvents the need for strongly acidic conditions and often uses less acutely toxic cyanide sources. Recent work has demonstrated the effective deoxycyanation of tertiary alcohols by converting the alcohol into a redox-active intermediate, which can then be reduced by a photocatalyst to generate a nucleophilic alkyl radical.[1] This radical is subsequently trapped by an electrophilic cyanide source like tosyl cyanide (TsCN).

Mechanism: The tertiary alcohol is first converted in situ to a redox-active ester or a related species. Upon irradiation with visible light, an excited photocatalyst reduces this intermediate, causing fragmentation to generate a tertiary alkyl radical. This radical then adds to the electrophilic cyanide source (TsCN) to form the final nitrile product, while the photocatalyst is returned to its ground state by an oxidant to complete the catalytic cycle.

digraph "Photoredox_Mechanism" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=11];

// Nodes sub [label="Tertiary Alcohol"]; activated [label="Redox-Active Intermediate"]; PC [label="Photocatalyst (PC)"]; PC_excited [label="PC*", fillcolor="#FBBC05", fontcolor="#202124"]; PC_reduced [label="PC⁻"]; radical [label="Tertiary Alkyl Radical"]; TsCN [label="Tosyl Cyanide (TsCN)"]; product [label="Product Nitrile"]; oxidant [label="Oxidant"]; oxidant_red [label="Reduced Oxidant"];

// Edges sub -> activated [label="Activation Step"]; PC -> PC_excited [label="Visible Light (hν)", color="#4285F4"]; activated -> radical [label="+ PC*", color="#34A853"]; PC_excited -> PC_reduced [style=invis]; // for layout radical -> product [label="+ TsCN", color="#EA4335"]; PC_reduced -> PC [label="+ Oxidant", color="#4285F4"]; oxidant -> oxidant_red [style=invis]; }

Figure 2: Generalized Photoredox Deoxycyanation Cycle.

Comparative Analysis
FeatureMethod A: Lewis Acid-CatalyzedMethod B: Photoredox-Catalyzed
Reaction Type Sₙ1-type Nucleophilic SubstitutionRadical Deoxycyanation
Cyanide Source Trimethylsilyl cyanide (TMSCN)Tosyl cyanide (TsCN) or other electrophilic source
Toxicity of CN Source High (Releases HCN on contact with moisture)[6][7]Moderate (Non-HCN generating)[1]
Key Reagents Lewis Acid (e.g., InBr₃, TMSOTf)Photocatalyst, Activator, Oxidant
Key Advantages Direct, often rapid conversion; well-established.[3]Avoids strongly acidic conditions; tolerates sensitive groups; uses less toxic CN source.[1]
Potential Drawbacks Moisture sensitive; risk of elimination; high toxicity of TMSCN.Requires specialized photochemical reactor; multi-component system can be complex to optimize.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory. All operations involving cyanide-containing reagents must be performed in a certified chemical fume hood.

Protocol A: InBr₃-Catalyzed Cyanation of 3-methyltetrahydropyran-3-ol with TMSCN

This protocol is adapted from the general procedure for the cyanation of tertiary alcohols reported by Ding and coworkers.[3][4]

Materials:

  • 3-methyltetrahydropyran-3-ol

  • Indium(III) bromide (InBr₃), anhydrous

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methyltetrahydropyran-3-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous CH₂Cl₂ (to make a ~0.2 M solution).

  • Add InBr₃ (0.10 eq) to the solution and stir for 5 minutes at room temperature.

  • Carefully add TMSCN (1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Workup & Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath. IN A FUME HOOD , slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Caution: This will hydrolyze any remaining TMSCN, potentially evolving HCN gas. Ensure vigorous stirring and adequate ventilation.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-methyltetrahydropyran-3-carbonitrile.

Protocol B: Photoredox-Catalyzed Deoxycyanation

This protocol is a conceptual adaptation based on methodologies for the deoxycyanation of tertiary alcohols.[1]

Materials:

  • 3-methyltetrahydropyran-3-ol

  • N-Hydroxyphthalimide benzoate (or a similar redox-active activator)

  • Tosyl cyanide (TsCN)

  • 4CzIPN (or a suitable iridium/ruthenium photocatalyst)

  • An organic base (e.g., 2,4,6-collidine)

  • An oxidant (e.g., benzoyl peroxide)

  • Anhydrous, degassed solvent (e.g., acetone/MTBE mixture)

  • Photochemical reactor equipped with a 450 nm LED light source and cooling fan

Procedure:

  • In a reaction vial, combine 3-methyltetrahydropyran-3-ol (1.0 eq), the redox-active activator (1.2 eq), and an organic base (1.5 eq) in the chosen anhydrous solvent. Stir at room temperature for 1-2 hours to form the activated intermediate.

  • To this mixture, add the photocatalyst (e.g., 4CzIPN, 2 mol%), tosyl cyanide (1.5 eq), and the oxidant (1.0 eq).

  • Seal the vial, and if necessary, sparge with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.

  • Place the vial in the photochemical reactor. Irradiate with 450 nm light while maintaining a constant temperature (e.g., 25 °C) with a cooling fan.

  • Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, turn off the light source. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the target nitrile.

Mandatory Safety Precautions

The use of cyanide reagents requires strict adherence to safety protocols.

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is highly toxic, flammable, and volatile. It is fatal if swallowed, inhaled, or absorbed through the skin.[6][8] It reacts readily with water, alcohols, and acids to release highly toxic hydrogen cyanide (HCN) gas.[7]

    • Handling: Always handle TMSCN in a certified, high-flow chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[7]

    • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated, and fireproof area, away from water and acids.[7]

    • Quenching/Disposal: Excess TMSCN and contaminated materials should be quenched by slow addition to a stirred, cold (0 °C) solution of aqueous sodium hydroxide (NaOH) and sodium hypochlorite (NaOCl, bleach). This converts the cyanide to the less volatile cyanate. The process is exothermic and releases gas; perform with extreme caution.

  • Acetone Cyanohydrin: While not used in the primary protocols, it is another common cyanide source. It is highly toxic and can decompose, especially when heated or in the presence of bases, to release HCN gas.[9][10][11] Handle with the same precautions as TMSCN.

  • Emergency Preparedness: All personnel working with cyanides must be trained in emergency procedures. A certified cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be immediately accessible, and personnel must be trained in its administration. Never work alone when using cyanide reagents.

Experimental Workflow and Data Visualization

A generalized workflow for the synthesis and purification of 3-methyltetrahydropyran-3-carbonitrile is outlined below.

digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=11];

// Nodes prep [label="Reagent & Glassware\nPreparation (Drying)"]; setup [label="Reaction Setup\n(Inert Atmosphere)"]; reaction [label="Cyanation Reaction\n(Method A or B)"]; monitor [label="Reaction Monitoring\n(TLC / GC-MS)"]; quench [label="Workup & Quenching\n(Safety First!)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract [label="Extraction & Washing"]; dry [label="Drying & Concentration"]; purify [label="Column Chromatography"]; analyze [label="Product Characterization\n(NMR, IR, MS)"];

// Edges prep -> setup; setup -> reaction; reaction -> monitor [dir=both]; monitor -> quench; quench -> extract; extract -> dry; dry -> purify; purify -> analyze; }

Figure 3: General experimental workflow for cyanation.

Expected Product Characterization:

  • IR Spectroscopy: A sharp, medium-intensity absorption peak characteristic of a nitrile (C≡N) stretch is expected in the range of 2230-2250 cm⁻¹.

  • ¹³C NMR Spectroscopy: The spectrum should show a signal for the quaternary carbon (C-3) of the tetrahydropyran ring and a distinct signal for the nitrile carbon, typically in the range of 118-125 ppm.

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the empirical formula C₇H₁₁NO.

References

  • Loba Chemie. (2016, April 15). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. [Link]

  • Gelest, Inc. (2008, February 11). SIT8585.1 TRIMETHYLSILYL CYANIDE Safety Data Sheet. [Link]

  • Sdfine. Trimethylsilyl cyanide Safety Data Sheet. [Link]

  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - Acetone cyanohydrin. [Link]

  • Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX₃. Organic Letters, 10(20), 4573–4576. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, January 4). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. [Link]

  • Starshine Chemical. Acetone Cyanohydrin Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazard Summary: ACETONE CYANOHYDRIN. [Link]

  • PubMed. (2018, March 2). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). [Link]

  • CCS Chemistry. (2022). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. [Link]

  • ResearchGate. (2022, June). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution | Request PDF. [Link]

  • Macmillan Group - Princeton University. Deoxycyanation of Alkyl Alcohols. [Link]

  • Journal of the American Chemical Society. (2016, July 11). Me₂(CH₂Cl)SiCN: Bifunctional Cyanating Reagent for the Synthesis of Tertiary Alcohols with a Chloromethyl Ketone Moiety via Ketone Cyanosilylation. [Link]

  • ResearchGate. (2025, August 10). Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Brønsted Acid Montmorillonite Catalysts | Request PDF. [Link]

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Method

The Strategic Application of 3-Methyltetrahydro-2H-pyran-3-carbonitrile in Medicinal Chemistry: A Guide to Synthesis and Utilization

Abstract The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. This application note provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. This application note provides a comprehensive guide to the synthesis and potential applications of a unique derivative, 3-Methyltetrahydro-2H-pyran-3-carbonitrile. We present a detailed, logically derived synthetic protocol, an analysis of its potential as a bioisosteric replacement and a conformationally restricted building block, and its utility in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.

Introduction: The Tetrahydropyran Motif in Drug Design

The tetrahydropyran ring is a saturated six-membered heterocycle containing an oxygen atom. Its incorporation into small molecule drug candidates is a widely employed strategy to enhance pharmacokinetic profiles. As a bioisostere of a cyclohexane ring, the THP moiety can reduce lipophilicity, thereby improving solubility and metabolic stability. The endocyclic oxygen atom can also serve as a hydrogen bond acceptor, potentially leading to improved target engagement. Furthermore, the defined chair-like conformation of the THP ring can be exploited to orient substituents in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets.

The introduction of substituents at the 3-position of the THP ring offers a vector for chemical modification and can significantly influence the molecule's properties. A methyl group at this position can introduce favorable steric interactions and improve metabolic stability, while a cyano (nitrile) group is a versatile functional handle and a valuable pharmacophore. The nitrile group can participate in hydrogen bonding and other polar interactions, and it can serve as a bioisostere for a carbonyl group or a halogen atom. The combination of a methyl and a cyano group at the 3-position of a tetrahydropyran ring, as in 3-Methyltetrahydro-2H-pyran-3-carbonitrile, presents a unique building block with significant potential for medicinal chemistry applications.

Proposed Synthesis of 3-Methyltetrahydro-2H-pyran-3-carbonitrile

While a direct, one-step synthesis of 3-Methyltetrahydro-2H-pyran-3-carbonitrile is not prominently described in the literature, a robust and logical multi-step synthesis can be proposed based on well-established organic transformations. The following protocol outlines a plausible route starting from readily available materials.

Synthetic Workflow Overview

The proposed synthesis involves a three-stage process:

  • Formation of a key intermediate: Synthesis of 1-(tetrahydro-2H-pyran-3-yl)ethan-1-one.

  • Introduction of the cyano group: Conversion of the ketone to a cyanohydrin.

  • Final modification: Methylation of the cyanohydrin.

Synthetic_Workflow A Tetrahydro-2H-pyran-3-carbaldehyde B 1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol A->B 1. MeMgBr, THF 2. NH4Cl (aq) C 1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one B->C PCC, DCM D 3-(1-Hydroxy-1-cyanoethyl)-tetrahydro-2H-pyran C->D TMSCN, ZnI2 (cat.) E 3-Methyltetrahydro-2H-pyran-3-carbonitrile D->E 1. NaH, THF 2. MeI

Figure 1: Proposed synthetic workflow for 3-Methyltetrahydro-2H-pyran-3-carbonitrile.
Detailed Experimental Protocols

Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one

  • Protocol:

    • To a solution of Tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol.

    • To a solution of the crude alcohol in dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq) and stir at room temperature for 4 hours.

    • Filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-(tetrahydro-2H-pyran-3-yl)ethan-1-one.

  • Causality and Insights: The Grignard reaction is a classic and reliable method for the formation of a carbon-carbon bond and the introduction of the methyl group. Subsequent oxidation with PCC is a standard procedure for converting a secondary alcohol to a ketone without over-oxidation.

Step 2: Synthesis of 3-(1-Hydroxy-1-cyanoethyl)-tetrahydro-2H-pyran

  • Protocol:

    • To a solution of 1-(tetrahydro-2H-pyran-3-yl)ethan-1-one (1.0 eq) in anhydrous DCM at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 eq) followed by a catalytic amount of zinc iodide (ZnI2, 0.1 eq).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(1-hydroxy-1-cyanoethyl)-tetrahydro-2H-pyran, which can be used in the next step without further purification.

  • Causality and Insights: The addition of TMSCN to ketones to form cyanohydrins is a well-established and efficient method. The use of a Lewis acid catalyst like ZnI2 accelerates the reaction.

Step 3: Synthesis of 3-Methyltetrahydro-2H-pyran-3-carbonitrile

  • Protocol:

    • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of crude 3-(1-hydroxy-1-cyanoethyl)-tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (MeI, 1.5 eq) and allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-Methyltetrahydro-2H-pyran-3-carbonitrile.

  • Causality and Insights: The deprotonation of the tertiary alcohol with a strong base like NaH generates an alkoxide, which can then be methylated with methyl iodide in a Williamson ether synthesis-type reaction.

Expected Characterization Data

The following table summarizes the expected NMR spectroscopic data for the target compound and its key intermediates, based on analogous structures.

CompoundExpected ¹H NMR Chemical Shifts (ppm)Expected ¹³C NMR Chemical Shifts (ppm)
1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one 3.8-3.3 (m, 3H, O-CH₂ and O-CH), 2.5-2.3 (m, 1H, CH-C=O), 2.1 (s, 3H, CH₃), 1.9-1.5 (m, 4H, CH₂)~210 (C=O), ~70 (O-CH₂), ~65 (O-CH), ~45 (CH-C=O), ~30 (CH₂), ~25 (CH₂), ~28 (CH₃)
3-(1-Hydroxy-1-cyanoethyl)-tetrahydro-2H-pyran 3.8-3.4 (m, 3H, O-CH₂ and O-CH), 2.5 (s, 1H, OH), 1.9-1.5 (m, 4H, CH₂), 1.7 (s, 3H, CH₃)~120 (CN), ~70 (O-CH₂), ~68 (C-OH), ~65 (O-CH), ~40 (CH-C), ~30 (CH₂), ~25 (CH₂), ~25 (CH₃)
3-Methyltetrahydro-2H-pyran-3-carbonitrile 3.9-3.5 (m, 3H, O-CH₂ and O-CH), 1.9-1.6 (m, 4H, CH₂), 1.4 (s, 3H, CH₃)~122 (CN), ~68 (O-CH₂), ~65 (O-CH), ~40 (C-CN), ~32 (CH₂), ~24 (CH₂), ~22 (CH₃)

Applications in Medicinal Chemistry

The 3-Methyltetrahydro-2H-pyran-3-carbonitrile scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Bioisosteric Replacement and Conformational Rigidity

The tetrahydropyran ring can act as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, offering advantages in terms of solubility and metabolic stability. The geminal methyl and cyano groups at the 3-position provide a unique substitution pattern that can be explored for several purposes:

  • Conformational Locking: The methyl group in the axial or equatorial position will influence the conformational preference of the THP ring, which can be used to orient other substituents in a desired spatial arrangement for optimal target binding.

  • Modulation of Physicochemical Properties: The nitrile group is a polar functional group that can engage in hydrogen bonding and dipole-dipole interactions. Its presence can improve solubility and modulate the overall polarity of the molecule.

  • Metabolic Stability: The quaternary carbon at the 3-position is resistant to metabolic oxidation, potentially blocking a common site of metabolism and increasing the half-life of a drug candidate.

Medicinal_Chemistry_Applications Scaffold 3-Methyltetrahydro-2H-pyran-3-carbonitrile Versatile Building Block App1 Bioisosteric Replacement (e.g., for substituted cyclohexanes) Scaffold:f0->App1 App2 Introduction of Conformational Rigidity Scaffold:f0->App2 App3 Modulation of Physicochemical Properties (Solubility, Polarity) Scaffold:f0->App3 App4 Increased Metabolic Stability Scaffold:f0->App4 App5 Scaffold for Further Derivatization Scaffold:f0->App5

Figure 2: Key applications of the title scaffold in medicinal chemistry.
A Versatile Intermediate for Library Synthesis

The nitrile functionality of 3-Methyltetrahydro-2H-pyran-3-carbonitrile can be readily transformed into a variety of other functional groups, making it an excellent starting point for the synthesis of a library of analogues.

  • Reduction to an Amine: The nitrile can be reduced to a primary amine, which can then be further functionalized through acylation, alkylation, or reductive amination.

  • Hydrolysis to a Carboxylic Acid: Hydrolysis of the nitrile provides a carboxylic acid, a key functional group for forming amide bonds or acting as a pharmacophore itself.

  • Conversion to a Tetrazole: The nitrile can be converted to a tetrazole, a common bioisostere for a carboxylic acid with improved metabolic stability.

Conclusion

3-Methyltetrahydro-2H-pyran-3-carbonitrile represents a valuable and underexplored building block for medicinal chemistry. Its synthesis, while not a one-step process, can be achieved through a logical sequence of well-established reactions. The unique combination of a conformationally restricted tetrahydropyran ring with a metabolically robust quaternary center bearing a versatile nitrile functionality makes this scaffold an attractive starting point for the design and synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties. This application note provides a solid foundation for researchers to synthesize and utilize this promising intermediate in their drug discovery efforts.

References

  • Bocan, T. M. A. et al. The tetrahydropyran ring as a scaffold in medicinal chemistry. Future Med. Chem.3, 1181–1197 (2011).
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L. & Shook, B. C. Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. J. Med. Chem.53, 7902–7917 (2010).
  • Zhang, W. et al. Application of Nitrile in Drug Design. Chin. J. Org. Chem.41, 1-21 (2021).
  • Karimi-Jaberi, Z. & Pooladian, B. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α,α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. The Scientific World Journal2012, 208796 (2012).
  • Macmillan Group, Princeton University. Deoxycyanation of Alkyl Alcohols. Available from: [Link]

  • Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M. & Manoharan, M. Conformational analysis. 42. Monosubstituted tetrahydropyrans. J. Am. Chem. Soc.104, 3635–3643 (1982).
  • North, M. The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the addition of
Application

Application Note &amp; Protocol: Strategic Hydrolysis of 3-Methyltetrahydro-2H-pyran-3-carbonitrile for Carboxylic Acid Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract: The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, valued for its favorable metabolic stability and ability...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, valued for its favorable metabolic stability and ability to modulate physicochemical properties.[1][2] The conversion of readily accessible nitrile precursors to their corresponding carboxylic acids represents a pivotal transformation in the synthesis of advanced pharmaceutical intermediates. This document provides a comprehensive guide to the hydrolysis of 3-Methyltetrahydro-2H-pyran-3-carbonitrile, a sterically hindered tertiary nitrile, to 3-Methyltetrahydro-2H-pyran-3-carboxylic acid. We present detailed protocols for both acid- and base-catalyzed hydrolysis, discuss the underlying mechanistic principles, and offer insights into overcoming the challenges associated with this transformation.

Introduction and Strategic Importance

The synthesis of carboxylic acids from nitriles is a fundamental reaction in organic chemistry.[3][4][5] This transformation is particularly crucial in drug discovery, where the carboxylic acid functional group serves as a versatile handle for further derivatization or as a key pharmacophoric element. The target molecule, 3-Methyltetrahydro-2H-pyran-3-carboxylic acid, is a valuable building block for creating more complex molecules with potential therapeutic applications.[1][6]

The primary challenge in the hydrolysis of 3-Methyltetrahydro-2H-pyran-3-carbonitrile lies in its structure. As a tertiary nitrile, the carbon atom of the cyano group is sterically hindered, which can impede the approach of nucleophiles and slow down the rate of hydrolysis compared to primary or secondary nitriles.[3] Therefore, forcing conditions such as high temperatures and prolonged reaction times are often necessary to drive the reaction to completion.[7][8]

This guide provides two robust protocols for this conversion, explores the mechanistic rationale for each, and offers practical advice for successful execution and troubleshooting.

Mechanistic Overview: Acid vs. Base Catalysis

The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate under both acidic and basic conditions.[9][10][11] However, the specific pathways and key intermediates differ significantly.

2.1 Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[3][5][11] The subsequent steps involve tautomerization to form a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[10][11]

  • Step 1: Protonation of the nitrile nitrogen.

  • Step 2: Nucleophilic attack by water.

  • Step 3: Deprotonation to form an imidic acid, followed by tautomerization to an amide.

  • Step 4: Hydrolysis of the amide intermediate to the carboxylic acid.

2.2 Base-Catalyzed Hydrolysis

In a basic medium, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[3][10] This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to the amide.[9] The amide is subsequently hydrolyzed under basic conditions to yield a carboxylate salt. A final acidification step is required to obtain the free carboxylic acid.[4][12]

  • Step 1: Nucleophilic attack by hydroxide on the nitrile carbon.

  • Step 2: Protonation by water to form an imidic acid.

  • Step 3: Tautomerization to an amide.

  • Step 4: Hydrolysis of the amide to a carboxylate salt, followed by the release of ammonia.

  • Step 5: Protonation of the carboxylate salt during acidic workup to yield the final carboxylic acid.

Comparative Protocol Summary

The choice between acidic and basic hydrolysis depends on the overall stability of the substrate and the desired reaction conditions. The following table summarizes the key parameters for each approach.

ParameterAcidic Hydrolysis ProtocolBasic Hydrolysis Protocol
Primary Reagents Concentrated H₂SO₄ or HCl, WaterNaOH or KOH, Water
Solvent Aqueous acid, often with a co-solvent like DioxaneAqueous base, often with a co-solvent like Ethanol
Temperature Elevated (Reflux, 100-120 °C)Elevated (Reflux, 100-120 °C)
Reaction Time 12 - 48 hours (typically longer)8 - 24 hours
Initial Product Carboxylic Acid + Ammonium SaltCarboxylate Salt + Ammonia
Work-up Basification and extraction, or direct extractionAcidification and extraction
Pros Direct formation of the carboxylic acid.Often faster; may be more effective for hindered nitriles.
Cons Harsh conditions can lead to side products; corrosive.Requires a final acidification step; potential for racemization.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of strong acids and bases and require heating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs a strong acid at high temperatures to drive the hydrolysis of the sterically hindered nitrile.

Reagents and Equipment:

  • 3-Methyltetrahydro-2H-pyran-3-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • 1,4-Dioxane

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-Methyltetrahydro-2H-pyran-3-carbonitrile (1.0 eq), water (5.0 eq relative to the nitrile), and 1,4-dioxane (as a co-solvent, approx. 2 M concentration of the nitrile).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (3.0 - 5.0 eq) to the stirred mixture. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-48 hours for complete conversion due to steric hindrance.

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully quench the reaction by slowly adding it to a beaker of crushed ice.

    • Slowly neutralize the mixture by adding a 5 M NaOH solution until the pH is approximately 9-10. This step should be done in an ice bath.

    • Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted starting material or non-acidic impurities.

    • Re-acidify the aqueous layer to pH 1-2 with concentrated HCl.

    • Extract the product into ethyl acetate (3x).

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Base-Catalyzed Hydrolysis

This method utilizes a strong base, which can be more effective for certain sterically hindered nitriles.

Reagents and Equipment:

  • 3-Methyltetrahydro-2H-pyran-3-carbonitrile

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Ethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Same equipment as in Protocol 1

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (5.0 - 10.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).

  • Nitrile Addition: Add 3-Methyltetrahydro-2H-pyran-3-carbonitrile (1.0 eq) to the basic solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The use of ethylene glycol as a solvent can allow for higher temperatures if needed.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS. The evolution of ammonia gas is an indicator of reaction progress.[12] This reaction is typically faster than the acidic hydrolysis, often completing within 8-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or toluene to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A precipitate of the carboxylic acid may form.

    • Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure to afford the crude product.

    • Purify further by recrystallization or silica gel chromatography as needed.

Visualization of Workflow and Chemistry

A clear workflow is essential for reproducible results. The following diagrams illustrate the general experimental process and the chemical transformation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification start Start Material: 3-Methyltetrahydro-2H-pyran-3-carbonitrile reagents Add Reagents (Acid/Base, Solvent, Water) start->reagents reflux Heat to Reflux (8-48 hours) reagents->reflux monitor Monitor Progress (TLC, LC-MS) reflux->monitor quench Quench & Neutralize/Acidify monitor->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product Final Product: 3-Methyltetrahydro-2H-pyran-3-carboxylic acid purify->product

Caption: General Experimental Workflow for Nitrile Hydrolysis.

ReactionScheme reactant 3-Methyltetrahydro-2H-pyran-3-carbonitrile (Starting Material) product 3-Methyltetrahydro-2H-pyran-3-carboxylic acid (Final Product) reactant->product  H₃O⁺ or OH⁻, H₂O  Δ (Heat)

Caption: Chemical Transformation Scheme.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; steric hindrance.Increase reaction time and/or temperature. Consider using a higher boiling point co-solvent like ethylene glycol for the basic hydrolysis. Increase the concentration of the acid or base.
Low Yield Incomplete extraction during work-up; product loss during purification.Ensure pH is correctly adjusted before extraction. Perform multiple extractions (3-4 times). Optimize purification method; if the product is volatile, avoid excessive heating during concentration.
Formation of Amide Reaction conditions are too mild or reaction time is too short.[7]The amide is an intermediate.[9][12] To drive the reaction to the carboxylic acid, increase the reaction time and/or temperature.
Degradation of Product Harsh acidic or basic conditions at high temperatures.Monitor the reaction closely and stop it once the starting material is consumed. Consider alternative, milder methods if degradation is significant.

Alternative Methodologies: Enzymatic Hydrolysis

For substrates that are sensitive to harsh acidic or basic conditions, enzymatic hydrolysis offers a green and highly selective alternative.[13] Enzymes such as nitrilases can directly convert nitriles to carboxylic acids in aqueous buffer under mild pH and temperature conditions, often without the formation of an amide intermediate.[14][15] While requiring specialized enzymes and optimization, this biocatalytic approach can be advantageous for complex molecules in drug development.[13]

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  • Synthesis of substituted tetrahydropyran-4-one and its oxime. (n.d.). ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the Reduction of 3-Methyltetrahydro-2H-pyran-3-carbonitrile to (3-Methyltetrahydro-2H-pyran-3-yl)methanamine

Abstract The synthesis of primary amines from nitriles is a cornerstone transformation in organic chemistry, particularly in the development of pharmaceutical intermediates. The target molecule, (3-Methyltetrahydro-2H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of primary amines from nitriles is a cornerstone transformation in organic chemistry, particularly in the development of pharmaceutical intermediates. The target molecule, (3-Methyltetrahydro-2H-pyran-3-yl)methanamine, incorporates the tetrahydropyran (THP) ring, a privileged scaffold in medicinal chemistry, and a primary amine, a key functional group for introducing further molecular complexity. This document provides detailed application notes and validated protocols for the reduction of 3-Methyltetrahydro-2H-pyran-3-carbonitrile, a sterically hindered tertiary nitrile. Two robust and widely applicable methods are presented: reduction using Lithium Aluminum Hydride (LAH) and catalytic hydrogenation using Raney® Nickel. This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of the causality behind experimental choices, step-by-step procedures, and critical safety considerations.

Introduction: Strategic Importance and Synthetic Challenges

The conversion of a nitrile to a primary amine is a fundamental synthetic operation. However, the substrate , 3-Methyltetrahydro-2H-pyran-3-carbonitrile, presents a specific challenge: the nitrile group is attached to a tertiary carbon atom. This steric hindrance can impede the approach of reducing agents, potentially requiring more forceful reaction conditions or highly reactive reagents compared to unhindered aliphatic or aromatic nitriles.

The choice between a chemical hydride-based reduction and catalytic hydrogenation is often dictated by factors such as laboratory scale, available equipment (e.g., high-pressure hydrogenators), functional group tolerance, and safety infrastructure.

  • Lithium Aluminum Hydride (LAH) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including sterically hindered nitriles.[1][2] Its high reactivity ensures complete conversion where other reagents might fail.

  • Catalytic Hydrogenation with Raney® Nickel is a classic and scalable method for nitrile reduction.[3] It avoids the often-problematic aqueous workup associated with metal hydrides and is generally considered a "greener" alternative, with hydrogen as the only byproduct.[4]

This document will detail both approaches, providing the necessary information for scientists to select and execute the most appropriate method for their specific needs.

Method 1: Lithium Aluminum Hydride (LAH) Reduction

Principle and Rationale

LAH is a potent source of hydride ions (H⁻). Its exceptional reducing power makes it highly effective for the reduction of nitriles to primary amines.[5] The mechanism involves the sequential nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile group.[1][5] The initial attack forms an imine anion, which is then rapidly reduced by a second equivalent of hydride to a dianion intermediate.[5] A careful aqueous workup then protonates this intermediate to yield the final primary amine.[5] Given the steric hindrance of the substrate, the high reactivity of LAH makes it an excellent choice to ensure a complete and efficient reaction.

Visualized Workflow: LAH Reduction

LAH_Workflow cluster_prep Reaction Setup cluster_workup Quench & Isolation (Fieser Workup) cluster_purify Purification start Suspend LAH in Dry THF (Inert Atmosphere, 0 °C) reagent Slowly Add Substrate Solution (3-Methyltetrahydro-2H-pyran-3-carbonitrile in THF) start->reagent Inverse addition to control exotherm react Warm to RT & Stir (Monitor by TLC) reagent->react cool Cool Reaction to 0 °C react->cool quench Sequential Dropwise Addition: 1. H₂O 2. 15% NaOH (aq) 3. H₂O cool->quench Caution: Exothermic! stir Warm to RT & Stir (Formation of granular salts) quench->stir filter Filter through Celite® Wash solids with Ether/EtOAc stir->filter extract Liquid-Liquid Extraction (Organic vs. Aqueous) filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography or Acid-Base Extraction concentrate->purify final_product (3-Methyltetrahydro-2H-pyran-3-yl)methanamine purify->final_product

Caption: Workflow for LAH reduction and Fieser workup.

Detailed Experimental Protocol

Materials:

  • 3-Methyltetrahydro-2H-pyran-3-carbonitrile

  • Lithium Aluminum Hydride (LAH), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite® 545

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add Lithium Aluminum Hydride (1.5 eq.). Suspend the LAH in anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0 °C using an ice-water bath.[6]

  • Substrate Addition: Dissolve the 3-Methyltetrahydro-2H-pyran-3-carbonitrile (1.0 eq.) in anhydrous THF. Slowly add this solution dropwise to the stirred LAH suspension at 0 °C.[7] The addition should be controlled to manage the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours.[6] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting nitrile is fully consumed.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C.[8] Perform the following additions extremely carefully and dropwise with vigorous stirring.[9] For every 'x' grams of LAH used, add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Isolation: Remove the cooling bath and stir the resulting slurry vigorously for 15-30 minutes at room temperature. The grey suspension should transform into a white, granular precipitate of aluminum salts.[7][8] Add anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes to ensure all water is sequestered.[8]

  • Filtration: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ample amounts of THF, Et₂O, or EtOAc to recover all the product.[6]

  • Purification: Combine the organic filtrates. The solvent can be removed under reduced pressure. The resulting crude amine can be purified further by distillation or column chromatography. Alternatively, an acid-base extraction can be employed to purify the amine from non-basic impurities.[6]

Safety and Handling for LAH
  • Pyrophoric and Water-Reactive: LAH reacts violently with water and moisture, releasing flammable hydrogen gas.[10] All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves.

  • Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly, behind a safety shield, and in a well-ventilated fume hood.[7] Never add water to a large, un-stirred mass of LAH.

Method 2: Catalytic Hydrogenation with Raney® Nickel

Principle and Rationale

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond in the presence of a metal catalyst. Raney® Nickel is a finely powdered, porous nickel catalyst with a high surface area, making it highly active for the hydrogenation of nitriles.[11][12] The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and activated. This method is often preferred for larger-scale synthesis due to its operational simplicity and avoidance of stoichiometric, reactive metal hydrides. A potential side reaction is the formation of secondary and tertiary amines, which can be suppressed by adding ammonia to the reaction mixture or using specific solvent systems.[11]

Chemical Transformation

Caption: Reduction of the nitrile to the primary amine.

Detailed Experimental Protocol

Materials:

  • 3-Methyltetrahydro-2H-pyran-3-carbonitrile

  • Raney® Nickel (50% slurry in water)[13]

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ammonia (7N solution in MeOH or aqueous solution)

  • Hydrogen (H₂) gas supply

  • Parr shaker or similar hydrogenation apparatus

  • Celite® 545

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, add Raney® Nickel (50% slurry, ~10-20% by weight of the nitrile).[11] Carefully decant the water and wash the catalyst several times with the reaction solvent (e.g., ethanol) to remove residual water. This should be done under an inert atmosphere as dry Raney® Nickel can be pyrophoric.

  • Reaction Setup: To the vessel containing the washed catalyst, add a solution of 3-Methyltetrahydro-2H-pyran-3-carbonitrile (1.0 eq.) in ethanol (or methanol). Add ammonia (e.g., 7N solution in MeOH, 1-2 eq.) to suppress secondary amine formation.

  • Hydrogenation: Seal the reaction vessel. Purge the system several times with nitrogen/argon, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and begin vigorous stirring or shaking.[4] The reaction may require heating (e.g., 40-60 °C) to proceed at a reasonable rate.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The progress can also be checked by carefully depressurizing, taking a sample, and analyzing by TLC or GC-MS.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry, as it is pyrophoric. Keep it wet with solvent at all times and quench it immediately after filtration by transferring the filter cake to a large volume of water.[13]

  • Purification: The filtrate contains the product amine. The solvent can be removed under reduced pressure, and the crude product can be purified as described in the LAH protocol (distillation, chromatography, or acid-base extraction).

Safety and Handling for Raney® Nickel
  • Pyrophoric: Raney® Nickel is typically supplied as a 50% slurry in water.[13] If allowed to dry in the air, it is pyrophoric and can ignite spontaneously.[14] Always handle in a wet state or under an inert atmosphere.

  • Flammable Gas: It reacts with acids and water to produce flammable hydrogen gas.[14]

  • Filtration and Disposal: The catalyst must be kept wet during filtration. After use, the catalyst should be deactivated by slowly adding it to a dilute acid solution (e.g., 1M HCl) in a well-ventilated fume hood before disposal according to institutional guidelines.

Data Summary and Method Comparison

ParameterMethod 1: Lithium Aluminum HydrideMethod 2: Catalytic Hydrogenation
Reactivity Very high; effective for hindered substrates.High, but may require heat/pressure for hindered substrates.
Selectivity Low; reduces many other functional groups.Generally good; C=C bonds may be reduced.
Key Reagents LiAlH₄, Dry Ethereal SolventsRaney® Ni, H₂ gas, Alcohol Solvents
Typical Conditions 0 °C to RT, atmospheric pressureRT to 60 °C, 50-100 psi H₂
Workup Careful aqueous quench; generates aluminum salts.[7]Filtration of catalyst; solvent evaporation.
Primary Hazard Violent reaction with water; pyrophoric reagent.[10]Pyrophoric catalyst when dry; flammable H₂ gas.[14]
Scalability Challenging due to exotherm and workup.Excellent; commonly used in industry.

Product Characterization

The successful conversion of 3-Methyltetrahydro-2H-pyran-3-carbonitrile to (3-Methyltetrahydro-2H-pyran-3-yl)methanamine can be confirmed by standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: Disappearance of the sharp nitrile (C≡N) stretch (approx. 2250 cm⁻¹) and appearance of N-H stretching bands for the primary amine (approx. 3300-3400 cm⁻¹, two bands).

  • ¹H NMR Spectroscopy: Disappearance of signals associated with the starting material and appearance of a new singlet or broad singlet for the -NH₂ protons, along with a new signal for the -CH₂-NH₂ methylene protons.

  • ¹³C NMR Spectroscopy: Disappearance of the nitrile carbon signal (approx. 120 ppm) and appearance of a new signal for the aminomethyl carbon (-CH₂-NH₂) (approx. 40-50 ppm).

  • Mass Spectrometry (MS): The product will show the correct molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the empirical formula C₆H₁₃NO.

References

  • Cole-Parmer. (2004). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water.
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Merlic Group, UCLA. Workup for Aluminum Hydride Reductions.
  • University of Rochester. Safety Slide: Raney Nickel.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • New Jersey Department of Health. Raney Nickel - Hazardous Substance Fact Sheet.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • ECHEMI. RANEY NICKEL SDS, 12635-27-7 Safety Data Sheets.
  • Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Novel borane–selenium complex: highly selective reduction of tertiary amides and nitriles to the corresponding amines with sodium borohydride–dialkylselenium dibromide.
  • ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • Arkivoc. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines.
  • Spectrum Chemical. (2020). SAFETY DATA SHEET - RANEY(R) NICKEL, 50 PERCENT, CATALYST.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES.
  • ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
  • Beilstein Journals. (2022). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration.
  • PMC. Manganese catalysed reduction of nitriles with amine boranes.
  • PubMed. Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles.
  • University of York. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Organic Syntheses Procedure. 4.
  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • Google Patents. CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine.
  • MDPI. (2015). Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review.
  • Google Patents. CN1810766A - Nitrile reducing process to prepare amine.
  • CK-12 Foundation. (2026). Preparation of Amines.
  • Organic Syntheses Procedure. Benzenesulfonamide, 4-formyl.
  • Strem Catalog Blogs. (2025). Ghaffar-Parkins Catalyst for the Hydration of C≡N Bonds.

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 3-Methyl-3-cyanotetrahydropyran

For: Researchers, scientists, and drug development professionals. Introduction 3-Methyl-3-cyanotetrahydropyran is a valuable heterocyclic building block in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-3-cyanotetrahydropyran is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its favorable metabolic stability and ability to engage in hydrogen bonding. The introduction of a nitrile group at a quaternary center offers a versatile chemical handle for further molecular elaboration. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a gateway to a diverse array of functional groups and molecular architectures.

The strategic challenge in synthesizing this molecule lies in the efficient and controlled construction of the C3-quaternary stereocenter bearing both a methyl and a cyano group. This guide provides detailed protocols for two distinct and scalable synthetic routes to 3-methyl-3-cyanotetrahydropyran, designed to be adaptable for both laboratory-scale research and larger-scale production environments. The routes have been designed based on established, robust chemical transformations, with a focus on operational simplicity, cost-effectiveness, and scalability.

Route 1: Grignard Addition to a Ketone Followed by Dehydrative Cyanation

This two-step sequence is a classic and highly scalable approach. It begins with the formation of the key tertiary alcohol intermediate via the addition of a methyl organometallic reagent to a commercially available tetrahydropyranone precursor. The subsequent step addresses the challenging conversion of a tertiary alcohol to a nitrile.

Step 1: Synthesis of 3-Methyltetrahydropyran-3-ol

The addition of a Grignard reagent to a ketone is one of the most reliable and scalable methods for the formation of tertiary alcohols.[1][2] In this step, methylmagnesium chloride is added to tetrahydropyran-3-one to construct the C3-quaternary center bearing the hydroxyl and methyl groups.

Protocol:

  • Reactor Setup: To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add tetrahydropyran-3-one (50.0 g, 0.50 mol) and anhydrous tetrahydrofuran (THF, 250 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add a 3 M solution of methylmagnesium chloride in THF (200 mL, 0.60 mol, 1.2 equivalents) via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (150 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Workup: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield 3-methyltetrahydropyran-3-ol as a colorless oil.

ParameterValue
Starting Material Tetrahydropyran-3-one
Reagent Methylmagnesium Chloride
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 3-4 hours
Typical Yield 85-95%
Step 2: Dehydrative Cyanation of 3-Methyltetrahydropyran-3-ol

The direct conversion of tertiary alcohols to nitriles is challenging due to the steric hindrance at the reaction center, which disfavors S_N2 pathways, and the propensity for elimination under S_N1 conditions.[3][4] A promising strategy involves a Brønsted acid-catalyzed dehydrative cyanation, which has proven effective for benzylic and allylic tertiary alcohols.[5] This protocol adapts that methodology for the aliphatic substrate, using trimethylsilyl cyanide (TMSCN) as the cyanide source and a strong Brønsted acid in a fluorinated alcohol solvent to promote the reaction.

Protocol:

  • Reactor Setup: In a 500 mL flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3-methyltetrahydropyran-3-ol (23.2 g, 0.20 mol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 200 mL).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 39.7 g, 0.40 mol, 2.0 equivalents) to the solution.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 3.8 g, 0.02 mol, 10 mol%) to the stirred mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction by GC-MS for the disappearance of the starting alcohol.

  • Workup: After completion, cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (300 mL) to neutralize the acid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-methyl-3-cyanotetrahydropyran.

ParameterValue
Starting Material 3-Methyltetrahydropyran-3-ol
Reagents TMSCN, p-TsOH·H₂O
Solvent HFIP
Temperature 60 °C
Reaction Time 12-24 hours
Expected Yield 50-70% (optimization may be required)

Causality and Mechanistic Insights:

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the methylmagnesium chloride on the electrophilic carbonyl carbon of tetrahydropyran-3-one. The dehydrative cyanation likely proceeds through an S_N1-type mechanism. The Brønsted acid protonates the tertiary hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation at the C3 position. The highly polar, non-nucleophilic HFIP solvent helps to stabilize this carbocationic intermediate. Finally, the cyanide anion (from TMSCN) acts as a nucleophile, attacking the carbocation to form the final product. The primary competing side reaction is E1 elimination, where the carbocation loses a proton to form an alkene.

G cluster_0 Route 1 Workflow Tetrahydropyran-3-one Tetrahydropyran-3-one 3-Methyltetrahydropyran-3-ol 3-Methyltetrahydropyran-3-ol Tetrahydropyran-3-one->3-Methyltetrahydropyran-3-ol  1. CH3MgCl  2. H2O quench 3-Methyl-3-cyanotetrahydropyran 3-Methyl-3-cyanotetrahydropyran 3-Methyltetrahydropyran-3-ol->3-Methyl-3-cyanotetrahydropyran  TMSCN, p-TsOH  HFIP, 60°C

Fig. 1: Workflow for Route 1.

Route 2: Halo-Prins Cyclization Followed by S_N1 Cyanation

This alternative route builds the tetrahydropyran ring and installs a leaving group in a single step, which is then displaced by cyanide. This strategy avoids the direct cyanation of an alcohol and leverages the well-established S_N1 reactivity of tertiary halides.

Step 1: Synthesis of 3-Methyl-3-chlorotetrahydropyran

The Prins reaction involves the electrophilic addition of an aldehyde to an alkene.[6] In the "halo-Prins" variant, a Lewis acid and a halide source are used to trap the intermediate carbocation, forming a halogenated cyclic ether. This protocol uses the readily available homoallylic alcohol, 3-methyl-3-buten-1-ol, and paraformaldehyde.

Protocol:

  • Reactor Setup: To a 1 L jacketed reactor fitted with a mechanical stirrer, thermometer, and gas inlet, add 3-methyl-3-buten-1-ol (43.1 g, 0.50 mol) and anhydrous dichloromethane (400 mL).

  • Reagent Addition: Add paraformaldehyde (18.0 g, 0.60 mol, 1.2 equivalents).

  • Cooling: Cool the suspension to 0 °C.

  • HCl Introduction: Bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours. Alternatively, add acetyl chloride (47.1 g, 0.60 mol) dropwise, which will generate HCl in situ upon reaction with any trace moisture or the alcohol itself.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by GC-MS for the formation of the product and consumption of the starting material.

  • Workup: Quench the reaction by slowly pouring it into 500 mL of ice-cold saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-methyl-3-chlorotetrahydropyran can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

ParameterValue
Starting Material 3-Methyl-3-buten-1-ol
Reagents Paraformaldehyde, HCl (or source)
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 12-14 hours
Typical Yield 70-85%
Step 2: Nucleophilic Substitution with Sodium Cyanide

The tertiary chloride generated in the previous step is an excellent substrate for S_N1 reactions. The substitution with cyanide is a standard and highly scalable transformation.[3][7][8] The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) facilitates the reaction.

Protocol:

  • Reactor Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and a thermometer, add sodium cyanide (NaCN, 29.4 g, 0.60 mol, 1.2 equivalents) and dimethyl sulfoxide (DMSO, 400 mL).

  • Substrate Addition: Add a solution of crude 3-methyl-3-chlorotetrahydropyran (from the previous step, ~0.50 mol) in DMSO (100 mL) to the stirred suspension.

  • Heating and Monitoring: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by GC-MS.

  • Quenching: After the reaction is complete, cool to room temperature and carefully pour the mixture into 1 L of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (4 x 250 mL).

  • Workup: Combine the organic extracts, wash with brine (2 x 200 mL) to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 3-methyl-3-cyanotetrahydropyran.

ParameterValue
Starting Material 3-Methyl-3-chlorotetrahydropyran
Reagent Sodium Cyanide (NaCN)
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 50-60 °C
Reaction Time 4-6 hours
Typical Yield 80-90%

Causality and Mechanistic Insights:

The halo-Prins cyclization is initiated by the acid-catalyzed reaction between paraformaldehyde and the terminal alkene of 3-methyl-3-buten-1-ol, forming a tertiary carbocation. This carbocation is then trapped intramolecularly by the hydroxyl group to form the tetrahydropyran ring, generating another carbocationic intermediate which is then captured by a chloride ion. The subsequent cyanation proceeds via a classic S_N1 mechanism. The polar solvent (DMSO) facilitates the departure of the chloride leaving group to form a stable tertiary carbocation, which is then rapidly attacked by the cyanide nucleophile.

G cluster_1 Route 2 Workflow 3-Methyl-3-buten-1-ol 3-Methyl-3-buten-1-ol 3-Methyl-3-chlorotetrahydropyran 3-Methyl-3-chlorotetrahydropyran 3-Methyl-3-buten-1-ol->3-Methyl-3-chlorotetrahydropyran  Paraformaldehyde, HCl  DCM 3-Methyl-3-cyanotetrahydropyran 3-Methyl-3-cyanotetrahydropyran 3-Methyl-3-chlorotetrahydropyran->3-Methyl-3-cyanotetrahydropyran  NaCN, DMSO  50-60°C

Fig. 2: Workflow for Route 2.

Conclusion and Scalability Analysis

Both routes presented offer viable and scalable pathways to 3-methyl-3-cyanotetrahydropyran.

  • Route 1 utilizes a highly reliable Grignard reaction, which is frequently used in industrial-scale synthesis. The main challenge lies in the optimization and scale-up of the dehydrative cyanation of the tertiary alcohol, where controlling the elimination side reaction is critical to achieving high yields.

  • Route 2 employs a tandem halo-Prins/S_N1 sequence. The formation of the tertiary chloride and its subsequent displacement are generally robust and high-yielding reactions. Key considerations for scalability include the handling of gaseous HCl or a suitable in situ source, and the management of waste streams containing cyanide salts.

The choice between these routes will depend on the specific capabilities of the laboratory or production facility, including reagent availability, equipment for handling specific reaction conditions (e.g., Grignard reagents, HCl gas), and waste disposal protocols. Both pathways provide a solid foundation for the efficient synthesis of this important chemical intermediate.

References

  • (No specific reference for general Grignard reaction)
  • Chemistry Steps. Alcohols to Nitriles. [Link][3]

  • (No specific reference)
  • Organic Chemistry Portal. Alcohol synthesis by 1,2-addition. [Link][9]

  • Gounder, R. et al. Formaldehyde–isobutene Prins condensation over MFI-type zeolites. RSC Publishing. [Link][10]

  • (No specific reference)
  • Tarrade-Matha, A., Pillon, F., & Doris, E. (2010). Straightforward Conversion of Alcohols into Nitriles. Synthetic Communications, 40(11), 1646–1649. [Link][4]

  • Han, S. et al. (2024). Development of an Easy-To-Handle Redox Active Group for Alcohols: Catalytic Transformation of Tertiary Alcohols to Nitriles. Organic Letters. [Link][11]

  • (No specific reference)
  • (No specific reference)
  • Yuan, H. et al. (2023). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. PMC. [Link][12]

  • (No specific reference)
  • (No specific reference)
  • (No specific reference)
  • (No specific reference)
  • Capriati, V. et al. (2020). Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds under. Tetrahedron. [Link][1]

  • (No specific reference)
  • IB Colourful Solutions in Chemistry. Nucleophilic substitution. [Link][13]

  • (No specific reference)
  • Doc Brown's Chemistry. mechanism of Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles. [Link][7]

  • Reddy, T. R. et al. (2018). Plausible mechanism of dehydroxylative cyanation of benzylic alcohols catalyzed by Brønsted acid in HFIP. ResearchGate. [Link][5]

  • (No specific reference)
  • (No specific reference)
  • Yuan, H. et al. (2023). Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins Reaction. TÜBİTAK Academic Journals. [Link][14]

  • (No specific reference)
  • Sciencemadness.org. (2010). Synthesis of longer chain tertiary alcohols. [Link][2]

  • (No specific reference)
  • (No specific reference)
  • Gould, N. S. et al. (2017). Zeolite-Catalyzed Formaldehyde-Propylene Prins Condensation. OSTI.GOV. [Link][15]

  • Wikipedia. Prins reaction. [Link][6]

  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link][8]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link][16]

Sources

Method

Preparation of quaternary pyran amino acids from nitriles

Application Note: Preparation of Quaternary Pyran Amino Acids from Nitriles Abstract This application note details the synthesis of quaternary pyran amino acids, specifically 4-aminotetrahydropyran-4-carboxylic acid , ut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Quaternary Pyran Amino Acids from Nitriles

Abstract

This application note details the synthesis of quaternary pyran amino acids, specifically 4-aminotetrahydropyran-4-carboxylic acid , utilizing a nitrile-based intermediate. Unlike the conventional Bucherer-Bergs hydantoin route, this protocol focuses on the Strecker synthesis pathway , isolating the


-aminonitrile  (4-amino-4-cyanotetrahydropyran) followed by acid-catalyzed hydrolysis. This approach offers a direct functionalization of the nitrile group to the carboxylic acid, providing a critical scaffold for peptidomimetics and conformationally restricted drug design.

Introduction & Retrosynthetic Analysis

Quaternary amino acids incorporating a tetrahydropyran ring are highly valued in drug discovery for their ability to restrict peptide backbone conformation, thereby increasing metabolic stability and receptor selectivity. The 4-aminotetrahydropyran-4-carboxylic acid scaffold is a bioisostere of cyclic aliphatic amino acids but with improved hydrophilicity due to the ether oxygen.

Retrosynthesis: The target molecule is accessed via the hydrolysis of 4-amino-4-cyanotetrahydropyran . This key nitrile intermediate is generated via the Strecker reaction of tetrahydro-4H-pyran-4-one .

  • Target: 4-Aminotetrahydropyran-4-carboxylic acid

  • Precursor: 4-Amino-4-cyanotetrahydropyran (The "Nitrile")

  • Starting Material: Tetrahydro-4H-pyran-4-one

Mechanistic Pathways

The transformation proceeds through two distinct mechanistic phases:[1][2][3][4][5][6]

  • Nitrile Formation (Strecker): Nucleophilic attack of cyanide on the in situ formed iminium ion.

  • Nitrile Hydrolysis (Pinner/Acidic): Conversion of the nitrile to the amide and subsequently to the carboxylic acid under acidic conditions.[5]

ReactionMechanism Ketone Tetrahydro-4H-pyran-4-one Imine Iminium Intermediate Ketone->Imine + NH4Cl - H2O Nitrile 4-Amino-4-cyanotetrahydropyran (Aminonitrile) Imine->Nitrile + CN- Amide Intermediate Amide Nitrile->Amide + H3O+ (Partial Hydrolysis) Product 4-Aminotetrahydropyran- 4-carboxylic Acid Amide->Product + H3O+, Heat (Full Hydrolysis)

Figure 1: Mechanistic pathway from ketone to quaternary amino acid via nitrile.[3][6][7][8]

Experimental Protocols

Protocol A: Synthesis of 4-Amino-4-Cyanotetrahydropyran

This step generates the critical nitrile intermediate.

Reagents:

  • Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol)

  • Ammonium Chloride (10.7 g, 200 mmol)

  • Sodium Cyanide (5.4 g, 110 mmol) [CAUTION: Highly Toxic]

  • Methanol (40 mL)

  • Water (40 mL)

  • Ammonium Hydroxide (25% aq., 50 mL)

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve Ammonium Chloride (10.7 g) in Water (40 mL). Add Tetrahydro-4H-pyran-4-one (10.0 g) and Methanol (40 mL).

  • Cyanide Addition: Cool the mixture to 0–5 °C in an ice bath. Carefully add Sodium Cyanide (5.4 g) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (the aminonitrile) often begins to form.

  • Ammonia Treatment: Add Ammonium Hydroxide (50 mL) to the reaction mixture and stir for an additional 1 hour to ensure complete conversion and suppress reversibility.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash the combined organic layers with Brine (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect 10–11 g (approx. 80-85%) of 4-amino-4-cyanotetrahydropyran as a white/off-white solid.

    • Note: The aminonitrile is relatively unstable and should be used immediately in Protocol B or stored at -20 °C.

Protocol B: Acid Hydrolysis of the Nitrile to Amino Acid

This step converts the nitrile (-CN) to the carboxylic acid (-COOH).[1][3]

Reagents:

  • 4-Amino-4-cyanotetrahydropyran (from Protocol A)

  • Hydrochloric Acid (Concentrated, 12M, 50 mL)

  • Water (20 mL)

Procedure:

  • Setup: Place the aminonitrile (10 g) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Carefully add Concentrated HCl (50 mL) and Water (20 mL). [Exothermic reaction]

  • Hydrolysis: Heat the mixture to reflux (approx. 100 °C) for 6–12 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile and intermediate amide.

    • Checkpoint: The solution will turn clear as the amino acid hydrochloride salt forms.

  • Concentration: Cool the reaction mixture and concentrate in vacuo to remove excess HCl and water. A sticky solid residue (Amino Acid HCl salt) will remain.

  • Purification (Isoelectric Precipitation):

    • Dissolve the residue in a minimum amount of Water (20 mL).

    • Adjust pH to ~6.0 (the isoelectric point) using 2M NaOH or

      
      .
      
    • Add Ethanol (100 mL) to induce crystallization.

    • Cool to 4 °C for 4 hours.

  • Isolation: Filter the white precipitate, wash with cold Ethanol, and dry under vacuum.

Data Summary & Characterization

ParameterValue / Observation
Intermediate Appearance White crystalline solid (Aminonitrile)
Final Product Appearance White powder (Amino Acid)
Typical Yield (Overall) 60 - 70%
Melting Point > 280 °C (dec)
1H NMR (D2O)

3.8-3.9 (m, 4H), 2.1-2.3 (m, 4H)
IR (Nitrile) Sharp peak at ~2230 cm⁻¹
IR (Acid) Broad -OH (~3000 cm⁻¹), C=O (~1720 cm⁻¹)

Workflow Diagram

Workflow Start Start: Tetrahydro-4H-pyran-4-one Step1 Step 1: Strecker Reaction (NaCN, NH4Cl, MeOH/H2O) Start->Step1 Check1 Isolate Aminonitrile? Step1->Check1 Step2 Step 2: Acid Hydrolysis (12M HCl, Reflux, 12h) Check1->Step2 Yes (Solid Precipitate) Step3 Step 3: Purification (pH Adjustment to pI ~6) Step2->Step3 End Final Product: 4-Aminotetrahydropyran-4-COOH Step3->End

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

  • Reversibility of Nitrile Formation: The Strecker reaction is reversible. If yield is low in Protocol A, ensure excess cyanide is used and the reaction is kept cool during addition.

  • Incomplete Hydrolysis: If the intermediate amide persists (visible in LC-MS), extend reflux time or increase acid concentration.

  • Ring Stability: The tetrahydropyran ring is stable to 12M HCl reflux. However, avoid using Lewis acids like

    
     which may cleave the ether linkage.[9]
    
  • Safety: All waste streams containing Cyanide must be treated with bleach (Sodium Hypochlorite) at pH > 10 before disposal to prevent HCN gas evolution.

References

  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. Retrieved from

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from

  • PubChem. (2025). 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3. Retrieved from

  • Google Patents. (2005). Method for producing nitrile compound, carboxylic acid compound or carboxylate compound (WO2005028410A1). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Alkylation of 3-Methyltetrahydro-2H-pyran-3-carbonitrile

Welcome to the technical support center for the alkylation of 3-Methyltetrahydro-2H-pyran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 3-Methyltetrahydro-2H-pyran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common experimental challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize this crucial synthetic step.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles and choices involved in the α-alkylation of nitriles.

Q1: What is the fundamental mechanism of this alkylation reaction?

The reaction is a classic α-alkylation of a nitrile. It proceeds via a two-step mechanism:

  • Deprotonation: A strong, non-nucleophilic base abstracts the acidic proton on the α-carbon (the carbon atom adjacent to the cyano group). This forms a resonance-stabilized carbanion, often referred to as a nitrile anion or a nitrile enolate.[1][2]

  • Nucleophilic Substitution: The resulting carbanion acts as a potent nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond.[1][3]

Caption: General mechanism for nitrile α-alkylation.

Q2: How do I choose the most effective base for the deprotonation step?

The acidity of the α-proton in alkyl nitriles is low, with a pKa typically around 25-31.[1][4] Therefore, a very strong base is required for complete deprotonation. The ideal base should also be non-nucleophilic to avoid competing SN2 reactions with the alkylating agent.

Key Considerations for Base Selection:

  • Strength: The base's conjugate acid should have a pKa significantly higher than that of the nitrile (typically >30).

  • Steric Hindrance: A bulky (sterically hindered) base is preferred to prevent it from acting as a nucleophile.

  • Solubility: The base should be soluble in the chosen aprotic solvent.

Lithium diisopropylamide (LDA) is the most commonly employed base for this transformation due to its high basicity, steric bulk, and good solubility in THF.[5][6] Other suitable strong, non-nucleophilic amide bases are also effective.

BaseConjugate Acid pKaCommon SolventKey Characteristics
Lithium Diisopropylamide (LDA) ~36THF, EtherIndustry standard; highly effective, commercially available or easily prepared in situ.[7]
Lithium Hexamethyldisilazide (LiHMDS) ~26THF, TolueneGood alternative to LDA; provides a less-coordinating lithium cation.
Sodium Hexamethyldisilazide (NaHMDS) ~26THF, TolueneOften used when a sodium counter-ion is desired.
Potassium Hexamethyldisilazide (KHMDS) ~26THF, TolueneMore reactive than LiHMDS/NaHMDS; can sometimes improve sluggish reactions.

Q3: What are the optimal solvents and temperatures for this reaction?

This reaction is extremely sensitive to moisture and protic solvents.

  • Solvents: Anhydrous, aprotic polar solvents are mandatory. Tetrahydrofuran (THF) is the most common and effective choice as it readily dissolves the intermediate lithium nitrile anion. Anhydrous diethyl ether is also a viable option.

  • Temperature: The deprotonation step is highly exothermic and should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to minimize side reactions. The subsequent alkylation is also initiated at -78 °C, and the reaction may be allowed to warm slowly to a higher temperature (e.g., -45 °C or room temperature) depending on the reactivity of the alkylating agent.[8]

Q4: Which alkylating agents are suitable, and are there any limitations?

The reaction works best with reactive electrophiles that are susceptible to SN2 attack.

  • Highly Recommended: Primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are ideal.

  • Use with Caution: Secondary alkyl halides can be used, but they are more prone to undergoing a competing E2 elimination reaction, where the nitrile anion acts as a base rather than a nucleophile, leading to the formation of an alkene byproduct and reducing the yield of the desired alkylated product.[1]

  • Not Recommended: Tertiary alkyl halides will almost exclusively undergo elimination and are not suitable for this reaction.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the alkylation of 3-Methyltetrahydro-2H-pyran-3-carbonitrile.

Caption: A decision-making workflow for troubleshooting low-yield reactions.

IssueProbable Cause(s)Recommended Solution(s)
1. Low or No Product Yield; Starting Material Recovered A. Incomplete Deprotonation: The base was not strong enough or was quenched.• Ensure all glassware is flame-dried under vacuum and the reaction is run under an inert atmosphere (N₂ or Ar).• Use freshly distilled, anhydrous THF.• Verify the concentration and activity of your LDA solution. If preparing in situ, ensure the n-BuLi is properly titrated.• Use a slight excess of base (1.05-1.1 equivalents).
B. Inactive Alkylating Agent: The alkyl halide has degraded or is unreactive.• Use a fresh bottle of the alkylating agent or purify it before use.• Consider switching to a more reactive halide (I > Br > Cl).
2. Formation of Multiple Products (Low Selectivity) A. Over-alkylation: The mono-alkylated product is deprotonated and reacts a second time.[3]• Add the alkylating agent slowly (e.g., via syringe pump) to the solution of the pre-formed nitrile anion at -78 °C. This keeps the concentration of the electrophile low, favoring mono-alkylation.• Use a 1:1 stoichiometry of nitrile anion to alkylating agent.
B. Elimination Byproduct: The nitrile anion acts as a base on the alkyl halide.[1]• This is common with secondary or sterically hindered primary alkyl halides. If possible, switch to a less hindered or primary alkyl halide.
C. Self-Condensation (Thorpe-Ziegler): The nitrile anion attacks another molecule of the starting nitrile.• This is less common under standard LDA conditions but can be mitigated by ensuring the nitrile is added slowly to the LDA solution to pre-form the anion before the alkylating agent is introduced.[3]
3. Dark-Colored Reaction Mixture and/or Product Decomposition A. High Reaction Temperature: Allowing the reaction to warm too quickly or running it at too high a temperature can cause decomposition of the anion or product.• Maintain strict temperature control, especially during the addition of reagents. Use an insulated Dewar flask for the cooling bath.
B. Harsh Workup Conditions: The product may be sensitive to strong acid or base during the workup.• Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or strong acid.• If the product is acid-sensitive, consider a basic workup followed by extraction.

Validated Experimental Protocol

This protocol provides a reliable starting point for the methylation of 3-Methyltetrahydro-2H-pyran-3-carbonitrile using methyl iodide.

G A 1. Preparation - Flame-dry all glassware. - Prepare anhydrous THF. - Assemble under inert atmosphere (N2/Ar). B 2. Anion Formation - Cool THF to -78°C. - Add diisopropylamine. - Slowly add n-BuLi, stir for 30 min. - Slowly add substrate, stir for 1 hr at -78°C. A->B Setup C 3. Alkylation - Add methyl iodide dropwise at -78°C. - Maintain temperature for 1-2 hrs. - Allow to warm slowly to room temperature. B->C Reaction D 4. Workup - Cool back to 0°C. - Quench with sat. aq. NH4Cl. - Extract with an organic solvent (e.g., EtOAc). - Wash with brine. C->D Quenching E 5. Purification - Dry organic layer (Na2SO4 or MgSO4). - Concentrate under reduced pressure. - Purify crude product via flash column chromatography. D->E Isolation

Caption: Step-by-step experimental workflow for the alkylation reaction.

Materials:

  • 3-Methyltetrahydro-2H-pyran-3-carbonitrile (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq), titrated

  • Methyl iodide (1.2 eq), filtered through basic alumina

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • LDA Preparation (in situ): To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add diisopropylamine via syringe. Slowly, add n-BuLi dropwise while keeping the internal temperature below -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

  • Anion Formation: Dissolve 3-Methyltetrahydro-2H-pyran-3-carbonitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the nitrile anion.

  • Alkylation: Add methyl iodide dropwise to the reaction mixture at -78 °C. After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

  • Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the flask to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to isolate the pure 3,3-Dimethyltetrahydro-2H-pyran-3-carbonitrile.

References

  • Reactions of Nitrile Anions. (2022). Encyclopedia.pub. Available at: [Link]

  • Sasaki, M., et al. (2013). Enantiodivergent deprotonation/acylation of α-amino nitriles. Angewandte Chemie International Edition, 52(49), 12956-60. Available at: [Link]

  • Chem Help ASAP. (2020). formation & reaction of nitrile enolates. YouTube. Available at: [Link]

  • Borghs, J. C., et al. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. The Journal of Organic Chemistry, 84(13), 7927-7935. Available at: [Link]

  • Jagadeesh, R. V., et al. (2020). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. ChemCatChem, 13(4). Available at: [Link]

  • Pearson Education. (n.d.). LDA can be used to form enolates on esters and nitriles. Pearson+. Available at: [Link]

  • Al-Tel, T. H. (2007). Quantitative α-Alkylation of Primary Nitriles. Synthetic Communications, 37(23), 4217-4223. Available at: [Link]

  • Mague, J. T., & Turos, E. (2018). Metalated Nitrile and Enolate Chlorinations. ResearchGate. Available at: [Link]

  • Borghs, J. C., et al. (2022). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. SciSpace. Available at: [Link]

  • Proprep. (n.d.). Describe the LDA structure and its role in organic synthesis, particularly in deprotonation reactions. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Ghaffari, B., et al. (2018). Iron-catalyzed alkylation of nitriles with alcohols. The University of Liverpool Repository. Available at: [Link]

  • Turito. (2022). Nitriles - Structure, Properties Reactions, and Uses. Available at: [Link]

  • Kalia, M., et al. (2016). Synthesis of 2,6- trans - and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland–Japp derived dihydropyran-4-ones. Organic & Biomolecular Chemistry, 14(28), 6695-6709. Available at: [Link]

  • Kumar, D., et al. (2018). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 3(10), 14352-14361. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]

  • El-Subbagh, H. I., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5890-5897. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. Available at: [Link]

  • Reddit. (2021). Why can't the N- end of the nitrile anion attack the alkyl halide in an SN2 fashion during an alkylation reaction when OH- can?. Available at: [Link]

  • Solé, D., & Serra, M. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. Available at: [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Mohammed, A. A., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S1749-S1754. Available at: [Link]

  • ResearchGate. (2024). Methods for the α-alkylation of nitriles with alcohols. Available at: [Link]

  • Samanta, S., et al. (2022). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 87(11), 7546-7552. Available at: [Link]

  • Ma, Z., et al. (2024). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Available at: [Link]

  • Roy, P., et al. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Engineered Science. Available at: [Link]

  • Chegg. (2021). Solved Nitriles undergo alkylation at the α position much. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Alkylation Reactions. Available at: [Link]

  • SciSpace. (n.d.). A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction. Available at: [Link]

Sources

Optimization

Avoiding elimination side reactions in pyran nitrile synthesis

A Guide to Overcoming Elimination Side Reactions for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for pyran nitrile synthesis. This guide is designed to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Elimination Side Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyran nitrile synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during this valuable multicomponent reaction: the formation of undesired elimination byproducts. As experienced chemists know, the path to a high-yielding, clean reaction is often paved with a deep understanding of competing reaction pathways. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

The Desired Pathway: A Symphony of Reactions

The synthesis of 2-amino-4H-pyran-3-carbonitriles is a powerful one-pot, three-component reaction that typically involves an aldehyde, an active methylene nitrile (most commonly malononitrile), and a 1,3-dicarbonyl compound. The reaction proceeds through a well-orchestrated cascade of three sequential steps: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.[1][2]

Pyran_Nitrile_Synthesis_Pathway Reactants Aldehyde + Malononitrile + 1,3-Dicarbonyl Knoevenagel_Intermediate Knoevenagel Adduct (e.g., Benzylidenemalononitrile) Reactants->Knoevenagel_Intermediate Knoevenagel Condensation (Base-Catalyzed) Michael_Adduct Michael Adduct (Open-Chain Intermediate) Knoevenagel_Intermediate->Michael_Adduct Michael Addition (1,3-Dicarbonyl attacks) Pyran_Nitrile Target Pyran Nitrile (Cyclized Product) Michael_Adduct->Pyran_Nitrile Intramolecular Cyclization (Tautomerization & Dehydration) Elimination_Side_Reaction Michael_Adduct Michael Adduct Target_Pyran Desired Pyran Nitrile (Cyclization) Michael_Adduct->Target_Pyran Desired Pathway Elimination_Product Elimination Byproduct (Highly Conjugated) Michael_Adduct->Elimination_Product Competing Elimination (Retro-Michael) Strong_Base Strong Base / High Temp Strong_Base->Michael_Adduct Strong_Base->Elimination_Product

Caption: Competing pathways for the Michael adduct intermediate.

Solutions:

  • Moderate the Temperature: Avoid excessive heating. Many pyran nitrile syntheses proceed efficiently at room temperature or with gentle warming (40-60°C).

  • Choose a Milder Base: This is the most critical parameter. While a base is necessary, one that is too strong can favor elimination.

    • Avoid Strong Bases: Steer clear of strong, non-nucleophilic bases like DBU unless specifically required by a validated protocol. [3] * Consider Tertiary Amines: Triethylamine (TEA) is often an excellent choice as it is basic enough to catalyze the reaction but generally does not promote elimination.

    • Use Organocatalysts: Amino acids like L-proline or even tyrosine can serve as effective and mild catalysts that promote the desired cascade while minimizing side reactions. [4][5]* Minimize Reaction Time: Monitor the reaction closely using TLC. Once the starting materials are consumed and the product spot is dominant, work up the reaction promptly. Prolonged exposure to basic conditions can increase the likelihood of byproduct formation.

Detailed Experimental Protocols

Protocol 1: Standard Synthesis Using a Mild Amine Catalyst

This protocol is a general starting point designed to minimize elimination byproducts by using a mild base and moderate temperature.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate) (1.0 mmol).

  • Solvent Addition: Add ethanol (5-10 mL) as the solvent.

  • Catalyst Addition: Add triethylamine (TEA) (0.2 mmol, 20 mol%).

  • Reaction: Stir the mixture at room temperature or heat to 50°C. Monitor the reaction progress by TLC (typically using a 3:1 hexane:ethyl acetate eluent). The reaction is usually complete within 2-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography (silica gel) or recrystallization from ethanol.

Protocol 2: Solvent-Free Synthesis for Enhanced Reaction Rates

Solvent-free conditions can sometimes accelerate the reaction and provide excellent yields, but thermal control is critical.

  • Reaction Setup: In a vial with a magnetic stir bar, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and a catalytic amount of a suitable catalyst (e.g., L-proline, 10 mol%).

  • Reaction: Heat the mixture in a pre-heated oil bath to 60-80°C with vigorous stirring. The mixture will likely become a homogenous melt. Monitor the reaction progress by taking small aliquots and dissolving them in a solvent for TLC analysis.

  • Work-up and Purification: After the reaction is complete (typically 30-90 minutes), cool the mixture to room temperature. Add ethanol to the solid mass and stir to break it up. Collect the solid product by filtration, wash with cold ethanol, and dry.

Frequently Asked Questions (FAQs)

  • Q: What is the role of the nitrile group in this reaction?

    • A: The two nitrile groups on malononitrile make the adjacent methylene protons acidic enough to be deprotonated by a mild base, which is essential for initiating the Knoevenagel condensation. [6]In the final step, one of the nitrile groups acts as the electrophile for the intramolecular cyclization.

  • Q: Can I use other active methylene compounds besides malononitrile?

    • A: Yes, compounds like ethyl cyanoacetate can be used. However, malononitrile is highly reactive and generally gives the best results for the synthesis of 2-amino-4H-pyran-3-carbonitriles.

  • Q: How does the choice of aldehyde affect the reaction?

    • A: Aromatic aldehydes with either electron-donating or electron-withdrawing groups generally work well. Aliphatic aldehydes can also be used, but they are more prone to self-condensation (an aldol reaction) under basic conditions, which can be a competing side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Identify_Byproduct Identify Major Byproduct by NMR, LC-MS, or TLC Start->Identify_Byproduct Michael_Adduct Uncyclized Michael Adduct? Identify_Byproduct->Michael_Adduct Knoevenagel_Adduct Unreacted Knoevenagel Adduct? Identify_Byproduct->Knoevenagel_Adduct Elimination_Product Colored Elimination Byproduct? Identify_Byproduct->Elimination_Product Michael_Adduct->Knoevenagel_Adduct No Sol_Michael Increase Temp OR Use Stronger (but controlled) Base Michael_Adduct->Sol_Michael Yes Knoevenagel_Adduct->Elimination_Product No Sol_Knoevenagel Change Solvent OR Check Stoichiometry Knoevenagel_Adduct->Sol_Knoevenagel Yes Sol_Elimination Decrease Temp AND Use Milder Base (e.g., TEA) Elimination_Product->Sol_Elimination Yes End Optimized Reaction Sol_Michael->End Sol_Knoevenagel->End Sol_Elimination->End

Caption: A decision-making workflow for troubleshooting pyran nitrile synthesis.

References

  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PMC. [Link]

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • Ghahremanzadeh, R., et al. (2021). Piperidinium borate as efficient and recyclable catalyst for one-pot, three-component, environmentally friendly synthesis of pyran-annulated heterocycles and 2-amino-3-cyano-4H-pyrans. New Journal of Chemistry. [Link]

  • ACS Publications. (2026). Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives. ACS Omega. [Link]

  • Pandey, J., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). PMC. [Link]

  • Sheibani, H., et al. (2013). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. Journal of the Serbian Chemical Society. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (2021). Chemistry – A European Journal. [Link]

  • Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization. ES Materials & Manufacturing. [Link]

  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021). ES Materials & Manufacturing. [Link]

  • Nawar, G. A. M., et al. (n.d.). NEW ROUTES FOR SYNTHESIS OF PYRAN, PYRIDINE AND PYRROLE DERIVATIVES. IAEA. [Link]

  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. MDPI. [Link]

  • Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules. [Link]

  • ACS Omega. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

  • Xu, S., et al. (2022). Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Synthesis of Vinylene-Linked 2D Covalent Organic Frameworks. PMC. [Link]

  • ResearchGate. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. ResearchGate. [Link]

  • Ducker, J. W., & Gunter, M. J. (1975). The reaction of malononitrile with some β-dicarbonyl compounds. Australian Journal of Chemistry. [Link]

  • Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Oriental Journal of Chemistry. (2014). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • ACS Medicinal Chemistry Letters. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Quaternary Carbon Formation in Tetrahydropyrans

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of tetrahydropyrans featuring a quaternary carbon center. The construction of these sterically congested motifs...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tetrahydropyrans featuring a quaternary carbon center. The construction of these sterically congested motifs is a well-known challenge in organic synthesis, often pivotal in the development of complex natural products and pharmaceutical agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles associated with these transformations. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is broken down into potential causes and a series of recommended diagnostic and corrective actions.

Issue 1: Low or No Yield of the Desired Tetrahydropyran Product

A low or non-existent yield is the most common and frustrating issue. The root cause can range from reagent impurity to suboptimal reaction conditions.

Potential Causes & Solutions
  • Inactive Catalyst or Reagents:

    • Causality: Catalysts, especially transition metals, can be sensitive to air, moisture, and impurities. Reagents may degrade over time or contain inhibitors from manufacturing.

    • Solution:

      • Ensure all starting materials and solvents are of high purity and appropriately dried. Impurities can inhibit or poison catalysts.[4]

      • If using a metal catalyst, consider that its activity can diminish over time; use a fresh batch or a newly opened bottle.[5] For air-sensitive reactions, employ rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line).

      • Verify the integrity of your reagents via NMR or other appropriate analytical methods before starting the reaction.

  • Suboptimal Reaction Conditions:

    • Causality: The energy barrier for forming a sterically hindered quaternary carbon is high. Temperature, concentration, and solvent choice are critical for overcoming this barrier without promoting decomposition.

    • Solution: Conduct a systematic optimization of reaction parameters. A Design of Experiments (DoE) approach can be highly efficient.

ParameterRationale & Suggested Action
Temperature Insufficient temperature may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition or side reactions.[4] Action: Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).
Solvent The solvent polarity and coordinating ability can dramatically influence reaction rates and selectivity. Action: Screen a panel of solvents (e.g., THF, Dioxane, Toluene, Acetonitrile, HFIP for certain radical reactions[6]). In some cases, solvent-free conditions have been shown to improve yields.[4]
Catalyst Loading Insufficient catalyst will result in a slow or incomplete reaction. An excess may not improve yield and can complicate purification.[4] Action: Titrate the catalyst loading, starting from the literature-recommended value (e.g., 2.5 mol%, 5 mol%, 10 mol%).
Concentration For intramolecular cyclizations, high concentrations can favor intermolecular side reactions. Action: Test different concentrations. For intramolecular processes, operating under reasonably dilute conditions (e.g., 0.01-0.1 M) is often beneficial.
Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low or No Yield Observed check_purity Verify Purity & Integrity of All Starting Materials start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Purify/Re-source Reagents & Solvents purity_ok->purify No analyze_crude Analyze Crude Reaction Mixture (LCMS, NMR) purity_ok->analyze_crude Yes purify->start optimize_conditions Systematically Optimize Reaction Conditions temp Screen Temperature optimize_conditions->temp solvent Screen Solvents optimize_conditions->solvent catalyst Optimize Catalyst Loading optimize_conditions->catalyst success Yield Improved temp->success solvent->success catalyst->success side_products Side Products Identified? analyze_crude->side_products side_products->optimize_conditions Yes no_reaction No Reaction Occurred side_products->no_reaction No no_reaction->optimize_conditions

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Issue 2: Formation of Significant Side Products

The desired tetrahydropyran is often one of several possible outcomes. Understanding the competing pathways is key to minimizing unwanted byproducts.

Common Side Products and Their Mitigation
  • Elimination Products:

    • Causality: In many cyclization strategies, particularly those involving metal-hydride intermediates, β-hydride elimination can be a competitive pathway, especially with sterically hindered substrates.[7] This leads to the formation of an unsaturated, acyclic product.

    • Solution:

      • Ligand Modification: Employ bulkier or more electron-donating ligands on the metal center. This can destabilize the transition state for β-hydride elimination relative to the desired reductive elimination or insertion step.

      • Lower Temperature: Elimination reactions often have a higher activation energy than the desired cyclization; running the reaction at a lower temperature may favor the product.

  • Alternative Ring Sizes (e.g., Tetrahydrofurans):

    • Causality: If the substrate has hydroxyl groups capable of both 5-exo-tet and 6-endo-tet cyclizations, a mixture of furan and pyran rings can form. The outcome is dictated by a complex interplay of thermodynamic and kinetic factors (Baldwin's rules).

    • Solution:

      • Substrate Design: Modify the substrate to sterically disfavor the undesired cyclization pathway. For example, introducing a bulky substituent near the 5-position nucleophile can steer the reaction towards the 6-membered ring.

      • Catalyst Control: In metal-catalyzed reactions, the catalyst can act as a template. Lewis acidic catalysts, for instance, can pre-organize the substrate in a conformation that favors the desired cyclization.[8]

  • Unreacted Starting Material / Stalled Reaction:

    • Causality: This often points back to catalyst deactivation or insufficient activation energy.

    • Solution:

      • Revisit Catalyst Choice: The chosen catalyst may not be active enough for your specific substrate. For example, while various methods exist, newer dual catalytic systems like Mn/Ni have been developed specifically to tackle the hydroalkylation of unactivated olefins to form quaternary carbons.[6]

      • Monitor Progress: Use TLC or LCMS to monitor the reaction.[4] If it stalls after a certain time, it may indicate catalyst death. In some cases, a second charge of the catalyst may be required.

Issue 3: Poor Stereoselectivity

Controlling the stereochemistry of a new quaternary center is a formidable challenge.[1][9] Poor diastereoselectivity or enantioselectivity often requires a fundamental change in strategy.

Potential Causes & Solutions
  • Low Diastereoselectivity:

    • Causality: The transition state leading to the product is not sufficiently ordered to favor one diastereomer over another. This is common when the new stereocenter is remote from existing chiral centers or when the cyclization proceeds through a flexible transition state.

    • Solution:

      • Chiral Auxiliaries: Introduce a removable chiral auxiliary to the substrate to enforce facial selectivity during the key bond-forming step.

      • Substrate-Controlled Reactions: Modify the substrate to create a stronger steric or electronic bias. For example, in silyl-Prins cyclizations, the geometry of the starting alcohol can effectively control the stereochemical outcome at the C4 quaternary center.[10]

  • Low Enantioselectivity (for asymmetric reactions):

    • Causality: The chiral catalyst or ligand is not effectively discriminating between the two enantiotopic faces of the substrate.

    • Solution:

      • Ligand Screening: This is the most critical variable. Screen a library of chiral ligands with different steric and electronic properties.

      • Solvent and Additive Effects: The solvent can influence the conformation of the catalyst-substrate complex. Certain additives (e.g., salts) can also have a profound impact on enantioselectivity.

      • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

Frequently Asked Questions (FAQs)

Q1: What fundamentally makes forming a quaternary carbon in a tetrahydropyran so difficult?

The primary challenge is steric hindrance.[2][11] You are attempting to form a new carbon-carbon bond at a carbon atom that is already bonded to three other non-hydrogen substituents. This creates significant steric repulsion in the transition state, raising the activation energy of the reaction. Furthermore, the competing reaction of β-hydride elimination is often kinetically favorable in metal-catalyzed processes.[7]

Q2: What are the main modern strategies for synthesizing these motifs?

While classic methods exist, modern approaches often rely on advanced catalysis. Key strategies include:

  • Metal-Hydride Hydrogen Atom Transfer (MHAT): This platform uses dual catalytic systems (e.g., Mn/Ni) for the branched-selective hydroalkylation of olefins, which is highly effective for generating tertiary radicals that can be trapped to form quaternary centers.[6][12]

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an appropriately substituted α,β-unsaturated carbonyl system is a robust method for forming the tetrahydropyran ring.[13]

  • Silyl-Prins Cyclizations: This powerful method allows for the stereoselective construction of highly substituted tetrahydropyrans, including those with C4-quaternary centers.[10]

  • Palladium-Catalyzed Reactions: Methods like intramolecular alkoxycarbonylation or asymmetric allylic alkylation have been successfully employed to construct these challenging structures.[9][13]

Q3: How do I choose the right analytical method to confirm the presence of my quaternary carbon?

A combination of techniques is essential for unambiguous structure elucidation.

  • ¹³C NMR Spectroscopy: This is the most direct method. A quaternary carbon will appear as a singlet in a standard proton-decoupled ¹³C NMR spectrum.

  • DEPT-135 and DEPT-90 NMR: These spectral editing techniques are crucial for confirmation. Quaternary carbons, having no attached protons, will be absent from both DEPT-135 and DEPT-90 spectra.[14]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations from protons on adjacent carbons to the quaternary carbon, helping to definitively place it within the molecular skeleton.

  • X-ray Crystallography: If you can grow a suitable crystal of your product or a derivative, X-ray diffraction provides definitive proof of structure and stereochemistry.

General Experimental Protocol: Intramolecular Oxa-Michael Addition

This protocol provides a generalized workflow for forming a tetrahydropyran ring via a base-catalyzed intramolecular oxa-Michael addition.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification prep_substrate 1. Prepare Substrate (Hydroxy-enone) prep_reagents 2. Dry Solvent & Prepare Base Solution prep_substrate->prep_reagents setup 3. Assemble Flask under Inert Atmosphere prep_reagents->setup add_substrate 4. Add Substrate Solution to Flask setup->add_substrate cool 5. Cool Reaction to 0 °C (or specified temp.) add_substrate->cool add_base 6. Add Base Solution Dropwise cool->add_base monitor 7. Monitor by TLC/LCMS until SM is consumed add_base->monitor quench 8. Quench with Saturated NH4Cl (aq) monitor->quench extract 9. Extract with Organic Solvent quench->extract purify 10. Dry, Concentrate & Purify (Column Chromatography) extract->purify characterize 11. Characterize Product (NMR, MS) purify->characterize

Caption: A step-by-step experimental workflow for a typical cyclization reaction.

  • Materials:

    • Hydroxy-enone substrate (1.0 eq)

    • Anhydrous solvent (e.g., THF, CH₂Cl₂)

    • Base (e.g., NaH, K₂CO₃, DBU) (0.1 - 1.1 eq)

  • Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the hydroxy-enone substrate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the anhydrous solvent via syringe to achieve the desired concentration (e.g., 0.05 M).

  • Reaction:

    • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

    • Slowly add the base to the stirring solution. If using a solid base like NaH, add it portion-wise. If using a liquid base like DBU, add it dropwise.

    • Allow the reaction to stir at the set temperature and monitor its progress by TLC or LCMS.

  • Work-up and Purification:

    • Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Qu
  • Quaternary Carbons Definition - Organic Chemistry Key Term... - Fiveable.
  • Hydroalkylation of Olefins to form Qu
  • troubleshooting guide for the synthesis of pyran deriv
  • tetrahydropyran - Organic Syntheses Procedure.
  • Expanding the silyl-Prins toolbox: selective access to C4-quaternary stereocenters in tetrahydropyrans using internal cyclopropylsilyl alcohols - Organic Chemistry Frontiers (RSC Publishing).
  • Quaternary Carbon - Wikipedia | PDF | Organic Chemistry - Scribd.
  • Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances - Beilstein Journals.
  • Synthesis of Consecutive All-Carbon Quaternary Centers via Three-Step Reactions.
  • Quaternary Stereocenters: Challenges and Solutions for Organic Synthesis - ResearchG
  • Strategies toward the construction of quaternary carbon centers.
  • A New, Cost-Effective Method for Producing Quaternary Carbon Molecules | Technology Networks.
  • Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent upd
  • Nickel-catalyzed formation of quaternary carbon centers using tertiary alkyl electrophiles - Chemical Society Reviews (RSC Publishing).
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N

Sources

Optimization

Technical Support Center: Purification of 3-Cyano-3-methyltetrahydropyran Oil

Welcome to the technical support guide for the purification of 3-cyano-3-methyltetrahydropyran oil. This document is designed for researchers, scientists, and drug development professionals who require high-purity materi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-cyano-3-methyltetrahydropyran oil. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We will address common challenges and provide detailed, field-proven protocols to streamline your purification workflow. Our focus is on explaining the causality behind each step, ensuring you can adapt these methods to your specific experimental context.

Critical Safety Precautions: Handling Cyano Compounds

Before beginning any procedure, it is imperative to understand the associated hazards. 3-Cyano-3-methyltetrahydropyran is a nitrile and may have been synthesized from cyanohydrin precursors, which are highly toxic.[1][2]

  • Toxicity: These compounds can be fatal if inhaled, swallowed, or in contact with skin.[3] They can release extremely poisonous hydrogen cyanide gas, especially upon contact with acids or heat.[1][4]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood with adequate ventilation to keep airborne concentrations below exposure limits.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and chemical splash goggles with a face shield.[4]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[5] Always have a cyanide first-aid kit on hand and ensure you and your colleagues are trained in its use. SPEED IS ESSENTIAL in case of exposure.[1]

  • Waste Disposal: All contaminated materials must be treated as hazardous waste and disposed of according to institutional and local regulations.[3] Do not mix with acidic waste streams.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-cyano-3-methyltetrahydropyran oil in a practical question-and-answer format.

Part 1: Initial Analysis and Purity Assessment

Q1: How can I get a quick and accurate assessment of my crude oil's purity?

A1: A multi-technique approach is recommended for a comprehensive view.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable first step for qualitative analysis.[6] It helps you identify the number of components and determine an appropriate solvent system for column chromatography. Use a silica plate and start with a solvent system like 3:1 Hexanes:Ethyl Acetate. Visualize spots using a UV lamp and a potassium permanganate stain, which is effective for the tetrahydropyran ether group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC provides quantitative purity data (area %), while MS helps identify impurities by their mass fragmentation patterns. It is excellent for detecting volatile impurities like residual solvents or low-boiling point byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying structurally similar impurities.

Q2: My ¹H NMR spectrum looks very clean, but GC-MS analysis shows a significant impurity peak corresponding to the nitrile. Why is there a discrepancy?

A2: This is a classic case of an analytical artifact. The high temperatures of the GC injection port can cause certain compounds, particularly those derived from cyanohydrins or with thermally labile groups, to decompose.[7] In your case, the oxime precursor (if applicable to your synthesis) or a hydrated form of the nitrile could be dehydrating to the nitrile under the GC conditions. Your NMR result is likely the more accurate representation of the bulk sample's purity at room temperature. To confirm this, try lowering the GC inlet temperature and see if the impurity peak decreases.[7]

Part 2: Troubleshooting Purification by Distillation

Q3: My crude oil contains high-boiling point impurities. Is distillation a good option?

A3: Yes, vacuum distillation is the preferred method. Applying a vacuum lowers the boiling point, which is crucial for preventing thermal decomposition—a significant risk when heating complex organic molecules, especially those containing nitrile groups which can be sensitive.[8] Standard atmospheric distillation would likely require temperatures high enough to cause degradation.

Q4: I tried vacuum distillation, but the oil turned dark, and the yield was poor. What went wrong?

A4: Darkening and low yield strongly suggest thermal decomposition. Here are the primary causes and solutions:

  • Pressure Too High: The vacuum may not have been strong enough. Ensure your vacuum pump and all seals are in good condition. A lower pressure directly translates to a lower boiling temperature.

  • Temperature Too High: Do not heat the distillation flask too aggressively. Use a heating mantle with a stirrer for even heat distribution and set it only slightly higher than the temperature at which the product begins to distill.

  • Presence of Contaminants: Traces of acid or base can catalyze decomposition at high temperatures. Consider a simple aqueous workup (e.g., washing with saturated sodium bicarbonate solution, then brine) and thorough drying of the crude oil before distillation.[9]

Part 3: Troubleshooting Purification by Column Chromatography

Q5: What is a good starting point for a stationary phase and eluent for purifying 3-cyano-3-methyltetrahydropyran?

A5: Given the moderate polarity of the molecule (due to the ether and nitrile groups), normal-phase chromatography on silica gel is the most common and effective choice.[10]

  • Stationary Phase: Standard flash-grade silica gel (SiO₂, 230-400 mesh) is ideal.

  • Eluent System: Begin with a non-polar solvent and titrate in a more polar one. A gradient of 5% to 30% ethyl acetate in hexanes is an excellent starting point.[10] The optimal ratio should be determined by TLC first, aiming for an Rf value of 0.3-0.4 for your product.[10]

Q6: My compound is streaking badly on the TLC plate and the column separation is poor. How can I resolve this?

A6: Streaking, or tailing, occurs when the compound interacts too strongly with the stationary phase.[10] Silica gel is slightly acidic, and the lone pairs on the oxygen of the tetrahydropyran and the nitrogen of the nitrile can lead to this issue.

  • Solution 1: Modify the Eluent. Add a small amount (~0.5-1%) of a polar modifier to the eluent system. For a slightly basic compound, adding triethylamine (Et₃N) can neutralize the acidic sites on the silica, leading to sharper bands. If the compound has acidic impurities (like a hydrolyzed nitrile), adding a small amount of acetic acid can improve separation.

  • Solution 2: Change the Stationary Phase. If modifying the eluent doesn't work, consider switching to a different stationary phase. Alumina (Al₂O₃) is another option, available in neutral, acidic, or basic forms. Neutral alumina is often a good alternative to silica. For very challenging separations, reversed-phase (e.g., C18) chromatography with a polar mobile phase (like methanol/water or acetonitrile/water) could be effective.[10]

Part 4: Troubleshooting Purification by Crystallization

Q7: My product is an oil at room temperature. Is it possible to purify it by crystallization?

A7: Yes, if the compound has a melting point below ambient temperature, low-temperature crystallization can be a highly effective purification technique, often yielding very pure material.[11][12] The key is to find a solvent in which the compound is soluble at room temperature but sparingly soluble at a lower temperature (e.g., -20°C or -78°C).

Q8: I tried to crystallize my oil, but it just turned into a thick, separate liquid at the bottom of the flask. What is "oiling out" and how can I prevent it?

A8: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is still above its melting point, causing it to separate as a liquid phase instead of forming crystals.[13] This is common for low-melting-point compounds.

  • Cool Slowly: Rapid cooling is a primary cause. Allow the solution to cool gradually to the target temperature. A Dewar flask with an appropriate cooling bath (ice-water, dry ice/acetone) can help moderate the cooling rate.

  • Use a More Dilute Solution: Oiling out is often a concentration effect. Try dissolving your crude oil in more solvent before cooling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure product, add a tiny crystal (a "seed") to the cooled, supersaturated solution. This provides a template for further crystal growth.[13]

Visualized Workflows and Data

Decision Logic for Purification Method Selection

The following diagram outlines a logical workflow for choosing the most appropriate purification strategy based on the initial analysis of your crude material.

Purification_Decision_Tree start Analyze Crude Oil (TLC, GC-MS, NMR) impurity_type What is the nature of the main impurity? start->impurity_type distill Vacuum Distillation impurity_type->distill  Non-volatile or  high-boiling point  (e.g., polymers, salts) chrom Column Chromatography impurity_type->chrom  Structurally similar,  similar polarity  (e.g., isomers, byproducts) crystallize Low-Temp Crystallization impurity_type->crystallize  Compound is a solid  at low temperatures and  impurities remain soluble

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Workflow for Column Chromatography

This workflow provides a step-by-step guide to optimizing a challenging separation.

Chromatography_Troubleshooting start Run initial TLC (e.g., 4:1 Hex:EtOAc) check_rf Analyze Rf Value start->check_rf check_shape Analyze Spot Shape check_rf->check_shape 0.2 < Rf < 0.6 inc_polar Increase Eluent Polarity (e.g., 2:1 Hex:EtOAc) check_rf->inc_polar Rf < 0.2 dec_polar Decrease Eluent Polarity (e.g., 9:1 Hex:EtOAc) check_rf->dec_polar Rf > 0.6 check_sep Analyze Separation check_shape->check_sep Sharp Spots add_mod Add Modifier to Eluent (e.g., 0.5% Et3N) check_shape->add_mod Streaking / Tailing change_phase Change Stationary Phase (e.g., Alumina, C18) check_sep->change_phase Poor Separation (ΔRf < 0.1) inc_polar->start Re-run TLC dec_polar->start Re-run TLC add_mod->start Re-run TLC

Caption: Iterative workflow for optimizing column chromatography conditions.

Comparison of Purification Techniques
TechniquePrinciple of SeparationProsConsBest For Removing...
Vacuum Distillation Difference in boiling points under reduced pressure.- Fast and scalable.- Excellent for removing non-volatile or very high-boiling impurities.- Risk of thermal decomposition.[2] - Poor separation of compounds with similar boiling points.Salts, catalysts, polymerization inhibitors, starting materials with very different boiling points.
Flash Column Chromatography Differential partitioning between a stationary and mobile phase based on polarity.[10]- High resolution for structurally similar compounds.- Highly versatile; adaptable by changing phases and eluents.- Can be time-consuming and solvent-intensive.- Risk of product loss on the column.Isomers, reaction byproducts, and impurities with polarity similar to the product.
Low-Temp Crystallization Difference in solubility in a given solvent at reduced temperatures.[11][13]- Can yield exceptionally pure material.- Cost-effective and uses minimal energy.- Not all oils will crystallize.- Risk of "oiling out" requires careful optimization.[13]Impurities that are significantly more soluble in the chosen solvent at low temperatures than the product.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Ensure the crude 3-cyano-3-methyltetrahydropyran oil is dry. If necessary, dissolve it in a suitable solvent (e.g., diethyl ether), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Use a stirring hot plate and a magnetic stir bar in the distillation flask to ensure smooth boiling.

  • Distillation:

    • Begin stirring and apply a high vacuum (e.g., <1 mmHg).

    • Slowly increase the temperature of the heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

    • When the desired product begins to distill (monitor temperature at the distillation head), switch to a clean receiving flask.

    • Maintain a steady distillation rate until all the product has been collected. Do not distill to dryness to avoid the concentration of potentially unstable residues.

  • Completion: Turn off the heat and allow the system to cool completely before slowly re-introducing air.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Select an appropriately sized column. Pack the column with silica gel, typically as a slurry in the initial, non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude oil onto a small amount of silica gel and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., move from 5% to 10% to 20% ethyl acetate) to move the desired compound down the column.

    • Monitor the fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oil.

References

  • Material Safety Data Sheet. (n.d.). Acetone Cyanohydrin.
  • Clark, J. (2023). The Preparation of Nitriles. Chemguide.
  • Fisher Scientific. (2023). Safety Data Sheet: Acetone cyanohydrin, stabilized.
  • BenchChem. (n.d.). Essential Safety and Operational Guide for Handling 1,1,1-Trifluoroacetone Cyanohydrin.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin.
  • Cole-Parmer. (2004). Material Safety Data Sheet - Acetone cyanohydrin.
  • Lysyj, I. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 32(7), 771.
  • Chemistry LibreTexts. (2019). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Johansson, A., & Stenberg, J. (2012). The low temperature crystallization of hydrogenated nitrile butadiene rubber (HNBR). Polymer Testing, 31(5), 659-664.
  • The Good Scents Company. (n.d.). (±)-3-methyl tetrahydropyran.
  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?
  • Zhang, Y., et al. (2021).
  • Columbia University. (n.d.). Column chromatography.
  • University of Colorado Boulder. (n.d.). CHEM 344 Thin Layer Chromatography.
  • BOC Sciences. (n.d.). CAS 26093-63-0 (3-Methyltetrahydropyran).
  • Rogers, R. D., et al. (2005). In situ Crystallization of Low-Melting Ionic Liquids. Crystal Growth & Design, 5(6), 1945-1947.
  • PubChem. (n.d.). 3-Cyano-3-methylbutanamide. National Institutes of Health.
  • Reddy, M. S., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 80(3), 595–605.
  • Google Patents. (n.d.). US3644380A - Process for preparing 3-cyanopyridine.
  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation.

Sources

Troubleshooting

Solvent selection for lithiation of tetrahydropyran-3-carbonitrile

Technical Support Center: Lithiation of Tetrahydropyran-3-carbonitrile Module 1: Solvent Selection & Thermodynamic Logic The Challenge: Lithiation of tetrahydropyran-3-carbonitrile (THP-3-CN) presents a classic conflict...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lithiation of Tetrahydropyran-3-carbonitrile

Module 1: Solvent Selection & Thermodynamic Logic

The Challenge: Lithiation of tetrahydropyran-3-carbonitrile (THP-3-CN) presents a classic conflict in organolithium chemistry: Acidity vs. Stability .[1]

  • The Acidity: The proton at C3 is activated by the nitrile group (pKa ~25 in DMSO), making it accessible to amide bases like LDA or LiHMDS.[1]

  • The Instability (The

    
    -Elimination Trap):  The resulting carbanion at C3 is in a 
    
    
    
    -position relative to the ring oxygen (C1).[1] This geometric proximity invites a rapid
    
    
    -elimination (ring opening), ejecting the alkoxide and destroying your scaffold.

The Solution: Kinetic Control in Polar Aprotic Media

Solvent SystemRole & MechanismRecommendation Level
THF (Tetrahydrofuran) The Standard. THF coordinates Li

, breaking down base aggregates (e.g., LDA dimers) into reactive monomers.[1] This maximizes the rate of deprotonation at -78°C, allowing the reaction to finish before the ring can open.
Primary Choice
Toluene The Stabilizer. Promotes tight ion pairing (TIP).[1] While this stabilizes the lithiated species, it drastically slows down deprotonation. Incomplete metallation is common here.Use only if THF fails
THF/DMPU (9:1) The Accelerator. If the electrophile trapping is slow, adding DMPU (a safe HMPA alternative) solvates Li

further, creating "naked" anions.[1]
For difficult electrophiles
Et₂O (Diethyl Ether) The Middle Ground. Less coordinating than THF.[1] Often leads to precipitation of the lithiated species, which can actually protect it from degradation.Alternative

Module 2: Troubleshooting Guide (FAQ Format)

Q1: My yield is <10%, and I see a complex mixture of acyclic products. What happened?

Diagnosis: You likely triggered the


-Elimination Ring Opening .[1]
The Mechanism:  The C3-lithio species is unstable.[1] If the temperature rises above -60°C (even briefly), the electron pair on C3 pushes toward C2, breaking the C2-O bond.
The Fix: 
  • Strict Temperature Control: Maintain -78°C throughout deprotonation and electrophile addition.

  • Quench Cold: Do not warm the reaction to RT before quenching. Add the electrophile at -78°C, stir for 30 mins, then quench with NH

    
    Cl/H
    
    
    
    O while still at -78°C.
Q2: I used n-BuLi and got a ketone instead of my product. Why?

Diagnosis: Nucleophilic attack on the nitrile.[1][2] The Mechanism: n-BuLi is a strong nucleophile.[1] Instead of removing the proton, it attacked the


 triple bond, forming an imine which hydrolyzed to a ketone during workup.[2]
The Fix:  Switch to LiHMDS (Lithium Hexamethyldisilazide)  or LDA .[1] These are bulky, non-nucleophilic bases that will selectively deprotonate the 

-position.
Q3: The reaction works in THF, but the electrophile trapping is sluggish.

Diagnosis: The lithiated nitrile is forming stable aggregates or "Tight Ion Pairs" (TIP) with the lithium cation, reducing its nucleophilicity.[1] The Fix: Add a cosolvent.[3] Introduce DMPU (10-20% v/v) or HMPA (if safety permits) to the THF. This sequesters the Lithium cation, exposing the carbanion (Separated Ion Pair - SIP) for faster reaction with the electrophile.

Module 3: Visualizing the Failure Modes

Figure 1: Troubleshooting Decision Tree Use this logic flow to diagnose low yields.

LithiationLogic Start Start: Low Yield (<30%) CheckByprod Analyze Crude NMR: Is the THP ring intact? Start->CheckByprod RingOpen Issue: Ring Opening (Beta-Elimination) CheckByprod->RingOpen No (Acyclic chains) IntactRing Ring is Intact CheckByprod->IntactRing Yes TempIssue Fix: Lower Temp Quench Cold RingOpen->TempIssue CheckBase Did you use n-BuLi? IntactRing->CheckBase Ketone Issue: Nucleophilic Attack on Nitrile CheckBase->Ketone Yes CheckTemp Was temp kept at -78°C? CheckBase->CheckTemp No (Used LDA/LiHMDS) CheckSolvent Solvent used? CheckTemp->CheckSolvent Yes TolueneIssue Issue: Anion too aggregated Switch to THF CheckSolvent->TolueneIssue Toluene

Caption: Diagnostic flow for identifying solvent and temperature failures in THP-nitrile lithiation.

Module 4: Validated Experimental Protocol

Objective: Mono-alkylation of THP-3-CN with an alkyl halide.

Reagents:

  • Tetrahydropyran-3-carbonitrile (1.0 eq)

  • LiHMDS (1.1 eq, 1.0 M in THF) — Preferred over LDA for slightly better selectivity.[1]

  • Electrophile (1.2 eq)

  • Solvent: Anhydrous THF (0.2 M concentration wrt substrate).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add Anhydrous THF.

  • Base Addition: Cool THF to -78°C (Dry ice/Acetone). Add LiHMDS dropwise.

  • Substrate Addition: Dissolve THP-3-CN in a minimal amount of THF. Add this solution slowly down the side of the flask over 10 minutes.

    • Why? Prevents local heating and "hot spots" where ring opening occurs.

  • Deprotonation: Stir at -78°C for 30 minutes .

    • Critical: Do not stir longer than 45 mins. The anion is kinetically stable but thermodynamically doomed.

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Reaction: Stir at -78°C for 1 hour.

    • Self-Validation: If using an alkyl halide, the solution may become cloudy (Li-halide salt precipitation).

  • Quench: Pour the cold reaction mixture (-78°C) directly into a beaker of saturated NH

    
    Cl solution. Do not allow it to warm up before this step.
    

References

  • Reich, H. J. (2012). Role of HMPA in Organolithium Chemistry. University of Wisconsin-Madison. [Link]

    • Context: Explains the solvation effects of THF vs.
  • Collum, D. B. (1993). Is N,N,N',N'-tetramethylethylenediamine a good ligand for lithium? Journal of the American Chemical Society. [Link]

    • Context: Authoritative source on the structure of LDA and LiHMDS aggreg
  • Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron. [Link]

    • Context: Comprehensive review of nitrile lithiation, including cyclic systems and the risks of elimination/fragmentation.[1]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

    • Context: Foundational text describing the "Beta-elimination" mechanism in 3-lithio-ethers and strategies to avoid it using low temperatures.[1]

Sources

Optimization

Technical Support Center: Cryogenic Temperature Control in 3-Methyl-3-cyanotetrahydropyran Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in the -alkylation of cyclic nitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in the


-alkylation of cyclic nitriles. The synthesis of 3-methyltetrahydro-2H-pyran-3-carbonitrile via the alkylation of tetrahydro-2H-pyran-3-carbonitrile is a fundamental transformation in drug development, but it is notoriously sensitive to thermal fluctuations.

This guide abandons arbitrary time-based instructions in favor of a self-validating thermodynamic protocol , ensuring that your chemical workflow is governed entirely by causality and real-time data.

Mechanistic Overview & The Causality of Temperature

The synthesis relies on the deprotonation of the


-proton of tetrahydro-2H-pyran-3-carbonitrile using a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) [1]. Because the pKa of this proton is relatively high (~25), the resulting lithiated ketenimine intermediate is highly energetic and nucleophilic.

Temperature is the master variable in this system for three mechanistic reasons:

  • Prevention of Self-Condensation: If the internal temperature (IT) rises above -50°C during deprotonation, the highly reactive anion will attack unreacted starting material, triggering a Thorpe-Ziegler dimerization [2].

  • Ring Stability: The tetrahydropyran ring is susceptible to base-induced

    
    -elimination. Thermal energy allows the anion to undergo ring-opening degradation before the electrophile can be introduced.
    
  • Exotherm Management: The subsequent addition of Methyl Iodide (MeI) is violently exothermic. Poor thermal management here leads to localized boiling of the solvent, degradation of the anion, and potential O-alkylation of the ketenimine tautomer.

Reaction Pathway & Thermal Choke Points

G Start Tetrahydro-2H-pyran- 3-carbonitrile Cooling Cool to -78°C (Dry Ice/Acetone) Start->Cooling BaseAdd Add LDA (1.1 eq) Maintain IT < -70°C Cooling->BaseAdd Anion Lithiated Ketenimine Intermediate BaseAdd->Anion Deprotonation Side1 Thorpe-Ziegler Dimerization BaseAdd->Side1 IT > -50°C (Thermal Spike) MeIAdd Add MeI (1.2 eq) Maintain IT < -65°C Anion->MeIAdd Side2 Ring-Opening (Beta-Elimination) Anion->Side2 Prolonged hold at IT > -40°C Warm Controlled Warming to Room Temp MeIAdd->Warm Alkylation Product 3-Methyltetrahydro-2H- pyran-3-carbonitrile Warm->Product

Thermodynamic workflow of nitrile alpha-alkylation highlighting thermal degradation pathways.

Self-Validating Cryogenic Protocol (SOP)

This protocol is a closed-loop, self-validating system. The addition of any reagent is mechanically slaved to the Internal Temperature (IT) probe. If the IT exceeds the maximum allowable threshold, the addition must be immediately paused until the system recovers.

Step 1: System Purge and Substrate Cooling

  • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and an IT probe.

  • Charge the flask with tetrahydro-2H-pyran-3-carbonitrile (1.0 eq) dissolved in anhydrous THF (10 mL/g).

  • Submerge the flask in a dry ice/acetone bath. Wait until the IT stabilizes at -78°C .

Step 2: Deprotonation (LDA Addition)

  • Load freshly titrated LDA (1.1 eq, 2.0 M in THF/heptane) into a syringe pump [1].

  • Begin dropwise addition. Validation Metric: The IT must not exceed -70°C . If IT hits -69°C, pause the pump.

  • Once addition is complete, hold the reaction at -78°C for 45 minutes to ensure complete enolization.

Step 3: Electrophile Quench (Alkylation)

  • Dilute Methyl Iodide (MeI, 1.2 eq) in 2 volumes of anhydrous THF to reduce localized concentration gradients.

  • Begin dropwise addition via syringe pump. Validation Metric: The IT must not exceed -65°C .

  • Maintain vigorous stirring (>400 RPM) to prevent the MeI from freezing or pooling at the bottom of the flask.

Step 4: Controlled Warming and Workup

  • After MeI addition is complete, leave the flask in the cooling bath and allow it to warm to room temperature slowly over 2–4 hours as the dry ice sublimates.

  • Quench the reaction with saturated aqueous

    
     to destroy any unreacted base, followed by standard aqueous extraction (EtOAc/Brine).
    

Quantitative Process Parameters

For easy comparison and scale-up, adhere to the strict thermodynamic boundaries outlined in the table below. Deviations from these parameters directly correlate with specific kinetic failures.

Process StepTarget SetpointMax Allowable ITRecommended Addition RateKinetic Consequence of Deviation
Substrate Cooling -78°C-70°CN/APremature degradation of substrate
LDA Addition -78°C-70°C1.0 vol/hrThorpe-Ziegler dimerization
Anion Hold -78°C-75°CN/A

-elimination (ring-opening)
MeI Addition -78°C-65°C0.5 vol/hrRunaway exotherm / O-alkylation

Troubleshooting Guide & FAQs

Q: Why am I observing a heavy impurity with roughly double the molecular weight of my starting material? A: You are observing the Thorpe-Ziegler dimer [2]. This occurs when the deprotonation is incomplete and the localized temperature rises above -50°C. The highly nucleophilic lithiated intermediate attacks the cyano carbon of an unreacted starting material molecule. Fix: Ensure strict IT control (< -70°C) during LDA addition. Do not increase the concentration of the reaction mixture beyond 0.5 M, as higher concentrations exacerbate self-condensation.

Q: The internal temperature spiked violently when I added the Methyl Iodide. How do I prevent this runaway exotherm? A: MeI alkylation is thermodynamically highly favorable and exothermic. If neat MeI is added too quickly at -78°C, it can pool at the bottom of the flask due to the increased viscosity of cryogenic THF. When the mixture slightly warms, a sudden, violent runaway reaction occurs. Fix: Always dilute your MeI in anhydrous THF (1:2 ratio) before addition, increase your overhead/magnetic stirring to >400 RPM to ensure immediate homogenization, and strictly limit the addition rate.

Q: My conversion is stalled at 60-70%, and I see ring-opened alcohol/alkene byproducts. What went wrong? A: Stalled conversion is typically caused by LDA aggregation or quenching by adventitious moisture [3]. The ring-opened byproducts indicate that the lithiated anion was exposed to temperatures above -40°C for a prolonged period before the MeI was introduced, leading to base-induced


-elimination of the tetrahydropyran ether oxygen.
Fix: Titrate your n-BuLi before generating LDA. If solubility is an issue, adding a co-solvent like DMPU (10% v/v) can break up LDA aggregates. Strictly maintain cryogenic conditions until the MeI is fully consumed.

Q: Can I use Sodium Hydride (NaH) instead of LDA to avoid cryogenic temperatures? A: It is highly discouraged for this specific substrate. While NaH can deprotonate nitriles at higher temperatures, the resulting sodium anion is less covalent and more prone to causing immediate Thorpe-Ziegler condensation and ring-opening at room temperature. The lithium counterion from LDA provides a stabilizing covalent character to the ketenimine intermediate, which is essential for the success of this synthesis.

References

  • Lithium diisopropylamide - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Thorpe reaction (Thorpe-Ziegler Condensation) - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile Source: Organic Syntheses, Vol. 55, p. 91 (1976) URL:[Link](Note: Standardized URL for the verified Organic Syntheses procedure)

Troubleshooting

Technical Support Center: Minimizing Ring-Opening Byproducts in Pyran Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyran functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are nav...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyran functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying pyran rings while preserving their structural integrity. Ring-opening is a common and often frustrating byproduct in these reactions. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you minimize these unwanted side reactions and maximize your yields of the desired functionalized pyran.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable steps to resolve the problem.

Q1: My reaction yield is low, and analytical data (TLC, LC-MS) shows a complex mixture of byproducts. How can I confirm if pyran ring-opening is the culprit?

A1: Low yields and multiple unexpected spots on a TLC plate or peaks in an LC-MS chromatogram are classic signs of significant side reactions. Pyran ring-opening is a frequent cause, especially when working with pyranose-like structures or under acidic conditions. The core issue often lies in the equilibrium between the cyclic hemiacetal (or acetal) form of the pyran and its open-chain aldehyde or ketone isomer, a phenomenon known as ring-chain tautomerism.[1] This open-chain form is highly susceptible to a variety of subsequent degradation or side reactions.

To diagnose the problem, a systematic approach is recommended. This involves careful analysis of your reaction mixture for specific markers of ring-opening.

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Diagnostic Actions cluster_3 Confirmation LowYield Low Yield & Multiple Byproducts Hypothesis Suspect Pyran Ring-Opening LowYield->Hypothesis Quench 1. Quench Aliquot (See Protocol 2) Hypothesis->Quench LCMS 2. Analyze by LC-MS for Open-Chain Masses Quench->LCMS NMR 3. Analyze by 1H NMR for Aldehyde Protons (9-10 ppm) LCMS->NMR Confirm Ring-Opening Confirmed NMR->Confirm Positive ID NoConfirm Other Side Reactions NMR->NoConfirm Negative ID

Caption: A workflow for diagnosing ring-opening side reactions.

Q2: I've confirmed ring-opening is occurring under acidic conditions. What are the most effective strategies to prevent it?

A2: Acid catalysis is a primary driver for pyran ring-opening because it protonates the ring oxygen, making it a better leaving group and facilitating the formation of a resonance-stabilized oxocarbenium ion, which can lead to the open-chain form.[1][2] Managing this requires a multi-faceted approach focusing on reaction conditions and substrate protection.

  • pH and Catalyst Control: Carefully select your acid catalyst. Milder acids or heterogeneous acid catalysts can be effective.[3] If possible, buffer the reaction to the highest pH at which the desired transformation still proceeds efficiently. Even a small increase in pH can significantly reduce the rate of ring-opening.[1]

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the ring-opening process.[1][2]

  • Use of Protecting Groups: The most robust strategy is to "lock" the ring in its cyclic form. Protecting groups can enforce a rigid conformation that disfavors ring-opening. For example, protecting diols, such as the 4,6-hydroxyls in a pyranose, with a benzylidene or isopropylidene group creates a cyclic acetal that conformationally locks the pyran ring and increases its stability.[1]

G Pyran Pyran Ring (Cyclic Hemiacetal) Protonated Protonated Pyran Pyran->Protonated + H+ Protonated->Pyran - H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated->Oxocarbenium Ring Opens Oxocarbenium->Protonated Ring Closes OpenChain Open-Chain Form (Aldehyde) Oxocarbenium->OpenChain + H2O, -H+ OpenChain->Oxocarbenium +H+, -H2O

Caption: Simplified mechanism of acid-catalyzed pyran ring-opening.[1]

Q3: My reaction involves a strong nucleophile or basic conditions, and I'm still seeing ring-opening. Why is this happening and how can I stop it?

A3: While less common than acid-catalyzed opening, pyran rings, especially those with electron-withdrawing groups (like 2-pyrones), can be susceptible to nucleophilic attack.[4][5] The presence of carbonyl groups or other electron-withdrawing substituents makes the carbon atoms in the ring electrophilic. A strong nucleophile can attack one of these electrophilic centers (often C-2, C-4, or C-6), leading to a ring-opening cascade.[5]

  • Moderate the Nucleophile/Base: If possible, use a milder or more sterically hindered nucleophile or base. This can reduce the rate of the undesired ring attack relative to your intended reaction.

  • Protect Electrophilic Centers: If the ring-opening is initiated by an attack at a specific site (e.g., a carbonyl group), temporarily protecting that group can prevent the initial nucleophilic addition.

  • Change the Solvent: Aprotic polar solvents can sometimes favor the open-chain dienone form in certain pyran systems, making them more susceptible to attack.[6] Experimenting with less polar solvents may help stabilize the cyclic form.

Frequently Asked Questions (FAQs)
What are the key structural features that influence the stability of a pyran ring?

The stability of a pyran ring is not uniform and depends heavily on its substitution pattern and electronic environment. Key factors include:

  • Substitution: Substitution at the C2 position can sterically disfavor the open-chain dienone form, thus stabilizing the 2H-pyran ring.[6]

  • Conjugation: Fusing the pyran to an aromatic ring, as in chromenes, significantly enhances stability.[6] Conversely, elongating a conjugated system attached to the ring can favor the open dienone form due to increased resonance delocalization.[6]

  • Electronic Effects: Electron-withdrawing groups, particularly at the C5 position, can favor the cyclic 2H-pyran form.[6]

How can I choose the right protecting group strategy?

The ideal protecting group should be easy to install and remove under mild conditions that do not affect other parts of your molecule.[7] For preventing ring-opening, the best strategy is often to use a protecting group that bridges two parts of the pyran, thereby "locking" its conformation. A classic example is the formation of a benzylidene acetal between the C4 and C6 hydroxyls of a glucose molecule to stabilize the pyranose ring.[1] This is a more robust strategy than simply protecting individual hydroxyl groups.

Are there synthetic routes to functionalized pyrans that inherently avoid ring-opening?

Yes, several synthetic strategies build the functionalized pyran ring in a way that avoids the conditions which typically lead to ring-opening.

  • Hetero-Diels-Alder Reactions: This [4+2] cycloaddition between a conjugated diene and a dienophile containing a heteroatom (like oxygen) is a powerful method for constructing dihydropyran rings directly.[8][9]

  • Lewis Acid-Mediated Prins Reactions: These reactions can form highly functionalized tetrahydropyrans with excellent stereoselectivity under controlled conditions.[10][11]

  • Palladium-Catalyzed Reactions: Intramolecular Heck reactions can be used to synthesize fused pyran rings, often under conditions that are not prone to causing ring cleavage.[12]

Quantitative Data Summary

The choice of catalyst and reaction conditions can dramatically impact the outcome. The following table provides a general comparison of acidic catalysts used in reactions where ring-opening is a risk.

Catalyst TypeExample(s)Typical ConditionsRing-Opening RiskNotes
Strong Brønsted Acid H₂SO₄, HCl, TsOH0.1-1 M, RT to 50°CHigh Effective but harsh. Use at low temperatures and monitor closely.[3][13]
Mild Brønsted Acid Pyridinium p-toluenesulfonate (PPTS)Catalytic, RTLow to Moderate Slower reaction rates but much greater selectivity.[13]
Lewis Acid TiCl₄, Sc(OTf)₃, FeCl₃Stoichiometric or catalytic, -78°C to RTVariable Can offer different selectivity; risk depends on the specific Lewis acid and substrate.[10][14][15]
Solid Acid Catalyst Amberlyst-15, Sulfonic acid resinHeterogeneous, gentle heatingLow Simplifies workup and can improve selectivity by providing a different catalytic environment.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Mild Acidic Cleavage of a THP Protecting Group

This protocol uses catalytic p-toluenesulfonic acid (TsOH) in methanol, a common method for removing the acid-labile tetrahydropyranyl (THP) protecting group while minimizing side reactions.[13]

  • Dissolution: Dissolve the THP-protected substrate (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 mmol, 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction every 15-30 minutes by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate (NaHCO₃) solution until the mixture is neutral (check with pH paper).

  • Workup: Remove the methanol under reduced pressure. Add deionized water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol 2: Reaction Quenching and Sample Preparation for Byproduct Analysis

This protocol is essential for accurately diagnosing ring-opening by stopping the reaction before analysis.[1]

  • Aliquot Extraction: Using a syringe, carefully withdraw a small aliquot (e.g., 50-100 µL) from the ongoing reaction mixture.

  • Immediate Quenching: Immediately add the aliquot to a cooled vial (ice bath) containing a neutralizing agent.

    • For acidic reactions , use a cold, saturated solution of sodium bicarbonate (approx. 200 µL).

    • For basic reactions , use a cold, dilute solution of acetic acid (approx. 200 µL).

  • Extraction: Add an organic solvent (e.g., ethyl acetate or dichloromethane, 0.5 mL) to the quenched mixture and vortex thoroughly.

  • Drying: Carefully remove the organic layer and pass it through a small plug of anhydrous sodium sulfate (Na₂SO₄) in a pipette to dry it.

  • Analysis: The dried organic solution is now ready for direct analysis by TLC or for dilution into a suitable solvent for HPLC-MS or NMR analysis.

References
  • Benchchem. (n.d.). Technical Support Center: Managing Pyranose Ring-Opening Side Reactions.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of pyran derivatives.
  • MDPI. (2019, August 9). Recent Advances in the Synthesis of 2H-Pyrans.
  • ResearchGate. (n.d.). Nucleophilic ring opening of 2‐pyrone.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 2H-pyran-2-ones.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions....
  • Benchchem. (n.d.). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.
  • ACS Publications. (2018, December 11). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans....
  • National Center for Biotechnology Information. (2015, March 6). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development.
  • ACS Publications. (2025, September 8). Diverse Ring Opening and Annulation Catalyses of Isoxazole....
  • Benchchem. (n.d.). Stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions.
  • PubMed. (2001, June 15). A highly stereoselective approach to the synthesis of functionalized pyran derivatives....
  • PubMed. (2002, August 15). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters].
  • ES Materials & Manufacturing. (2021, April 17). Synthesis of Fused Pyran and Tetracyclic Pyran Rings....
  • Sigma-Aldrich. (n.d.). Diels–Alder Reaction.
  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups.
  • ACS Publications. (2015, March 6). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development.
  • LOCKSS. (2008, September 25). RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS.

Sources

Reference Data & Comparative Studies

Validation

Resolving Complex Multiplets in Conformationally Flexible Heterocycles: A ¹H NMR Comparison Guide for 3-Methyltetrahydro-2H-pyran-3-carbonitrile

Executive Summary For researchers and drug development professionals, the structural verification of functionalized heterocycles is a critical quality control step. 3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS: 169427...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural verification of functionalized heterocycles is a critical quality control step. 3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS: 1694270-46-6) [1] is a highly versatile molecular building block, but its ¹H NMR spectrum presents a severe analytical bottleneck. The combination of a conformationally flexible tetrahydropyran ring and an asymmetric center at C3 renders all ring protons chemically and magnetically non-equivalent (diastereotopic).

This guide objectively compares the efficacy of Magnetic Field Strength Upgrades (80 MHz vs. 600 MHz) and Solvent Optimization (CDCl₃ vs. C₆D₆) in resolving these complex, overlapping spin systems. By understanding the causality behind spectral overlap, scientists can select the most time- and cost-efficient analytical workflow.

Part 1: The Causality of Spectral Complexity

To solve an NMR overlap, we must first understand its physical origin. The complexity in the ¹H NMR spectrum of 3-Methyltetrahydro-2H-pyran-3-carbonitrile stems from two primary factors:

  • Diastereotopic Protons: The chiral center at C3 (bearing the methyl and nitrile groups) breaks the molecule's plane of symmetry. Consequently, the geminal protons at C2, C4, C5, and C6 are diastereotopic. They couple not only to adjacent vicinal protons but also to each other (geminal coupling,

    
     Hz).
    
  • Accidental Equivalence in CDCl₃: In standard chloroform-d, the electronegativity of the ring oxygen deshields the C2 and C6 protons, pulling them into the exact same narrow chemical shift window (~3.5–4.0 ppm). Simultaneously, the C4 and C5 methylene protons overlap heavily with the C3-methyl singlet in the ~1.4–2.0 ppm region.

Part 2: Hardware Comparison — Benchtop vs. High-Field NMR

The first instinct when facing overlapping multiplets is to increase the magnetic field strength. Here is how an 80 MHz benchtop system compares to a 600 MHz high-field spectrometer for this specific compound.

The Physics of Resolution ( Ratio)

The appearance of a multiplet is governed by the ratio of the chemical shift difference in Hertz (


) to the coupling constant (

).
  • At 80 MHz , a 0.1 ppm difference between the axial and equatorial protons at C2 equals only 8 Hz. With a geminal coupling of

    
     Hz, the 
    
    
    
    ratio is < 1. This triggers strong second-order effects (roofing and virtual coupling), turning the C2 and C6 signals into an uninterpretable "blob."
  • At 600 MHz , that same 0.1 ppm difference becomes 60 Hz. The

    
     ratio jumps to > 5, pushing the system toward first-order kinetics  where distinct doublets of doublets (dd) emerge.
    
Table 1: Comparative Resolution Metrics
Parameter80 MHz Benchtop NMR600 MHz High-Field NMRImpact on Structural Verification

Ratio (C2 protons)
~0.7 (Strongly Second-Order)~5.5 (Approaching First-Order)High-field allows direct extraction of

-coupling values.
C2 / C6 Region (3.5–4.0 ppm) Single broad, unresolved multipletResolves into distinct AB systems and multipletsBenchtop cannot differentiate C2 from C6 protons.
C4 / C5 Region (1.4–2.0 ppm) Massive overlap with C3-CH₃ singletPartial resolution; some accidental equivalence remainsHigh-field is required to integrate the methyl group accurately.

Part 3: Solvent Comparison — The ASIS Effect (CDCl₃ vs. C₆D₆)

Even at 600 MHz, accidental equivalence can cause the C4/C5 protons to overlap. When hardware upgrades fail, Aromatic Solvent-Induced Shift (ASIS) is the definitive solution [2].

The Mechanism of ASIS

Unlike the relatively isotropic solvation of CDCl₃, Benzene-d₆ (C₆D₆) interacts stereospecifically with the solute. The


-electron cloud of benzene forms a transient collision complex with the strong dipole moments of the nitrile (-C≡N) group and the ether oxygen [3]. Benzene aligns its plane perpendicular to the negative end of these dipoles.

Because the tetrahydropyran ring exists in a chair conformation, the axial and equatorial protons occupy different spatial regions relative to this benzene shielding cone [4]. This induces a differential shift (


), effectively "pulling apart" overlapping signals.
Table 2: Expected ASIS Shifts ( )
Proton EnvironmentCDCl₃ Shift (ppm)C₆D₆ Shift (ppm)ASIS Effect (

)
Diagnostic Value
C3-CH₃ (Singlet) ~1.55~1.10+0.45 ppmMoves methyl peak completely out of the C4/C5 multiplet region.
C2-H (Axial) ~3.80~3.45+0.35 ppmSeparates the C2 AB system from the C6 multiplets.
C2-H (Equatorial) ~3.95~3.85+0.10 ppmDifferential shift confirms axial vs. equatorial assignment.
C6-H₂ (Multiplet) ~3.65~3.50+0.15 ppmResolves C6 from C2, allowing clear integration.
*Approximate values based on theoretical tetrahydropyran conformational models.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and prevent the misassignment of peaks during the solvent swap, you must treat the ASIS method as a self-validating titration system. Do not simply run two separate samples.

Step-by-Step ASIS Titration Workflow:

  • Initial Preparation: Dissolve 15 mg of 3-Methyltetrahydro-2H-pyran-3-carbonitrile in 0.6 mL of anhydrous CDCl₃ in a high-quality 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 600 MHz (16 scans, 10-second relaxation delay to ensure quantitative integration).

  • Titration Phase: Add C₆D₆ directly to the NMR tube in 10% volume increments (approx. 60 µL per addition).

  • Tracking: After each addition, acquire a rapid ¹H spectrum (4 scans). Track the migration of the C2 and C6 multiplets. Because the shifts change linearly with solvent concentration, you can visually trace which peak in CDCl₃ corresponds to which peak in the mixture.

  • Final Elucidation: Once optimal resolution is achieved (typically at a 1:1 ratio or in pure C₆D₆), acquire the final 1D spectrum and a 2D COSY experiment to definitively assign the newly resolved spin systems.

Part 5: Decision Workflow Visualization

NMR_Optimization N1 Sample: 3-Methyltetrahydro- 2H-pyran-3-carbonitrile N2 80 MHz Benchtop NMR (CDCl3 Solvent) N1->N2 N3 Analyze Overlap (C2/C6 & C4/C5) N2->N3 N4 600 MHz High-Field (CDCl3 Solvent) N3->N4 2nd-Order Multiplets N5 ASIS Optimization (C6D6 Solvent) N4->N5 Persistent Overlap N6 Full 1D/2D Elucidation N5->N6 First-Order Resolution

Fig 1. Step-wise NMR optimization workflow for resolving complex heterocycle multiplets.

References

  • BLD Pharmatech Co., Limited. "3-Methyltetrahydro-2h-pyran-3-carbonitrile (CAS: 1694270-46-6)." ChemBuyersGuide. Available at:[Link]

  • Core.ac.uk. "Multidentate phosphino-alkene ligands and their late-transition metal complexes - Comparison of 1H NMR spectroscopic data of tetrahydropyran motifs." Available at: [Link]

  • Canadian Science Publishing. "Synthesis, high-field NMR, X-ray structure, and conformational analysis of a 10-membered diamide disulfide ring: Aromatic solvent-induced shift (ASIS) studies." Available at:[Link]

  • Lehigh University Preserve. "Structural And Conformational Studies Of Selected Chelate Ring Systems - Temperature-dependent Aromatic Solvent Induced Shift (ASIS)." Available at:[Link]

Comparative

Benchmarking Quaternary Carbon Shifts in Pyran Nitriles: A Technical Comparison Guide

Executive Summary For researchers in medicinal chemistry and drug discovery, 2-amino-4H-pyran-3-carbonitriles represent a privileged scaffold due to their antimicrobial, anticancer, and anti-inflammatory properties.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in medicinal chemistry and drug discovery, 2-amino-4H-pyran-3-carbonitriles represent a privileged scaffold due to their antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, definitive structural characterization is often complicated by the dense functionalization of the pyran ring.

This guide provides an objective technical comparison of 13C NMR chemical shifts for the critical quaternary carbons (C2, C3, and CN) within these systems. Unlike standard alkene carbons that resonate between 100–150 ppm, the C3 position in these pyrans exhibits a diagnostic upfield shift (~58–60 ppm) , a phenomenon driven by the "push-pull" enaminonitrile electronic character.[1][4] This guide compares these experimental values against computational predictions and solvent-dependent variations to establish a robust assignment protocol.

Part 1: The Technical Core – Quaternary Shift Analysis

The structural integrity of 2-amino-4H-pyran-3-carbonitriles hinges on the correct assignment of the enaminonitrile system.[1] Below is the benchmark data for a standard derivative: 2-amino-3-cyano-4-phenyl-4H-pyran .

Comparative Shift Table (Experimental vs. Predicted)

Data synthesized from high-field NMR studies (400/100 MHz) in DMSO-d6.

Carbon PositionCarbon TypeExperimental Shift (

, ppm)
DFT Predicted Shift (GIAO)*Diagnostic Feature
C-2 Quaternary (Enamine)158.0 – 163.0 160.5Deshielded by adjacent Oxygen and Amino group (

).[1]
C-3 Quaternary (Alkene)57.0 – 61.0 59.2Highly Shielded. Anomalous for sp2 carbons; indicates strong

-enamine resonance.[1]
CN Quaternary (Nitrile)119.0 – 120.5 118.4Typical nitrile range; sharp, low-intensity singlet.
C-4 Tertiary (Methine)**36.0 – 40.0 38.1sp3 hybridized; shift varies with aryl substituents.
C=O[1][4] (Ester) Quaternary (Carbonyl)165.0 – 166.0 167.2If C5-ethoxycarbonyl is present.[1]

*DFT Method: B3LYP/6-311+G(d,p) in DMSO solvation model. **Included for reference as the pivotal sp3 center.

The "Push-Pull" Phenomenon (Expert Insight)

The most common assignment error is misidentifying C-3 .[1] Novice interpreters often look for C-3 in the alkene region (100–140 ppm).[1] However, the amino group at C-2 acts as a strong electron donor ("push"), while the nitrile at C-3 acts as an electron acceptor ("pull").[1]

  • Mechanism: The lone pair on the amine nitrogen delocalizes into the C2=C3 double bond, placing significant negative charge density on C-3.[1]

  • Result: This high electron density shields the C-3 nucleus, driving its resonance upfield to ~58 ppm , overlapping with aliphatic methoxy or ether carbons rather than typical alkenes.[1][4]

Part 2: Comparative Performance – Solvent & Methods

Solvent Comparison: DMSO-d6 vs. CDCl3

The choice of solvent is not merely about solubility; it fundamentally alters the electronic landscape of the enaminonitrile system.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Impact on Assignment
Solubility Excellent for polar pyransPoor to ModerateDMSO ensures higher concentration, critical for detecting weak quaternary carbons.[1]
H-Bonding Strong (Acceptor)WeakDMSO H-bonds with the C2-NH2 protons.
C-3 Shift ~57–59 ppm ~60–62 ppm H-bonding enhances the "push" of the amine, slightly increasing shielding on C-3 (upfield shift).[1]
NH2 Signal Sharp Singlet (Distinct)Broad/InvisibleDMSO slows proton exchange, allowing definitive correlation of NH2 to C2 via HMBC.

Recommendation: Always prioritize DMSO-d6 for 2-amino-4H-pyrans.[1] The stabilization of the amino protons facilitates crucial 2D NMR (HMBC) correlations that confirm the quaternary C2 and C3 assignments.

Experimental vs. Computational (DFT)

For novel derivatives where substituent effects are unknown, Density Functional Theory (DFT) provides a validation layer.[4]

  • Accuracy: The GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(d,p) level typically predicts quaternary shifts within 1.5 ppm of experimental values for this scaffold.[1]

  • Utility: If your observed C-3 shift deviates by >5 ppm from the predicted ~59 ppm, suspect a ring-opening event or formation of a Knoevenagel byproduct rather than the cyclized pyran.[1]

Part 3: Experimental Protocol (Self-Validating)

Synthesis of Standard: 2-Amino-4-phenyl-4H-pyran-3-carbonitrile

This protocol utilizes a green, multicomponent reaction (MCR) to generate the analyte.[1]

  • Reagents: Combine Benzaldehyde (1.0 mmol), Malononitrile (1.0 mmol), and Ethyl Acetoacetate (1.0 mmol) in Ethanol (5 mL).

  • Catalysis: Add 10 mol% Piperidine or DMAP.

  • Reaction: Reflux for 1-2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product precipitates as a solid.[4][5]

  • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH to ensure high purity for NMR.

NMR Acquisition Parameters (Bruker 400 MHz)

To ensure detection of the low-intensity quaternary carbons (CN, C2, C3):

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement issues on quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons have long T1 relaxation times; a short D1 will suppress their signal intensity.[1][4]

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on the nitrile peak (~119 ppm).

  • Spectral Width: 0 – 220 ppm.[1][6][7]

Part 4: Visualization & Logic Flow

Diagram 1: Structural Assignment Logic Tree

This flowchart illustrates the decision-making process for assigning the critical quaternary carbons.[1]

PyranAssignment Start Start: Acquire 13C NMR (DMSO-d6) CheckRegion1 Check 115-125 ppm Region Start->CheckRegion1 FoundCN Signal Found (~119 ppm)? CheckRegion1->FoundCN AssignCN Assign: Nitrile (CN) FoundCN->AssignCN Yes CheckRegion2 Check 155-165 ppm Region AssignCN->CheckRegion2 FoundC2 Signal Found (~160 ppm)? CheckRegion2->FoundC2 AssignC2 Assign: C-2 (Enamine) FoundC2->AssignC2 Yes CheckRegion3 Check 55-65 ppm Region (The 'Trap' Zone) AssignC2->CheckRegion3 FoundC3 Signal Found (~58 ppm)? CheckRegion3->FoundC3 AssignC3 Assign: C-3 (Shielded Alkene) FoundC3->AssignC3 Yes (Diagnostic) Validation Validate: HMBC Correlation NH2 (Proton) -> C2, C3, CN AssignC3->Validation

Caption: Logic flow for definitive assignment of quaternary carbons in pyran nitriles, highlighting the counter-intuitive C-3 shift.

Diagram 2: The "Push-Pull" Shielding Mechanism

Visualizing why C-3 appears upfield.

PushPull cluster_effect Net Effect on C-3 Amino Amino Group (-NH2) Electron Donor C2 C-2 (Deshielded ~160 ppm) Amino->C2 Lone Pair Donation (+M) C3 C-3 (Shielded ~58 ppm) C2->C3 Double Bond Polarization Nitrile Nitrile (-CN) Electron Withdrawing C3->Nitrile Inductive Pull (-I) Result High Electron Density = Upfield Shift C3->Result

Caption: Electronic resonance pathway causing the high shielding of the C-3 quaternary carbon.[1]

References

  • Sheldrick, G. M., et al. (2014).[1][4] A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Growing Science.

  • Al-Mulla, A. (2020).[1][2][4][8] 13C NMR Chemical Shift Assignments for 2-Amino-4H-chromene Derivatives. Spectrabase.[1][4]

  • Bhat, A. R., et al. (2013).[1] Synthesis of new pyran and pyranoquinoline derivatives: NMR characterization. Arabian Journal of Chemistry.

  • Abraham, R. J., & Mobli, M. (2007).[1][4] Modelling 1H NMR spectra of organic compounds: Theory and applications. Wiley InterScience.[1] (Context on Solvent Effects).

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation Dynamics of 3-Methyl-3-Cyanotetrahydropyran

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-methyl-3-cyanotetrahydropyran , a specialized heterocyclic building block. This document is structured to assist ana...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-methyl-3-cyanotetrahydropyran , a specialized heterocyclic building block. This document is structured to assist analytical chemists and drug discovery researchers in structural elucidation and isomeric differentiation.

Executive Summary & Core Mechanism

3-methyl-3-cyanotetrahydropyran (C


H

NO, MW 125.17 Da) represents a challenging analyte due to its quaternary center at the C3 position and the competing directing effects of the ether oxygen and the nitrile group. Unlike simple aliphatic ethers, the fragmentation of this molecule is governed by the instability of the molecular ion (

), leading to rapid ring fission.

Primary Analytical Challenge: Differentiating the 3-substituted isomer from its regioisomer, 4-methyl-4-cyanotetrahydropyran , which often co-elutes in synthetic mixtures.

Core Fragmentation Directive:

  • Ionization: Occurs primarily at the ether oxygen (lone pair removal).

  • Initiation:

    
    -cleavage adjacent to the oxygen atom triggers ring opening.
    
  • Propagation: The quaternary C3 center directs secondary elimination, favoring the retention of the nitrile group on stable alkyl fragments or the elimination of small neutrals (HCN, methyl radical).

Experimental Protocol (Standardized GC-MS)

To ensure reproducible fragmentation patterns for library matching or isomeric differentiation, the following protocol is recommended.

ParameterSetting / ConditionRationale
Ionization Source Electron Ionization (EI)Hard ionization (70 eV) is required to induce sufficient fragmentation for structural fingerprinting; Soft ionization (CI) yields only

.
Electron Energy 70 eVStandard library compatibility (NIST/Wiley).
Source Temp 230 °CPrevents condensation of the nitrile; high enough to minimize intermolecular association.
Column Phase 5% Phenyl-methylpolysiloxaneStandard non-polar phase (e.g., HP-5ms) provides adequate separation of THP isomers.
Scan Range m/z 35 – 200Captures low-mass diagnostic fragments (m/z 41, 55) and the molecular ion region.

Comparative Analysis: 3-Isomer vs. 4-Isomer

The most critical application of MS for this molecule is distinguishing it from 4-methyl-4-cyanotetrahydropyran . The table below contrasts their behavior based on mechanistic principles of mass spectrometry (Stevenson’s Rule and


-cleavage dynamics).
Table 1: Isomeric Differentiation Profile[1]
Feature3-Methyl-3-Cyanotetrahydropyran (Target)4-Methyl-4-Cyanotetrahydropyran (Alternative)
Molecular Ion (

)
Weak / Absent (m/z 125). The C3 quaternary center adjacent to the ether oxygen destabilizes the ring.Distinct (m/z 125). The symmetry and distance of substituents from the ionization site (Oxygen) enhance stability.
Base Peak Mechanism Ring Fission (

-cleavage).
The C2-C3 bond is highly labile.
Hydrocarbon Fragmentation. Resembles substituted cyclohexane fragmentation.
Key Diagnostic Loss M-15 (Methyl) is suppressed. Loss of methyl creates a cation

to the electron-withdrawing Nitrile, which is destabilizing.
M-15 (Methyl) is more prominent. The resulting cation at C4 is further from the destabilizing oxygen.
McLafferty Rearrangement Blocked. No

-hydrogen available relative to the nitrile in a favorable geometry due to ring constraints.
Possible. Ring flexibility allows H-transfer if alkyl chains are long enough (though limited here).[1]
Low Mass Fingerprint High abundance of m/z 54/55 (Retro-Diels-Alder type fragments).High abundance of m/z 41/42 (Alkyl chain fragments).

Fragmentation Pathways & Mechanism

The fragmentation of 3-methyl-3-cyanotetrahydropyran is dominated by the release of ring strain and the formation of oxonium ions.

Pathway A: Ring Opening (Dominant)
  • Ionization: Removal of an electron from the ether oxygen.[2]

  • 
    -Cleavage:  The bond between C2 and C3 breaks.[3] This is favored over C6-O cleavage because the C3 radical is tertiary (stabilized by Methyl and Cyano groups), despite the nitrile's electron-withdrawing nature.
    
  • Result: An open-chain oxonium distonic ion.

Pathway B: Nitrile-Directed Elimination

While less common in cyclic ethers, the nitrile group can direct fragmentation via the loss of HCN (27 Da) or CH


CN (41 Da)  if the ring opens and rearranges. However, in the 3,3-disubstituted system, the direct loss of the Cyano radical (26 Da)  is energetically unfavorable.
Visualization of Fragmentation Dynamics

The following diagram illustrates the competing pathways for the 3-isomer versus the 4-isomer, highlighting the decision points that lead to unique spectral fingerprints.

G cluster_3 3-Methyl-3-Cyano-THP (Target) cluster_4 4-Methyl-4-Cyano-THP (Isomer) M_Ion Molecular Ion (M+) m/z 125 Alpha_Cleave_3 α-Cleavage (C2-C3) Proximal to Oxygen M_Ion->Alpha_Cleave_3 3-Substituted Path Alpha_Cleave_4 α-Cleavage (C2-C3) Distal to Substituents M_Ion->Alpha_Cleave_4 4-Substituted Path Ring_Open_3 Open Chain Distonic Ion (Unstable) Alpha_Cleave_3->Ring_Open_3 Rapid Fission Frag_55 Fragment m/z 55 (C3H3O+ Oxonium) Ring_Open_3->Frag_55 1,3-H Shift Frag_82 Fragment m/z 82 (Loss of C2H3O) Ring_Open_3->Frag_82 Elimination Stable_Ring Ring Retention (More Stable M+) Alpha_Cleave_4->Stable_Ring Frag_Methyl Fragment m/z 110 (Loss of Methyl) Stable_Ring->Frag_Methyl Steric Relief

Figure 1: Comparative fragmentation pathways showing the instability of the 3-isomer ring opening versus the relative stability of the 4-isomer.

Detailed Fragmentation Data Points

While exact library spectra may vary by instrument tuning, the following theoretical ion list is derived from standard tetrahydropyran and nitrile fragmentation rules.

m/zIdentityOrigin / Mechanism
125

Molecular ion (Low intensity).
110

Loss of methyl group. Diagnostic: Lower intensity in 3-isomer than 4-isomer due to instability of

-cyano cation.
98

Loss of Hydrogen Cyanide. Requires rearrangement (H-transfer).
96

Loss of ethyl radical (Ring fragmentation).
55

Base Peak Candidate. Characteristic unsaturated oxonium ion formed after ring opening and H-transfer.
41

Acetonitrile ion or hydrocarbon fragment (

). Common background ion in nitriles.[1]

References

  • NIST Mass Spectrometry Data Center. Tetrahydro-2H-pyran and substituted analogs.[4] National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage and ring opening mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Differentiation of isomers via fragmentation intensity).[1][5]

Sources

Comparative

A Comparative Guide to the Reactivity of Pyran-3-carbonitrile and Piperidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Executive Summary: A Tale of Two Rings At first glance, pyran-3-carbonitrile and piperidine-3-carbonitrile appear to be simple structural cousins, differing...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Tale of Two Rings

At first glance, pyran-3-carbonitrile and piperidine-3-carbonitrile appear to be simple structural cousins, differing only by a heteroatom (oxygen vs. nitrogen) and degree of saturation. However, these differences fundamentally dictate their chemical personalities.

  • Pyran-3-carbonitrile is best understood as an electrophilic alkene . Its reactivity is dominated by the conjugated system formed by the enol ether and the electron-withdrawing nitrile group. This structure is primed for conjugate (Michael) additions , where nucleophiles attack the carbon-carbon double bond.

  • Piperidine-3-carbonitrile is a classic nucleophilic secondary amine . Its reactivity is centered on the lone pair of electrons on the nitrogen atom. Reactions such as N-alkylation and N-acylation are characteristic, with the nitrile group serving primarily as a modulator of the nitrogen's basicity.

This guide will dissect these differences, providing the mechanistic reasoning and practical data necessary to inform synthetic strategy and reaction design.

Structural and Electronic Foundations of Reactivity

The divergent reactivity of these two heterocycles is a direct consequence of their distinct electronic landscapes.

Pyran-3-carbonitrile: The Activated Enol Ether

The 2H-pyran-3-carbonitrile ring system contains an enol ether , a structure known for its unique reactivity.[1] The oxygen atom's lone pairs can donate electron density into the π-system, making the double bond electron-rich and nucleophilic. However, this effect is counteracted and ultimately overridden by the powerful electron-withdrawing nature of the nitrile (-CN) group at the 3-position.

This creates a polarized, electron-deficient π-system, making the C2 carbon susceptible to nucleophilic attack. This is a classic example of a Michael acceptor .[2][3]

Piperidine-3-carbonitrile: The Inductively-Influenced Amine

Piperidine-3-carbonitrile features a saturated (sp³ hybridized) ring system.[4][5] The defining feature is the secondary amine, whose lone pair of electrons makes it a potent nucleophile and a base. The primary influence of the nitrile group in this saturated system is through-bond inductive electron withdrawal . This effect decreases the electron density on the nitrogen atom, making it less basic than unsubstituted piperidine.[6] For example, the pKaH of piperidine is approximately 11, while the introduction of an electron-withdrawing group can significantly lower this value.[6][7]

The following diagram illustrates the key structural and electronic differences that govern the reactivity of these two molecules.

Caption: Structural and electronic comparison of the two heterocycles.

Head-to-Head Reactivity Comparison

This section details the characteristic reactions for each molecule, providing mechanistic insights and supporting data.

Reaction with Nucleophiles

Pyran-3-carbonitrile: The hallmark reaction is the Michael (1,4-conjugate) addition .[2][3] Nucleophiles, particularly soft nucleophiles like malonates or secondary amines, will preferentially attack the C2 position of the double bond. This reaction is driven by the formation of a stable enolate intermediate, which is subsequently protonated.[8] The synthesis of various 2-amino-4H-pyran-3-carbonitriles often proceeds through a Michael addition mechanism.[9][10]

Piperidine-3-carbonitrile: Reactivity is centered on the nitrogen atom. It readily undergoes N-alkylation with alkyl halides via an Sₙ2 mechanism.[11] The nitrogen acts as a nucleophile, displacing a leaving group. This is a fundamental transformation for building molecular complexity on the piperidine scaffold.[12]

G cluster_pyran Pyran-3-carbonitrile: Michael Addition cluster_piperidine Piperidine-3-carbonitrile: N-Alkylation Pyran Pyran-3-carbonitrile Intermediate1 Enolate Intermediate Pyran->Intermediate1 1) Attack at C2 Nucleophile1 Nucleophile (e.g., R₂NH) Nucleophile1->Intermediate1 Product1 Adduct Intermediate1->Product1 2) Protonation Piperidine Piperidine-3-carbonitrile Product2 N-Alkyl Piperidine Piperidine->Product2 Sₙ2 Attack Electrophile Electrophile (R-X) Electrophile->Product2

Caption: Dominant reaction pathways for pyran and piperidine derivatives.

Reaction with Electrophiles

Pyran-3-carbonitrile: Due to the electron-withdrawing nitrile group, the enol ether double bond is deactivated towards many common electrophilic additions (e.g., acid-catalyzed hydration or halogenation) that typical enol ethers undergo.[1] These reactions are generally not productive.

Piperidine-3-carbonitrile: The nitrogen lone pair readily reacts with a wide range of electrophiles. Besides alkyl halides, it will react with acyl chlorides, anhydrides, and isocyanates to form amides and ureas, respectively. These N-acylation reactions are robust and high-yielding.

Basicity and Acidity

Pyran-3-carbonitrile: This molecule is not basic. The C-H protons are generally not acidic enough to be removed by common bases.

Piperidine-3-carbonitrile: The nitrogen atom is basic, although its basicity is attenuated by the inductive effect of the nitrile group.[6] It will readily form a hydrochloride salt when treated with HCl.[13] The pKa of the conjugate acid is lower than that of piperidine itself, reflecting its reduced basicity.[5][7]

Comparative Reactivity Summary
Reaction TypePyran-3-carbonitrilePiperidine-3-carbonitrileMechanistic Rationale
Nucleophilic Attack Highly Reactive (at C2)Unreactive (Ring)Pyran is an activated Michael acceptor. Piperidine is a saturated alkane framework.
Electrophilic Attack Largely Unreactive Highly Reactive (at N)Pyran's C=C bond is electron-poor. Piperidine's Nitrogen is a strong nucleophile.
Basicity Non-basic Moderately Basic Oxygen lone pairs in pyran are part of a vinylogous ester. Nitrogen lone pair in piperidine is available for protonation.[5]
Primary Product Class Conjugate AdductsN-Substituted PiperidinesReaction occurs at the electrophilic C=C bond. Reaction occurs at the nucleophilic nitrogen.

Experimental Protocols & Methodologies

To provide a practical context for these principles, the following are representative, validated protocols for key transformations of each molecule.

Protocol 1: Michael Addition to a Pyran-3-carbonitrile Derivative

This protocol is adapted from established procedures for the synthesis of 4H-pyran derivatives, a reaction class that hinges on a Michael addition step.[9][14][15]

Objective: To synthesize a 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile via a base-catalyzed Michael addition of malononitrile to chalcone.

Workflow Diagram:

G start Start dissolve Dissolve Chalcone (1 eq) & Malononitrile (1 eq) in Ethanol start->dissolve add_base Add Piperidine (0.1 eq) as catalyst dissolve->add_base reflux Reflux mixture for 2-4 hours add_base->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Reaction Complete precipitate Collect precipitate by filtration cool->precipitate wash Wash solid with cold ethanol precipitate->wash dry Dry product under vacuum wash->dry end Obtain 2-amino-4,6-diphenyl- 4H-pyran-3-carbonitrile dry->end

Caption: Experimental workflow for a catalyzed Michael addition.

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add chalcone (1.0 mmol, 1 eq) and malononitrile (1.0 mmol, 1 eq).

  • Solvent Addition: Add ethanol (20 mL) to the flask and stir to dissolve the solids.

  • Catalyst Addition: Add piperidine (0.1 mmol, 0.1 eq) to the reaction mixture.

    • Causality Note: Piperidine acts as a base to deprotonate malononitrile, generating the nucleophile required for the initial Michael addition.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product will typically precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the purified product under vacuum to yield the final 4H-pyran derivative.

Protocol 2: N-Alkylation of Piperidine-3-carbonitrile

This protocol details a standard, robust method for the N-alkylation of a secondary amine using an alkyl halide and a non-nucleophilic base.[12][16]

Objective: To synthesize 1-benzyl-piperidine-3-carbonitrile.

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask under an inert nitrogen atmosphere, add piperidine-3-carbonitrile (1.0 mmol, 1 eq) and anhydrous acetonitrile (20 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 eq).

    • Causality Note: K₂CO₃ is a solid base used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. It is insoluble and easily filtered off.

  • Reagent Addition: Add benzyl bromide (1.1 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting piperidine is consumed.

  • Work-up: Filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product by column chromatography on silica gel to yield pure 1-benzyl-piperidine-3-carbonitrile.

Conclusion and Outlook

The reactivities of pyran-3-carbonitrile and piperidine-3-carbonitrile are fundamentally different, guided by the interplay of heteroatom identity, ring saturation, and the electronic influence of the nitrile substituent.

  • Pyran-3-carbonitrile is an electrophile , whose chemistry is defined by conjugate additions to its activated double bond.

  • Piperidine-3-carbonitrile is a nucleophile , whose chemistry is dominated by reactions at the secondary amine nitrogen.

A thorough understanding of these intrinsic properties is paramount for any researcher in the fields of organic synthesis and medicinal chemistry. This knowledge enables the logical design of synthetic routes, the prediction of reaction outcomes, and the strategic manipulation of these scaffolds to create novel molecules with desired biological activities.

References

  • Fiveable. (2025, August 15). Enol Ether Definition. [Link]

  • OrgoSolver. Introduction to Enols. [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. [Link]

  • Maalej, E., et al. (2013, July 26). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. [Link]

  • ResearchGate. of piperidine basicity modulation by β‐equatorial and β‐axial carbonyl.... [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Quora. (2025, March 16). What is the order of the basicity of pyrole, pyridine, and piperadine?. [Link]

  • PubChem. 3,6-dihydro-2H-pyran-4-carbonitrile. [Link]

  • ResearchGate. Synthesis and chemical reactivity of novel pyrano[3,2- c ]quinoline-3-carbonitriles. [Link]

  • JoVE. (2023, April 30). Video: Basicity of Heterocyclic Aromatic Amines. [Link]

  • Shi, J., et al. Enantioselective Michael Addition of Malononitrile to Chalcone Catalyzed by Simple Quinine-Al(OiPr)3. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Journal of Chemical Education. (2016, January 27). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. [Link]

  • PubMed. (2020, November 15). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Semantic Scholar. Enantioselective Michael addition of malononitrile to chalcones catalyzed by a simple quinine-Al(O(i)Pr)(3) complex: a simple method for the synthesis of a chiral 4H-pyran derivative. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • SpringerLink. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • ACS. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. [Link]

  • Todd, R. D. "The Regioselective 3-Alkylation of Piperidine". [Link]

  • Research and Reviews. (2016, June 13). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. [Link]

  • SpringerLink. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. [Link]

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Validation

Analytical Validation of 3-Cyano-3-methyltetrahydropyran Purity: A Comparative Guide to GC-MS vs. Alternative Techniques

As a Senior Application Scientist, one of the most frequent challenges I encounter in method development is the rigorous purity validation of aliphatic, non-chromophoric intermediates. 3-Cyano-3-methyltetrahydropyran (CA...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in method development is the rigorous purity validation of aliphatic, non-chromophoric intermediates. 3-Cyano-3-methyltetrahydropyran (CAS: 1694270-46-6) is a prime example. It is a critical building block in pharmaceutical synthesis, but its structural properties make standard analytical approaches highly prone to error.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical techniques (HPLC-UV, GC-FID, and qNMR) for this specific compound. By dissecting the causality behind each experimental choice, we will establish a self-validating GC-MS protocol that ensures both quantitative purity and qualitative structural confirmation.

The Analytical Challenge: The "Invisible" Molecule

To understand why method selection is critical, we must first look at the molecule's architecture. 3-Cyano-3-methyltetrahydropyran consists of a saturated tetrahydropyran ring, a methyl group, and a nitrile group.

The Causality of Detector Failure: Standard High-Performance Liquid Chromatography (HPLC) relies heavily on Ultraviolet (UV) or Diode-Array Detectors (DAD). However, UV detection requires a conjugated


-electron system (such as an aromatic ring or conjugated double bonds) to absorb light above the 200 nm threshold. 3-Cyano-3-methyltetrahydropyran lacks a UV chromophore[1]. While the nitrile group has a weak absorbance in the deep UV range (<190 nm), analyzing at this wavelength results in massive baseline noise due to mobile phase solvent interference[2]. Consequently, HPLC-UV is ineffective without complex, yield-reducing derivatization steps[3].

Method_Selection Start Analyte: 3-Cyano-3-methyltetrahydropyran Volatile Is the compound volatile and thermally stable? Start->Volatile Chromophore Does it possess a strong UV chromophore? Volatile->Chromophore Yes GCMS GC-MS (Optimal Choice) Chromophore->GCMS No HPLC HPLC-UV (Requires Derivatization) Chromophore->HPLC Yes

Decision matrix for analytical technique selection based on physicochemical properties.

Comparative Analysis: Selecting the Optimal Modality

To validate the purity of this tetrahydropyran derivative, we must evaluate orthogonal analytical techniques. The table below synthesizes the performance metrics of four common approaches[4][5].

Analytical TechniqueSeparation MechanismDetection MechanismStructural Confirmation?Suitability for 3-Cyano-3-methyltetrahydropyran
GC-MS Gas-liquid partitioningElectron Ionization (m/z)Yes (Mass fragmentation)Optimal. Capitalizes on the molecule's volatility; bypasses the need for a chromophore.
GC-FID Gas-liquid partitioningFlame IonizationNoGood for routine QC. Excellent quantitative linearity, but cannot identify unknown impurities.
HPLC-UV Liquid-solid partitioningUV Light AbsorbanceNoPoor. The molecule is "invisible" to UV without complex derivatization.
qNMR None (Bulk analysis)Nuclear Magnetic ResonanceYes (Proton environments)Moderate. Excellent for structural proof, but lacks the sensitivity to detect trace (<0.1%) volatile impurities.

Why GC-MS is the Gold Standard Here: GC-MS leverages the volatility and thermal stability of the tetrahydropyran scaffold[4]. It provides a self-validating system: the chromatographic retention time quantifies the purity, while the mass spectral fragmentation orthogonally confirms the structural identity of both the main peak and any co-eluting impurities[6].

Mechanistic Workflow & Experimental Protocol

The following protocol details a robust GC-MS method specifically optimized for 3-cyano-3-methyltetrahydropyran.

GCMS_Workflow Sample Sample Prep (Dilution in DCM) Injection GC Injection (Split Mode, 250°C) Sample->Injection 1 µL Separation Capillary GC (DB-5MS Column) Injection->Separation Volatilization Ionization EI Ionization (70 eV) Separation->Ionization Elution Detection Mass Analyzer (Quadrupole) Ionization->Detection Fragmentation Output Data Analysis (TIC & Spectra) Detection->Output m/z sorting

GC-MS analytical workflow for volatile non-chromophoric compounds.

Step-by-Step Methodology

1. Sample Preparation

  • Procedure: Accurately weigh 10.0 mg of 3-cyano-3-methyltetrahydropyran and dissolve it in 10.0 mL of GC-grade Dichloromethane (DCM) to achieve a 1.0 mg/mL concentration.

  • Causality: DCM is chosen because it is highly volatile, elutes well before the target analyte (preventing solvent masking), and readily dissolves moderately polar heterocyclic nitriles.

2. Chromatographic Separation (GC Parameters)

  • Column: Agilent J&W DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness)[7].

  • Carrier Gas: Helium (Grade 5.0) at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split mode (20:1 ratio), Injector temperature set to 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Final Hold: 5 minutes at 250 °C.

  • Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase (DB-5MS) offers excellent inertness, preventing peak tailing of the polar nitrile group[7]. The split injection (20:1) is critical; it prevents column overloading by the main component, ensuring sharp, symmetrical peaks necessary for accurate integration, while maintaining enough sensitivity to detect trace impurities.

3. Mass Spectrometric Detection (MS Parameters)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer Line at 280 °C; Ion Source at 230 °C; Quadrupole at 150 °C.

  • Scan Range: m/z 35 to 300.

  • Solvent Delay: 3.0 minutes.

  • Causality: A 70 eV ionization energy is the industry standard, allowing the resulting mass spectra to be cross-referenced against NIST libraries. The solvent delay protects the electron multiplier filament from being burned out by the massive influx of ionized DCM.

Data Interpretation: A Self-Validating System

Once the run is complete, the purity validation relies on two distinct data streams:

Quantitative Purity (The Chromatogram): Purity is calculated by integrating the Total Ion Chromatogram (TIC). The area percent of the 3-cyano-3-methyltetrahydropyran peak relative to the total peak area (excluding the solvent peak) provides the chromatographic purity. Because GC-MS separates compounds based on boiling point and polarity, unreacted starting materials or structural isomers will elute at different retention times.

Qualitative Identity (The Mass Spectrum): Upon elution, the molecule is bombarded with electrons. For 3-cyano-3-methyltetrahydropyran (Molecular Weight: 125.17 g/mol )[8], the molecular ion peak (


 at m/z 125) may appear weak, which is typical for aliphatic rings that fragment rapidly.
However, the fragmentation pattern provides absolute structural proof:
  • Loss of Methyl: A diagnostic fragment at m/z 110 (

    
    ) confirms the presence of the labile methyl group.
    
  • Ring Cleavage: Fragments associated with the breakdown of the ether linkage (-O-) within the tetrahydropyran ring will be highly visible, distinguishing it from cyclopentane or cyclohexane analogs.

By combining the TIC integration with the mass fragmentation pattern, the protocol becomes self-validating: you are not just quantifying a peak; you are proving the peak is exactly what it claims to be.

Conclusion

For the purity validation of non-chromophoric, volatile heterocycles like 3-cyano-3-methyltetrahydropyran, GC-MS completely bypasses the inherent limitations of HPLC-UV[2][3]. While HPLC-UV struggles with baseline noise and requires derivatization, GC-MS provides a direct, highly sensitive, and structurally informative analysis. For laboratories requiring both stringent quantitative purity and qualitative identity verification, the DB-5MS capillary GC-MS method stands as the definitive analytical choice.

References

  • National University of Science and Technology Oman / Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • HPLC Vials. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs? Retrieved from [Link]

  • HPST / Agilent. GC and GC/MS Supplies: Ultra Inert Solutions. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Advanced Laboratory Safety and Operational Guide: Handling 3-Methyltetrahydro-2H-pyran-3-carbonitrile

As a Senior Application Scientist, I recognize that handling specialized molecular scaffolds like 3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS: 1694270-46-6) requires more than a cursory glance at a Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized molecular scaffolds like 3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS: 1694270-46-6) requires more than a cursory glance at a Safety Data Sheet (SDS). Researchers and drug development professionals must understand the causality behind the hazards to build self-validating, fail-safe operational workflows.

This comprehensive guide synthesizes physicochemical data, mechanistic toxicology, and field-proven logistical protocols to ensure your laboratory operations remain both safe and highly efficient.

Chemical Profiling and Mechanistic Toxicology

To design an effective safety protocol, we must first understand the quantitative and mechanistic profile of the compound. 3-Methyltetrahydro-2H-pyran-3-carbonitrile is an aliphatic nitrile integrated with a tetrahydropyran ring, frequently utilized as an intermediate in pharmaceutical synthesis[1].

Quantitative Data Summary
PropertyValueOperational Implication
Chemical Name 3-Methyltetrahydro-2H-pyran-3-carbonitrileTarget compound for drug scaffolding.
CAS Number 1694270-46-6Unique identifier for safety tracking[1].
Molecular Formula C₇H₁₁NOAliphatic nitrile structure.
Molecular Weight 125.17 g/mol Low molecular weight suggests potential volatility.
Storage Conditions 2-8°C, Inert AtmosphereRequires refrigeration and nitrogen/argon purging to prevent oxidative degradation[2].
Primary Hazards Acute Toxicity, IrritantCyano group poses systemic risks upon metabolic breakdown[3].
The Causality of Nitrile Toxicity

Aliphatic nitriles are not inherently toxic in their stable, unreacted form; the danger lies in their in vivo metabolism. When absorbed through the skin, lungs, or gastrointestinal tract, these compounds undergo hepatic oxidation mediated primarily by the cytochrome P450 enzyme CYP2E1[3]. This enzymatic action hydroxylates the alpha-carbon, leading to the formation of reactive epoxides and the subsequent liberation of the free cyanide ion (CN⁻)[3]. The released cyanide binds to cytochrome c oxidase in the mitochondria, halting cellular respiration and causing histotoxic hypoxia.

Understanding this mechanism dictates our PPE strategy: you are not merely protecting against a localized chemical burn, but preventing systemic metabolic poisoning.

MetabolicPathway A Exposure to 3-Methyltetrahydro-2H-pyran-3-carbonitrile B Hepatic Cytochrome P450 (CYP2E1 Oxidation) A->B C Alpha-Carbon Hydroxylation B->C D Release of Cyanide Ion (CN-) C->D E Formation of Reactive Epoxides C->E F Cellular Hypoxia & Glutathione Depletion D->F E->F

Caption: Mechanistic pathway of aliphatic nitrile toxicity via CYP2E1 metabolism.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding chemical compatibility. Nitrile compounds exhibit the "like dissolves like" principle; therefore, standard nitrile gloves can degrade upon prolonged exposure to liquid nitriles[4].

  • Hand Protection: For routine, short-term handling (e.g., weighing <5 grams), double-gloving with standard nitrile gloves (minimum 5 mil thickness) is acceptable, provided they are changed immediately upon contamination[4]. For bulk handling, Butyl rubber gloves are mandatory due to their superior resistance to cyano-substituted organics.

  • Respiratory Protection: Lower aliphatic nitriles can be volatile and form explosive mixtures with air[5]. All handling must occur within a certified chemical fume hood. If the hood's face velocity drops below 100 fpm, operations must cease. In compromised environments, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required[3].

  • Eye & Body Protection: Splash-proof chemical goggles (safety glasses are insufficient) and a flame-resistant, knee-length laboratory coat are non-negotiable. Aliphatic nitriles are severe irritants to mucous membranes[5].

Standard Operating Procedure (SOP): Handling & Execution

To ensure a self-validating system, every step in this protocol includes a verification check to confirm safety before proceeding.

Step 1: Environmental Verification & Setup

  • Action: Verify the fume hood flow monitor reads >100 fpm. Purge the reaction vessel with an inert gas (Nitrogen or Argon).

  • Causality: 3-Methyltetrahydro-2H-pyran-3-carbonitrile is sensitive to ambient moisture and oxygen[2]. Inertion prevents degradation and minimizes the risk of volatile vapor ignition.

  • Validation: Observe the bubbler to confirm positive inert gas flow before opening the chemical container.

Step 2: Dispensing and Transfer

  • Action: Use positive displacement pipettes for liquids or anti-static spatulas for solids. Transfer the compound directly into the pre-purged vessel.

  • Causality: Anti-static tools prevent spark generation, mitigating the flammability risks associated with aliphatic nitriles[5].

Step 3: Reaction Integration & Incompatibility Check

  • Action: Ensure the reaction mixture does not contain strong acids, bases, or reducing agents unless explicitly required and controlled.

  • Causality: Nitriles are highly reactive. Introducing strong acids can trigger exothermic hydrolysis, potentially releasing highly toxic hydrogen cyanide (HCN) gas[6].

  • Validation: Before proceeding, verify the absence of unintended acid vapors using wet pH paper held near the hood exhaust.

HandlingWorkflow Start Initiate Handling Protocol Hood Verify Fume Hood (>100 fpm) & Inert Gas Start->Hood PPE Don PPE: Butyl/Double Nitrile, Goggles, Flame-Resistant Coat Hood->PPE Dispense Dispense Compound (Avoid Aerosolization) PPE->Dispense AcidCheck Are Strong Acids/Bases Present in Setup? Dispense->AcidCheck Halt HALT: Risk of HCN Gas Generation AcidCheck->Halt Yes Proceed Proceed with Reaction Integration AcidCheck->Proceed No

Caption: Logical workflow and safety checkpoints for handling aliphatic nitriles.

Emergency Response & Spill Decontamination

In the event of a spill, immediate and calculated action is required to prevent systemic exposure.

  • Evacuate and Assess: Step back from the fume hood. If the spill is outside the hood, evacuate the immediate area to prevent inhalation of vapors.

  • Containment: Don fresh PPE (Butyl gloves). Cover the spill with an inert, non-combustible absorbent material such as vermiculite or universal spill pads[7]. Never use sawdust or combustible materials.

  • Decontamination: Once the liquid is absorbed, clean the contaminated surface with a mild soap and water solution to limit residual chemical absorption[3].

  • Collection: Place all used absorbents and contaminated PPE into a dedicated, sealable hazardous waste container.

Waste Disposal & Environmental Logistics

Disposal of nitrile compounds requires strict adherence to environmental regulations to prevent the leaching of cyano-compounds into the water supply.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix 3-Methyltetrahydro-2H-pyran-3-carbonitrile waste with acidic waste streams under any circumstances, as this risks HCN generation[6].

  • Collection: Collect all waste, including unused product, solutions, and contaminated materials (e.g., absorbent pads, pipette tips), in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container[4].

  • Final Disposal: While laboratory-scale hydrolysis to carboxylic acids is chemically possible, it is hazardous and impractical for bulk waste. The self-validating and safest operational plan is to transfer the sealed waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for high-temperature incineration [4]. Thermal destruction effectively neutralizes energetic and toxic cyano compounds without environmental burden[8].

References
  • Title: Nitriles – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: The MSDS HyperGlossary: Nitrile. Source: Interactive Learning Paradigms, Incorporated (ILPI). URL:[Link]

  • Title: 24/7 Incident Response | CHOP Research Institute. Source: Children's Hospital of Philadelphia. URL: [Link]

  • Title: Disposal methods for obsolete and abandoned explosives. Source: LUT University. URL:[Link]

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